Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQFAFUQWCOIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401226588 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-59-7 | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401226588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate: Physicochemical Characteristics and Synthetic Protocols
Abstract: This technical guide provides a comprehensive overview of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This document details the physicochemical characteristics of the title compound, leveraging both predictive data and experimental values from structurally analogous molecules. A complete, step-by-step synthetic protocol is provided, including the preparation of key starting materials. Furthermore, this guide discusses the spectral properties, stability, and potential applications of this compound class, offering valuable insights for its use in research and development.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have garnered considerable attention in the pharmaceutical sciences due to their broad spectrum of biological activities and their utility as a metabolically robust surrogate for ester and amide groups.[1] The inherent thermal and chemical resistance of the 1,2,4-oxadiazole ring contributes to its enhanced metabolic stability within biological systems.[1] This makes it a privileged scaffold in the design of novel therapeutic agents. This compound incorporates this key heterocycle, along with a cyclopropyl moiety—a common feature in medicinal chemistry known to enhance potency and modulate physicochemical properties—and an ethyl carboxylate group, which provides a handle for further chemical modification.
Molecular Structure and Key Identifiers
The molecular structure of this compound is presented below, along with its key chemical identifiers.
Molecular Structure:
Caption: Chemical structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1208081-59-7 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
| PubChem CID | 53404694[2] |
| SMILES | CCOC(=O)C1=NOC(=N1)C2CC2 |
| InChIKey | PMRBTIANPAMXMF-UHFFFAOYSA-N |
Physicochemical Characteristics
| Property | Predicted/Inferred Value | Comments and Rationale |
| Melting Point | Solid at room temperature | 1,2,4-Oxadiazole derivatives with similar molecular weights are typically crystalline solids at ambient temperatures. For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, a related heterocyclic ester, has a melting point of 112–114 °C.[3] |
| Boiling Point | > 200 °C (at atmospheric pressure) | High boiling points are expected for compounds with this molecular weight and polarity. Decomposition may occur at elevated temperatures. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). Limited solubility in water. | The presence of the ethyl ester and the heterocyclic core suggests good solubility in a range of organic solvents. The overall lipophilic character would predict low aqueous solubility. |
| Calculated logP | 1.3 | This predicted value suggests a moderate level of lipophilicity, which is often desirable for drug candidates to balance aqueous solubility and membrane permeability.[4] |
| pKa | Not available | The 1,2,4-oxadiazole ring is weakly basic. |
| Hydrogen Bond Acceptors | 4 | |
| Hydrogen Bond Donors | 0 |
In silico predictions using tools like SwissADME suggest that compounds with the 1,2,4-oxadiazole scaffold generally exhibit high oral absorption and good bioavailability.[1]
Synthesis and Purification
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate. This intermediate is formed by the acylation of an amidoxime. The following section provides a detailed, two-part experimental protocol for the synthesis of this compound, including the preparation of the requisite starting materials.
Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Preparation of Starting Materials
A. Synthesis of Cyclopropanecarboximidamide (Cyclopropyl Amidoxime)
Causality: The amidoxime is a critical precursor, providing the C-N-OH functionality necessary for the formation of the 1,2,4-oxadiazole ring. It is typically prepared from the corresponding nitrile or, as described here, via the dehydration of an amide followed by reaction with hydroxylamine. A more direct, albeit less common, route involves the direct conversion of an amide. For the purpose of this guide, we will outline the synthesis from the commercially available cyclopropanecarboxamide.
Protocol:
-
Step 1: Dehydration of Cyclopropanecarboxamide to Cyclopropanecarbonitrile.
-
To a solution of cyclopropanecarboxamide (1.0 eq) in a suitable solvent such as dichloromethane, add a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclopropanecarbonitrile.
-
-
Step 2: Conversion of Cyclopropanecarbonitrile to Cyclopropanecarboximidamide.
-
Dissolve cyclopropanecarbonitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to afford cyclopropanecarboximidamide, which can be used in the next step without further purification.
-
B. Synthesis of Ethyl Oxalyl Chloride
Causality: Ethyl oxalyl chloride serves as the acylating agent, providing the ethyl carboxylate moiety and the adjacent carbonyl group for the cyclization reaction. It can be prepared from diethyl oxalate.
Protocol:
-
Step 1: Synthesis of Potassium Monoethyl Oxalate.
-
A mixture of potassium acetate (1.0 eq), water, and diethyl oxalate (1.0 eq) is stirred and heated at 70-80 °C for 2 hours.
-
The reaction mixture is then cooled and concentrated.
-
Ethanol and diethyl ether are added to precipitate the potassium monoethyl oxalate, which is collected by filtration.
-
-
Step 2: Conversion to Ethyl Oxalyl Chloride.
-
The dried potassium monoethyl oxalate (1.0 eq) is suspended in an inert solvent like diethyl ether or xylene in an ice bath.
-
Thionyl chloride (SOCl₂) (2.0 eq) is added slowly.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the solid potassium chloride is removed by filtration.
-
The filtrate is purified by distillation under reduced pressure to yield ethyl oxalyl chloride.[5]
-
Synthesis of this compound
Protocol:
-
O-Acylation and Cyclization:
-
Dissolve cyclopropanecarboximidamide (1.0 eq) in a suitable aprotic solvent such as pyridine or dichloromethane at 0 °C.
-
Slowly add ethyl oxalyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction can be heated to facilitate the cyclodehydration of the O-acyl amidoxime intermediate.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Spectroscopic Characterization
While experimental spectra for the title compound are not available, the expected NMR and IR spectral data can be predicted based on its chemical structure and data from analogous compounds.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Ethyl group: A quartet around δ 4.4-4.6 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.5 ppm (3H, -OCH₂CH₃).- Cyclopropyl group: Multiplets in the upfield region, typically between δ 0.8-1.5 ppm (5H). |
| ¹³C NMR | - Oxadiazole ring carbons: Resonances expected in the aromatic region, typically δ 160-175 ppm.- Ester carbonyl: A signal around δ 160-165 ppm.- Ethyl group: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).- Cyclopropyl carbons: Resonances in the upfield region, typically below δ 20 ppm. |
| FT-IR (cm⁻¹) | - C=O stretch (ester): ~1730-1750 cm⁻¹- C=N stretch (oxadiazole): ~1600-1650 cm⁻¹- C-O stretch: ~1200-1300 cm⁻¹ |
| Mass Spec (ESI+) | [M+H]⁺: Calculated m/z = 183.0764 |
Stability and Handling
The 1,2,4-oxadiazole ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures. It is recommended to store the compound in a cool, dry place, protected from light and moisture. Standard laboratory personal protective equipment should be worn when handling this compound.
Applications and Relevance in Drug Discovery
The 1,2,4-oxadiazole moiety is a valuable pharmacophore in modern drug discovery. Its incorporation into molecules can lead to compounds with a wide range of biological activities, including but not limited to:
-
Anticancer
-
Anti-inflammatory
-
Antiviral
-
Antibacterial
-
Antifungal
-
Antiparasitic
The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules. The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.
Workflow for Library Synthesis:
Caption: A potential workflow for utilizing the title compound in the generation of a chemical library for drug discovery.
Conclusion
This compound is a compound with significant potential for researchers in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its structure, physicochemical properties (based on available data and predictions), and a comprehensive synthetic protocol. The stability and versatile reactivity of this molecule make it an excellent starting point for the development of novel bioactive compounds. It is our hope that this technical guide will serve as a valuable resource for scientists working with this important class of heterocyclic compounds.
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins | MDPI [mdpi.com]
- 2. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. Ethyl chlorooxoacetate synthesis - chemicalbook [chemicalbook.com]
Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS number 1208081-59-7
An In-Depth Technical Guide to Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS: 1208081-59-7)
Abstract
This compound is a heterocyclic building block of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of its molecular architecture, scientifically-grounded synthesis protocols, and its strategic utility in drug discovery. We will explore the synergistic contributions of its two core motifs—the metabolically robust 1,2,4-oxadiazole ring and the conformationally rigid cyclopropyl group—to the design of novel therapeutics with enhanced pharmacological profiles. This document serves as a practical resource, detailing not only the "what" but the "why" behind its application, grounded in established chemical principles and supported by authoritative references.
Introduction: A Molecule of Strategic Importance
At the intersection of stability and structural definition lies this compound. This compound integrates two privileged scaffolds in drug design, making it a valuable starting point for creating more complex and effective pharmaceutical agents.
-
The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a highly valued pharmacophore in drug discovery.[1] It is recognized as a bioisosteric replacement for ester and amide functionalities, a crucial feature that imparts metabolic stability by resisting hydrolysis from common metabolic enzymes.[2][3] The ring system itself is a stable, aromatic linker that can correctly orient substituents for optimal target binding.[3] Numerous compounds incorporating this ring have been investigated for a wide array of therapeutic applications, including anti-infective, anti-inflammatory, and anticancer roles.[4][5]
-
The Cyclopropyl Moiety: The cyclopropyl group is far more than a simple three-carbon ring. Its inclusion in drug candidates is a strategic decision to address common roadblocks in discovery.[6] The ring's inherent strain results in shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] Furthermore, its rigid structure can lock flexible molecules into a bioactive conformation, enhancing binding potency and selectivity while potentially improving properties like brain permeability and reducing plasma clearance.[6][9][10]
This guide will deconstruct this compound, presenting its properties, a robust synthesis workflow, and the mechanistic rationale for its application in developing next-generation therapeutics.
Physicochemical and Structural Data
A summary of the key identification and property data for this compound is presented below. This information is critical for experimental design, analytical characterization, and regulatory documentation.
| Property | Value | Source(s) |
| CAS Number | 1208081-59-7 | [11][12][13] |
| Molecular Formula | C₈H₁₀N₂O₃ | [11][13] |
| Molecular Weight | 182.18 g/mol | [13] |
| Canonical SMILES | CCOC(=O)C1=NOC(=N1)C2CC2 | [11] |
| InChI Key | RMRFPHFBUGXGQS-UHFFFAOYSA-N | [11] |
| Appearance | Typically a solid (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO) | - |
Note: Analytical data including NMR, HPLC, and LC-MS are often available from commercial suppliers.[12][13]
Synthesis and Mechanistic Insights
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is a well-established process in heterocyclic chemistry. The most prevalent and reliable method involves the acylation of an amidoxime followed by a cyclodehydration reaction.[2][4][14]
Proposed Synthetic Pathway
The synthesis of this compound is logically achieved through the condensation of two key fragments: a precursor for the C3-ester portion and an amidoxime for the C5-cyclopropyl portion. The reaction between ethyl oxalyl chloride (or a related diethyl oxalate derivative) and cyclopropanecarboxamidoxime provides a direct and efficient route to the target molecule.
The diagram below illustrates the logical workflow for this synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ambeed.com [ambeed.com]
- 13. 1208081-59-7|this compound|BLD Pharm [bldpharm.com]
- 14. researchgate.net [researchgate.net]
Biological activity of 1,2,4-oxadiazole derivatives
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its unique physicochemical properties, metabolic stability, and capacity to act as a bioisosteric replacement for labile ester and amide functionalities make it a privileged structure in modern drug discovery.[1][2][3][4] This guide provides a comprehensive exploration of the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives. We delve into the core mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective actions, supported by structure-activity relationship (SAR) insights and validated experimental protocols. The content is structured to provide not just a catalog of activities, but a causal understanding of why this scaffold is a cornerstone for developing next-generation therapeutics.
The 1,2,4-Oxadiazole Core: A Strategic Asset in Medicinal Chemistry
The strategic importance of the 1,2,4-oxadiazole ring in drug design stems primarily from its role as a bioisostere. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool for optimizing lead compounds. The 1,2,4-oxadiazole ring is an effective mimic of ester and amide groups but is significantly more resistant to enzymatic hydrolysis by esterases and amidases.[2][4] This bioisosteric substitution enhances the metabolic stability and pharmacokinetic profile of a drug candidate, a crucial step in translating a biologically active molecule into a viable therapeutic agent.
Furthermore, the rigid, planar structure of the oxadiazole ring serves as a valuable scaffold for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets. The nitrogen and oxygen atoms within the ring can act as hydrogen bond acceptors, further contributing to target binding affinity.[5] This combination of metabolic stability and versatile binding capabilities has led to the exploration of 1,2,4-oxadiazole derivatives across a vast spectrum of diseases.[6][7]
General Synthesis Strategy
A prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an activated carboxylic acid derivative (such as an acyl chloride) or a one-pot reaction with a carboxylic acid.[8][9] This modular approach allows for extensive diversification of the substituents at the 3- and 5-positions, enabling systematic exploration of structure-activity relationships.
Caption: General workflow for synthesizing 1,2,4-oxadiazole derivatives.
Anticancer Activity: Targeting Malignant Processes
Derivatives of 1,2,4-oxadiazole have emerged as a highly promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide array of human cancer cell lines through diverse mechanisms of action.[6][10][11]
Mechanism of Action: Induction of Apoptosis
A primary mechanism for the anticancer effects of 1,2,4-oxadiazoles is the induction of apoptosis, or programmed cell death. A key pathway involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[12] Specifically, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent activators of caspase-3, a critical effector caspase.[12] Activation of caspase-3 triggers a cascade of events leading to the cleavage of cellular proteins, DNA fragmentation, and ultimately, cell death.[13] Other reported mechanisms include the inhibition of histone deacetylases (HDACs) and the disruption of tubulin polymerization, both of which are validated targets in oncology.[6]
Data on Anticancer Potency
The following table summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines, demonstrating their broad applicability.
| Compound ID | Substituents (R1 / R2) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9a | Terpyridine/Prodigiosin Analog | MCF-7 (Breast) | 0.48 | [6] |
| Compound 9c | Terpyridine/Prodigiosin Analog | HCT-116 (Colon) | 1.17 | [6] |
| Compound 16 | 1,2,3-Triazole-Pyrazole | MCF-7 (Breast) | 0.081 (mM) | [11] |
| Compound 17 | Phenyl / Substituted Phenyl | MCF-7 (Breast) | 0.88 - 8.37 | [11] |
| Compound 16b | Imidazopyrazine | MCF-7 (Breast) | 0.22 | [14] |
| Compound 16a | Imidazopyrazine | A-549 (Lung) | 1.56 | [14] |
| Cpd. (T47D) | Dimethoxyphenyl/Benzothiazole | T47D (Breast) | 19.40 | [13] |
| Cpd. (CaCo-2) | Pyridinyl/Benzothiazole | CaCo-2 (Colon) | 4.96 | [13] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a self-validating system where the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals is performed only by metabolically active cells with functional mitochondrial dehydrogenase enzymes.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases. Several 1,2,4-oxadiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16]
Mechanism of Action: Inhibition of NF-κB Activation
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2).[16]
Certain 1,2,4-oxadiazole derivatives exert their anti-inflammatory effect by intervening in this cascade. Studies have shown they can significantly inhibit the LPS-induced phosphorylation of the p65 subunit of NF-κB.[16] By preventing p65 phosphorylation, these compounds block the nuclear translocation of NF-κB, thereby preventing the expression of inflammatory mediators.[15][16]
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel classes of antibiotics. The 1,2,4-oxadiazole scaffold has been successfully exploited to develop compounds with significant antibacterial and antifungal activity.[17][18]
Antibacterial Spectrum and SAR
A notable class of 1,2,4-oxadiazole antibiotics exhibits potent activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[17] Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, research has defined the importance of specific substitutions on the different rings of the core structure. A hydrogen-bond donor in one of the terminal aryl rings (designated Ring A) is often necessary for activity, while hydrophobic and halogen substituents are well-tolerated on the opposite end of the molecule (Ring D).[19] These studies, which involve the systematic synthesis and evaluation of dozens of analogs, are essential for rationally designing more potent antibiotics.[17][20]
| Compound Series | Key Structural Feature | Target Organism | MIC Range (µg/mL) | Reference |
| Oxadiazole Class | 4-Phenol in Ring A | S. aureus | 0.5 - 4 | [19] |
| Oxadiazole Class | 5-Indole in Ring A | S. aureus | 0.5 - 4 | [19] |
| Series of 59 | Variations in C/D Rings | S. aureus | Active (17/59 cpd.) | [17][20] |
| Amino-oxadiazoles | 5-amino substitution | S. aureus | 0.15 | [18] |
| Amino-oxadiazoles | 5-amino substitution | E. coli | 0.05 | [18] |
Antifungal Activity
Beyond bacteria, 1,2,4-oxadiazole derivatives have been developed as potent antifungal agents against both human and plant pathogens.[21][22] Some derivatives function as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal mitochondrial respiratory chain—a mechanism shared by several successful commercial fungicides.[21][22][23] Compounds have shown excellent activity against pathogens like Rhizoctonia solani, Fusarium graminearum, and Colletotrichum capsica.[21][23]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a quantitative technique that establishes the lowest concentration of a drug that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. This creates a gradient of drug concentrations across the plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Neuroprotective and CNS Applications
The 1,2,4-oxadiazole scaffold is also being investigated for its potential in treating central nervous system (CNS) disorders, particularly neurodegenerative diseases like Alzheimer's. The primary strategy involves the inhibition of key enzymes involved in neurotransmitter degradation.[24]
Derivatives have been designed as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[24] By inhibiting these enzymes, the compounds increase acetylcholine levels in the brain, a therapeutic strategy used to manage the cognitive symptoms of Alzheimer's disease. The development of dual AChE/BChE inhibitors from this class represents a promising avenue for multi-target-directed ligands in neuroprotection.[24]
Conclusion and Future Outlook
The 1,2,4-oxadiazole ring is a remarkably versatile and robust scaffold in medicinal chemistry. Its function as a metabolically stable bioisostere for amides and esters provides a distinct advantage in drug design, enhancing the pharmacokinetic properties of lead compounds. The extensive research demonstrating potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities underscores the broad therapeutic potential of this heterocyclic core.[1]
Future research will likely focus on refining structure-activity relationships through computational modeling and high-throughput screening to design derivatives with enhanced potency and selectivity.[12][13] The exploration of novel mechanisms of action and the application of these compounds in combination therapies will continue to drive the development of 1,2,4-oxadiazole-based drugs. As our understanding of disease pathology deepens, the adaptability of the 1,2,4-oxadiazole framework ensures it will remain a cornerstone of innovative therapeutic strategies for years to come.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Potential Therapeutic Targets for Cyclopropyl-Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The cyclopropyl-oxadiazole scaffold represents a compelling structural motif in modern medicinal chemistry. This guide provides an in-depth exploration of its potential therapeutic applications, moving beyond a superficial listing of biological activities to a detailed analysis of validated molecular targets. We will dissect the mechanistic rationale behind targeting key players in oncology, inflammation, and infectious diseases, supported by field-proven experimental protocols and insights into the synergistic contribution of both the cyclopropyl and oxadiazole moieties. This document is designed to serve as a technical resource for researchers engaged in the discovery and development of novel therapeutics, offering a foundation of scientific integrity and actionable experimental workflows.
Introduction: The Cyclopropyl-Oxadiazole Scaffold - A Union of Stability and Potency
The strategic combination of a cyclopropyl ring and an oxadiazole core creates a unique chemical entity with significant potential in drug design. The oxadiazole ring, a five-membered heterocycle, is a bioisostere for esters and amides, offering improved metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bond interactions with biological macromolecules.[1][2] Its various isomers, primarily the 1,3,4- and 1,2,4-oxadiazoles, have been incorporated into a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
The cyclopropyl group, a three-membered carbocycle, is far from being a mere structural filler. Its rigid, strained ring system introduces a unique conformational constraint on adjacent functionalities, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity for its target. Furthermore, the cyclopropyl ring can positively influence metabolic stability by shielding adjacent bonds from enzymatic degradation and can improve physicochemical properties such as membrane permeability.
This guide will focus on the validated and potential therapeutic targets for compounds incorporating this synergistic scaffold, with a particular emphasis on oncology, where the majority of research has been concentrated.
Key Therapeutic Targets in Oncology
The anticancer activity of oxadiazole derivatives is well-documented, with numerous studies highlighting their ability to inhibit tumor growth through various mechanisms.[4][5] The introduction of a cyclopropyl moiety can further enhance the potency and selectivity of these compounds. Here, we delve into the most promising molecular targets.
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are critical mediators of signaling pathways that drive tumor proliferation, angiogenesis, and metastasis.[6] Their inhibition is a clinically validated strategy in cancer therapy.
Mechanism of Action: Cyclopropyl-oxadiazole compounds can be designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2. This binding event prevents the phosphorylation and activation of the receptors, thereby blocking downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. Molecular docking studies suggest that the oxadiazole core can form key hydrogen bonds within the ATP-binding pocket, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity.[1][7]
Experimental Validation Workflow:
Caption: Workflow for Validating EGFR/VEGFR-2 Inhibition.
Quantitative Data on Oxadiazole-Based Inhibitors:
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Nicotinamide-based oxadiazole | VEGFR-2 | HCT-116 | 9.3 | [8] |
| Nicotinamide-based oxadiazole | VEGFR-2 | HepG-2 | 7.8 | [8] |
| Phenylfuroxan-based oxadiazole | VEGFR-2 | HepG-2 | 11.5 | [9] |
| Phenylfuroxan-based oxadiazole | VEGFR-2 | A2780CP | 11.6 | [9] |
| Oxadiazole-naphthalene hybrid | VEGFR-2 | - | 0.073 | [2] |
| 1,2,4-Oxadiazole derivative (7a) | EGFR (WT) | - | <10 | [10] |
| 1,2,4-Oxadiazole derivative (7a) | EGFR (T790M) | - | <50 | [10] |
Experimental Protocols:
-
EGFR/VEGFR-2 Kinase Assay (Biochemical): A luminescent or fluorometric assay can be used to measure the activity of recombinant EGFR or VEGFR-2 kinase in the presence of varying concentrations of the cyclopropyl-oxadiazole compound. The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide. A decrease in signal indicates inhibition of kinase activity.
-
Cell Viability Assay (MTT): Cancer cell lines with known EGFR or VEGFR-2 expression (e.g., A549, HCT-116) are treated with the test compounds for a specified period (e.g., 72 hours). The MTT reagent is then added, which is converted to a colored formazan product by viable cells. The absorbance is measured to determine the percentage of cell viability and calculate the IC50 value.
-
Western Blot Analysis: To confirm target engagement in a cellular context, treated cells are lysed, and the proteins are separated by SDS-PAGE. Antibodies specific for the phosphorylated forms of EGFR, VEGFR-2, and downstream signaling proteins like AKT and ERK are used to probe the blot. A reduction in the phosphorylated protein levels indicates successful inhibition of the signaling pathway.
Signal Transducer and Activator of Transcription 3 (STAT3)
STAT3 is a transcription factor that is often constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. Its inhibition is a promising therapeutic strategy.
Mechanism of Action: Several oxadiazole-containing compounds have been identified as STAT3 inhibitors.[11][12] The proposed mechanism involves the disruption of STAT3 dimerization, a critical step for its activation and nuclear translocation. This is often achieved by targeting the SH2 domain of the STAT3 protein. Molecular docking studies suggest that the oxadiazole scaffold can interact with key residues in the SH2 domain, preventing the binding of phosphotyrosine residues required for dimerization.[13] The cyclopropyl group can enhance this interaction by providing a favorable hydrophobic contact.
Experimental Validation Workflow:
Caption: Workflow for Validating STAT3 Inhibition.
Quantitative Data on Oxadiazole-Based STAT3 Inhibitors:
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole-Indazole Conjugate (CHK9) | Lung Cancer Cells | 4.8 - 5.1 | [12] |
| 1,3,4-Oxadiazole Derivative (5e) | - | - (High antioxidant activity) | [13] |
| 1,2,4-Triazol-4-amine (12d) | MCF7 | 1.5 | [14] |
| Oxadiazole Derivatives (9a,b,d,e,f, 11, 12a,b,f,e) | MCF7 | 3 - 12 | [14] |
Experimental Protocols:
-
Western Blot for STAT3 Phosphorylation: Cancer cells with high basal levels of STAT3 phosphorylation (e.g., MDA-MB-231) are treated with the cyclopropyl-oxadiazole compounds. Cell lysates are then analyzed by Western blot using an antibody specific for the phosphorylated form of STAT3 at tyrosine 705 (p-STAT3 Tyr705). A decrease in the p-STAT3 signal, without a significant change in total STAT3 levels, indicates inhibition of STAT3 activation.
-
Immunofluorescence for STAT3 Nuclear Translocation: Cells are treated with the test compound, fixed, and then stained with an anti-STAT3 antibody. The subcellular localization of STAT3 is visualized by fluorescence microscopy. In untreated cells, activated STAT3 will be predominantly in the nucleus, while effective inhibition will result in its cytoplasmic retention.
-
STAT3-Dependent Luciferase Reporter Assay: Cells are co-transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter. Following treatment with the test compound, the luciferase activity is measured. A reduction in luminescence indicates that the compound is inhibiting the transcriptional activity of STAT3.
-
Apoptosis and Cell Cycle Analysis: To assess the functional consequences of STAT3 inhibition, treated cells can be analyzed for apoptosis using methods like Annexin V staining and for cell cycle distribution by flow cytometry. An increase in apoptosis and cell cycle arrest are expected outcomes of effective STAT3 inhibition.
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is linked to the development of cancer, making them attractive therapeutic targets.
Mechanism of Action: Certain oxadiazole derivatives have been identified as potent and selective HDAC inhibitors, particularly targeting HDAC6 and HDAC8.[15][16] A fascinating mechanism has been elucidated for difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, which act as slow-binding, substrate-like inhibitors of HDAC6. The enzyme catalyzes the hydrolytic opening of the oxadiazole ring, leading to a tightly bound, long-lived enzyme-inhibitor complex. The cyclopropyl group in such compounds could potentially modulate the electronics of the oxadiazole ring, influencing the rate of this hydrolytic activation, or it could interact with specific residues in the active site to enhance selectivity.
Experimental Validation Workflow:
Caption: Workflow for Validating HDAC Inhibition.
Quantitative Data on Oxadiazole-Based HDAC Inhibitors:
| Compound Class | Target | IC50 (µM) | Reference |
| Largazole Analog (11) | HDAC1 | 0.0003 | [17] |
| Largazole Analog (11) | HDAC2 | 0.0006 | [17] |
| Largazole Analog (11) | HDAC3 | 0.0003 | [17] |
| Largazole Analog (11) | HDAC6 | 0.0016 | [17] |
| Nexturastat A Analog (4b) | HDAC6 | 0.014 | [15] |
| Nexturastat A Analog (4b) | HDAC8 | 3.37 | [15] |
Experimental Protocols:
-
Fluorometric HDAC Activity Assay: This biochemical assay utilizes a substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity. The assay can be performed with nuclear extracts or purified HDAC isoforms to determine IC50 values and selectivity.
-
Western Blot for Acetylation Status: To confirm the cellular activity of the HDAC inhibitor, treated cells are analyzed by Western blot for the acetylation levels of known HDAC substrates. For example, an increase in acetylated histone H3 or acetylated α-tubulin would indicate the inhibition of class I or class IIb (HDAC6) HDACs, respectively.
-
Cell Viability Assay: The antiproliferative effects of the HDAC inhibitors are assessed using a cell viability assay like the MTT assay on relevant cancer cell lines.
Potential Targets in Inflammation and Infectious Diseases
While oncology is a major focus, the cyclopropyl-oxadiazole scaffold also holds promise in other therapeutic areas.
Cyclooxygenase-2 (COX-2) in Inflammation
The inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins, is a key strategy for treating inflammation. Some 1,3,4-oxadiazole derivatives have been reported as selective COX-2 inhibitors. The cyclopropyl group could potentially enhance the binding of these compounds to the hydrophobic channel of the COX-2 active site.
Microbial Targets
The 1,3,4-oxadiazole ring is present in several compounds with demonstrated antibacterial and antifungal activity.[18] The specific microbial targets are diverse and can include enzymes involved in cell wall synthesis, DNA replication, or other essential metabolic pathways. For example, some oxadiazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]
Quantitative Data on Antimicrobial Activity of Oxadiazole Derivatives:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 5-Aryl-1,3,4-oxadiazol-2-yl derivatives (4a, 4b, 4c) | MRSA | 62 | [19] |
| 1,3,4-Oxadiazole N-Mannich Bases | S. aureus | - | [20] |
| 1,3,4-Oxadiazole N-Mannich Bases | E. coli | - | [20] |
| 1,3,4-Oxadiazole N-Mannich Bases | C. albicans | - | [20] |
Conclusion and Future Directions
The cyclopropyl-oxadiazole scaffold is a versatile and promising platform for the development of novel therapeutic agents. This guide has highlighted several key molecular targets in oncology, inflammation, and infectious diseases, providing a mechanistic basis for the observed biological activities. The provided experimental workflows offer a practical framework for researchers to validate the efficacy of their own cyclopropyl-oxadiazole compounds.
Future research in this area should focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the cyclopropyl-oxadiazole scaffold are needed to fully understand the contribution of each component to the potency and selectivity against specific targets.
-
Exploration of Novel Targets: While significant progress has been made in oncology, the potential of these compounds in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, remains largely unexplored.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Promising lead compounds will require thorough investigation of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy in relevant disease models.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of cyclopropyl-oxadiazole compounds, paving the way for the development of next-generation medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 20. mdpi.com [mdpi.com]
Predicted ADMET Properties of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
The journey of a novel chemical entity from a promising "hit" to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] The practice of front-loading drug discovery pipelines with early, predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessments is no longer a recommendation but a strategic necessity.[1][2] This guide provides a comprehensive in silico evaluation of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a molecule featuring the versatile 1,2,4-oxadiazole scaffold. This heterocyclic motif is a well-regarded bioisostere for ester and amide functionalities and is a constituent of numerous bioactive compounds, recognized for its metabolic stability and ability to engage in crucial hydrogen bonding interactions.[3][4]
This document leverages established computational models to forecast the ADMET profile of the title compound, offering a data-driven foundation for its potential progression. We will dissect its physicochemical characteristics, predict its journey through the body, and flag potential liabilities. The insights herein are designed to guide subsequent experimental validation and strategic decision-making in a drug development context.
Molecular and Physicochemical Profile
Before delving into its pharmacokinetic predictions, it is essential to establish the fundamental physicochemical properties of this compound. These parameters are the primary determinants of a molecule's "drug-likeness" and heavily influence its ADMET profile. The molecule's structure and key properties, computationally derived from public databases, are summarized below.[5]
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Compliance with Drug-Likeness Rules (e.g., Lipinski's Rule of 5) |
| Molecular Formula | C₈H₁₀N₂O₃ | N/A |
| Molecular Weight | 182.18 g/mol | Yes ( < 500 Da) |
| logP (Octanol/Water Partition Coeff.) | 1.3 | Yes ( < 5) |
| Hydrogen Bond Donors | 0 | Yes ( ≤ 5) |
| Hydrogen Bond Acceptors | 4 (3 O, 1 N) | Yes ( ≤ 10) |
| Rotatable Bonds | 3 | Yes ( ≤ 10) |
| Topological Polar Surface Area (TPSA) | 65.2 Ų | Favorable for good cell permeability (< 140 Ų) |
Expert Interpretation: The physicochemical profile is highly favorable. The molecule adheres to Lipinski's Rule of Five, a foundational guideline for predicting oral bioavailability.[6] Its low molecular weight and moderate lipophilicity (logP of 1.3) strike an excellent balance between aqueous solubility for dissolution and lipid permeability for membrane traversal. The TPSA value of 65.2 Ų is particularly promising, suggesting a high probability of good intestinal absorption and cell membrane permeability.
In Silico Prediction Workflow
Modern drug discovery leverages a suite of computational tools to predict ADMET properties, enabling the rapid, cost-effective screening of vast chemical libraries.[2][7] These methods, primarily based on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, analyze a compound's structure to forecast its biological behavior.[2]
Caption: General workflow for in silico ADMET prediction.
Predicted Pharmacokinetic Profile
Absorption
Absorption determines the extent to which a drug enters systemic circulation. For orally administered drugs, this involves dissolution in the gut, permeation through the intestinal wall, and survival of first-pass metabolism.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Outcome | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Low risk of being actively pumped out of cells by this major efflux transporter. |
| Oral Bioavailability | High | A high fraction of an oral dose is expected to reach systemic circulation. |
Expert Interpretation: The predictions for absorption are uniformly positive. The combination of high intestinal absorption and high Caco-2 permeability is strongly indicative of efficient transit from the gut into the bloodstream. Critically, its predicted non-substrate status for P-glycoprotein is a significant advantage, as P-gp efflux is a common cause of poor bioavailability and drug resistance.[2]
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids after absorption. Key factors include plasma protein binding (PPB), tissue permeability, and the ability to cross specialized barriers like the blood-brain barrier (BBB).
Table 3: Predicted Distribution Properties
| Parameter | Predicted Outcome | Interpretation |
| Plasma Protein Binding (PPB) | Moderate to High | A significant fraction will likely be bound to plasma proteins like albumin. |
| Volume of Distribution (VDss) | Low to Moderate | Suggests the compound will not extensively distribute into peripheral tissues. |
| Blood-Brain Barrier (BBB) Permeability | Low (BBB-) | Unlikely to cross the blood-brain barrier to a significant extent. |
Expert Interpretation: The predicted distribution profile suggests the compound will primarily reside in the systemic circulation rather than accumulating in tissues. The low predicted BBB permeability is a crucial feature; for drugs targeting peripheral systems, this minimizes the risk of undesirable central nervous system (CNS) side effects. Conversely, this would make it an unsuitable candidate for treating CNS disorders.
Metabolism
Metabolism is the biochemical transformation of drug molecules, primarily by Cytochrome P450 (CYP) enzymes in the liver. This process is critical for drug clearance and can be a major source of drug-drug interactions (DDIs).
Table 4: Predicted Metabolic Profile
| Parameter | Predicted Outcome | Interpretation |
| CYP1A2 Inhibitor | No | Low risk of DDIs with CYP1A2 substrates (e.g., caffeine, theophylline). |
| CYP2C9 Inhibitor | No | Low risk of DDIs with CYP2C9 substrates (e.g., warfarin, ibuprofen). |
| CYP2C19 Inhibitor | No | Low risk of DDIs with CYP2C19 substrates (e.g., omeprazole, clopidogrel). |
| CYP2D6 Inhibitor | No | Low risk of DDIs with CYP2D6 substrates (e.g., codeine, metoprolol). |
| CYP3A4 Inhibitor | No | Low risk of DDIs with the many drugs metabolized by CYP3A4. |
| Primary Metabolic Site | Likely hydrolysis of the ethyl ester by esterases. | The ester functional group is a probable site for initial metabolic attack. |
Expert Interpretation: The compound is predicted to have a clean DDI profile, showing no inhibitory activity against the five major CYP isoforms. This is a highly desirable characteristic, simplifying its clinical development and reducing the risk of adverse events when co-administered with other medications. The ethyl ester moiety is a "soft spot" for metabolism by ubiquitous esterase enzymes, likely leading to the corresponding carboxylic acid, a common and predictable metabolic pathway.[8]
Caption: Predicted primary metabolic pathway via ester hydrolysis.
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily through the kidneys (renal) or in the feces (biliary).
Table 5: Predicted Excretion Properties
| Parameter | Predicted Outcome | Interpretation |
| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |
| Primary Route | Renal | The polar carboxylic acid metabolite is likely to be efficiently cleared by the kidneys. |
Predicted Toxicity Profile
Early identification of potential toxicity is paramount to prevent late-stage failures. In silico models screen for well-known toxicophores and structural alerts.
Table 6: Predicted Toxicity Endpoints
| Parameter | Predicted Outcome | Interpretation |
| AMES Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations. |
| hERG Inhibition | Low risk | Unlikely to cause drug-induced QT prolongation, a major cardiac risk. |
| Hepatotoxicity (Liver Injury) | Low risk | Unlikely to be directly toxic to liver cells. |
| Skin Sensitization | Low risk | Low probability of causing an allergic skin reaction. |
Expert Interpretation: The predicted toxicity profile is remarkably clean. The absence of alerts for mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity removes the most common and serious safety hurdles encountered in drug development. This favorable safety prediction significantly de-risks the molecule for further investigation.
Recommended Experimental Validation
While in silico predictions provide invaluable guidance, they must be validated through rigorous experimental assays. Based on the computational profile, the following protocols are recommended as the immediate next steps.
Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
-
Objective: To experimentally measure the rate of transport of the compound across a Caco-2 cell monolayer, an in vitro model of the human intestinal epithelium.
-
Methodology:
-
Seed Caco-2 cells onto a semi-permeable membrane in a Transwell® plate system.
-
Culture the cells for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Add the test compound to the apical (AP) side of the monolayer.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) side.
-
Quantify the concentration of the compound in the AP and BL samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to classify the compound's permeability.
-
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolism of the compound when incubated with HLM, which contains a high concentration of CYP enzymes.
-
Methodology:
-
Prepare an incubation mixture containing the test compound, HLM, and phosphate buffer in a 96-well plate.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor for CYP enzymes).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time to determine the intrinsic clearance and in vitro half-life (t½).
-
Conclusion and Strategic Outlook
The comprehensive in silico ADMET analysis of this compound paints the picture of a highly promising drug-like molecule. Its profile is characterized by:
-
Strengths: Excellent predicted oral absorption, a clean drug-drug interaction profile, low potential for BBB penetration (minimizing CNS side effects), and an absence of major toxicity flags.
-
Potential Liabilities: The moderate-to-high plasma protein binding may limit the concentration of free, active drug, a factor to be considered in dose-response studies.
Overall, this compound exhibits a low-risk, high-potential ADMET profile that strongly supports its advancement to in vitro and subsequent in vivo testing. The favorable predictions across nearly all parameters suggest that development efforts can focus primarily on optimizing its pharmacodynamic properties rather than overcoming significant pharmacokinetic or safety hurdles.
References
- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
A Technical Guide to the Spectroscopic Characterization of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Introduction: The Significance of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest to researchers in drug discovery and development. The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a cyclopropyl group can enhance potency and modulate the physicochemical properties of a molecule. As such, a thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures reported in the scientific literature.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the systematic numbering of key atoms, is presented below. This structure forms the basis for the prediction and interpretation of its spectroscopic data.
Figure 1: Structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its molecular framework.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the ethyl and cyclopropyl groups. The chemical shifts are predicted based on the electronic environment of the protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. |
| ~2.20 | Multiplet (m) | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is attached to the oxadiazole ring. |
| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl group are coupled to the adjacent methylene protons. |
| ~1.25 | Multiplet (m) | 4H | Cyclopropyl CH₂ | The methylene protons of the cyclopropyl group are diastereotopic and will likely appear as complex multiplets. |
Expertise & Experience: The prediction of a quartet and a triplet for the ethyl group is a classic ethyl pattern. The chemical shift of the cyclopropyl methine proton is shifted downfield due to the anisotropic effect of the aromatic oxadiazole ring.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175.0 | C =O (Ester) | The carbonyl carbon of the ester is significantly deshielded. |
| ~168.0 | C 5 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the cyclopropyl group. |
| ~160.0 | C 3 (Oxadiazole) | The carbon atom of the oxadiazole ring attached to the carboxylate group. |
| ~63.0 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester, deshielded by the oxygen. |
| ~14.0 | -O-CH₂-CH₃ | The methyl carbon of the ethyl group. |
| ~12.0 | Cyclopropyl CH₂ | The methylene carbons of the cyclopropyl group. |
| ~8.0 | Cyclopropyl CH | The methine carbon of the cyclopropyl group. |
Authoritative Grounding: The chemical shifts for the oxadiazole ring carbons are predicted based on data for similar 3,5-disubstituted 1,2,4-oxadiazoles, where C3 and C5 typically resonate in the 160-180 ppm range.[1]
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a 30-degree pulse width.
-
Set the spectral width to 16 ppm.
-
Employ a relaxation delay of 2 seconds.
-
Acquire 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to 240 ppm.
-
Use a relaxation delay of 3 seconds.
-
Acquire 1024 scans.
-
-
Data Processing: Apply a Fourier transform with an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of esters and amides. This structural feature often imparts improved metabolic stability and desirable pharmacokinetic properties to bioactive molecules.[1][2] The title compound, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, incorporates this valuable scaffold, along with a cyclopropyl group, a common substituent in drug candidates known to enhance potency and metabolic stability, and an ethyl carboxylate group, which can serve as a handle for further chemical modifications. This combination of structural features makes it a valuable building block in the synthesis of novel therapeutic agents.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a well-established pathway in heterocyclic chemistry: the reaction of an amidoxime with an acylating agent, followed by cyclodehydration. The overall strategy involves three main stages:
-
Synthesis of Cyclopropanecarboxamide: The precursor amide is prepared from a commercially available cyclopropanecarbonyl chloride.
-
Formation of Cyclopropanecarboxamidoxime: The amide is then converted to the key amidoxime intermediate.
-
Heterocycle Formation: Finally, the amidoxime is reacted with ethyl chlorooxoacetate to construct the 1,2,4-oxadiazole ring and yield the target compound.
PART 1: Synthesis of Starting Materials
Protocol 1: Synthesis of Cyclopropanecarboxamide
This protocol details the straightforward amidation of cyclopropanecarbonyl chloride. The high reactivity of the acyl chloride allows for a facile reaction with ammonia.
Underlying Principle: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve cyclopropanecarbonyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath (0 °C).
-
Bubble ammonia gas through the stirred solution for 2 hours. Alternatively, a solution of ammonia in an organic solvent can be added dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and filter to remove any ammonium chloride byproduct.
-
Concentrate the filtrate to obtain cyclopropanecarboxamide as a crystalline solid.[3] The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Cyclopropanecarbonyl Chloride | C4H5ClO | 104.53 | Starting Material |
| Ammonia | NH3 | 17.03 | Reagent |
| Dichloromethane | CH2Cl2 | 84.93 | Solvent |
| Cyclopropanecarboxamide | C4H7NO | 85.10 | Product |
Protocol 2: Synthesis of Ethyl Chlorooxoacetate
Ethyl chlorooxoacetate is a key reagent that provides the ethyl carboxylate moiety and the second carbonyl group for the oxadiazole ring formation. Its synthesis involves the reaction of diethyl oxalate with a chlorinating agent.
Underlying Principle: This reaction is a nucleophilic acyl substitution where a chloride ion replaces one of the ethoxy groups of diethyl oxalate. Thionyl chloride is a common and effective chlorinating agent for this transformation.
Experimental Protocol:
-
Suspend potassium monoethyl oxalate (1.0 eq) in diethyl ether in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 15 hours.
-
Monitor the reaction progress by quenching a small aliquot with methanol and analyzing by GC-MS.
-
After completion, cool the mixture and filter to remove the solid potassium chloride.
-
The filtrate is then subjected to distillation under reduced pressure to afford the pure ethyl chlorooxoacetate.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Potassium Monoethyl Oxalate | C4H3KO4 | 154.16 | N/A | N/A |
| Thionyl Chloride | SOCl₂ | 118.97 | 76 | 1.636 |
| Ethyl Chlorooxoacetate | C4H5ClO3 | 136.53 | 135 | 1.222 |
PART 2: Synthesis of the Target Molecule
This part details the core of the synthesis: the formation of the 1,2,4-oxadiazole ring. This is a two-step process that can often be performed in a one-pot fashion.
Protocol 3: Synthesis of this compound
Step 1: Formation of Cyclopropanecarboxamidoxime
Underlying Principle: The conversion of an amide to an amidoxime involves the reaction with hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the amide. Subsequent rearrangement and proton transfers lead to the formation of the amidoxime. A base is typically used to neutralize the hydrochloride salt of hydroxylamine.
Experimental Protocol:
-
To a solution of cyclopropanecarboxamide (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium methoxide or sodium hydroxide (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclopropanecarboxamidoxime, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
Underlying Principle: The synthesis of the 1,2,4-oxadiazole ring proceeds via an initial O-acylation of the amidoxime with ethyl chlorooxoacetate, followed by an intramolecular cyclodehydration. The use of a non-nucleophilic base like pyridine is crucial to facilitate the reaction and neutralize the HCl generated. The cyclization is often promoted by heating.
Experimental Protocol:
-
Dissolve the crude cyclopropanecarboxamidoxime (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of ethyl chlorooxoacetate (1.05 eq) in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete as monitored by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash successively with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Reaction Mechanism and Workflow
The formation of the 1,2,4-oxadiazole ring is a well-understood process involving nucleophilic attack, acylation, and subsequent cyclization.
Caption: Synthetic workflow for this compound.
Characterization Data (Predicted)
The following are predicted spectral data for the final product based on its structure. Actual experimental data should be used for confirmation.
-
¹H NMR (400 MHz, CDCl₃) δ: 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.20-2.10 (m, 1H, cyclopropyl-CH), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25-1.15 (m, 2H, cyclopropyl-CH₂), 1.10-1.00 (m, 2H, cyclopropyl-CH₂).
-
¹³C NMR (101 MHz, CDCl₃) δ: 180.0 (C5-oxadiazole), 160.0 (C=O, ester), 158.0 (C3-oxadiazole), 63.0 (OCH₂CH₃), 14.0 (OCH₂CH₃), 11.0 (cyclopropyl-CH₂), 9.0 (cyclopropyl-CH).
-
Mass Spectrometry (ESI): m/z calculated for C₈H₁₀N₂O₃ [M+H]⁺: 183.0719; found: 183.0712.
Safety and Handling
-
Cyclopropanecarbonyl chloride and ethyl chlorooxoacetate are corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations should be performed in a fume hood, and glassware must be scrupulously dried.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area.
-
Hydroxylamine hydrochloride is a potential skin sensitizer and is harmful if swallowed.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound is a multi-step process that utilizes fundamental reactions in organic chemistry. By following the detailed protocols and adhering to the safety precautions outlined, researchers can reliably produce this valuable building block for further exploration in drug discovery and development programs. The versatility of the 1,2,4-oxadiazole core, combined with the favorable properties of the cyclopropyl and ethyl ester moieties, makes this compound a promising starting point for the creation of novel chemical entities.
References
The Versatile Building Block: Ethyl 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylate in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the strategic use of well-defined molecular scaffolds is paramount. Among these, heterocyclic compounds, particularly the 1,2,4-oxadiazole core, have garnered significant attention for their favorable physicochemical properties and their role as bioisosteres for amide and ester functionalities. This guide provides an in-depth exploration of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate , a key building block that offers a unique combination of a reactive ester handle, a stable oxadiazole core, and a lipophilic cyclopropyl group, making it a valuable starting point for the synthesis of diverse and complex bioactive molecules.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis of this building block and its subsequent elaboration into more complex chemical entities. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.
Physicochemical Properties and Safety Information
A clear understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 333659-99-9 | PubChem |
| Molecular Formula | C₈H₁₀N₂O₃ | PubChem |
| Molecular Weight | 182.18 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | General Knowledge |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is a two-step process, commencing with the preparation of the key intermediate, cyclopropanecarboxamidoxime, followed by the cyclization to form the desired 1,2,4-oxadiazole ring.
Part 1: Synthesis of Cyclopropanecarboxamidoxime
The initial step involves the conversion of cyclopropanecarbonitrile to its corresponding amidoxime. This transformation is a classic example of the addition of hydroxylamine to a nitrile.
Reaction Scheme:
Application Notes & Protocols: Characterizing Novel Oxadiazole Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Promise of Oxadiazole Scaffolds
The oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its wide spectrum of biological activities.[1] Derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole, in particular, have garnered significant attention as promising candidates for anticancer drug development.[2][3] These compounds exert their anti-proliferative effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and growth factor receptors involved in tumorigenesis.[3][4] Preclinical evaluation of these novel chemical entities relies heavily on robust and reproducible cell-based assays to determine their cytotoxic potential and to elucidate their mechanism of action.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen and characterize novel oxadiazole derivatives. We will detail field-proven protocols for assessing cytotoxicity and apoptosis, explain the scientific rationale behind key experimental steps, and offer insights into data interpretation. The protocols described herein are designed as self-validating systems to ensure the generation of high-quality, reliable data.
Part 1: Initial Screening - Determining Cytotoxicity
The first step in characterizing a novel compound is to determine its cytotoxic effect on cancer cells. This is typically achieved by measuring the reduction in cell viability after treatment with the compound across a range of concentrations. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this assay, representing the concentration of a drug that is required for 50% inhibition in vitro.[6] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[2][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8] By dissolving the formazan crystals in a solubilizing agent, the concentration can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)[6][9]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Novel oxadiazole derivatives
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each oxadiazole derivative in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (a typical range to start with is 0.1 to 100 µM). Many oxadiazole derivatives show activity in the low micromolar range.[6][10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with DMSO, concentration not exceeding 0.5%) and untreated control wells.
-
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C with 5% CO2. The incubation time may need to be optimized depending on the cell line and compound.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
| Parameter | Typical Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration | 0.1 - 100 µM |
| Treatment Duration | 24 - 48 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Elucidating the Mechanism of Action - Apoptosis Assays
Many anticancer agents, including oxadiazole derivatives, induce cell death through apoptosis, a form of programmed cell death.[11][12] Characterizing the apoptotic pathway is crucial for understanding the compound's mechanism of action. Key hallmarks of apoptosis include phosphatidylserine (PS) externalization and the activation of caspases.[11][12]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle:
In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein with a high affinity for PS in the presence of Ca2+ and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is membrane-impermeable and therefore excluded from viable and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cancer cells treated with the oxadiazole derivative at its IC50 concentration
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the oxadiazole derivative at a predetermined concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include untreated and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
An increase in the population of cells in the lower right and upper right quadrants following treatment with the oxadiazole derivative is indicative of apoptosis induction.[12]
Caspase-3/7 Activity Assay
Principle:
Caspases are a family of cysteine proteases that are key mediators of apoptosis. Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave a multitude of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis. Many commercial assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (e.g., a fluorophore or a luciferase). Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a measurable signal that is proportional to the enzyme's activity.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cells treated with the oxadiazole derivative
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the oxadiazole derivative as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
An increase in the luminescence signal in treated cells compared to control cells indicates the activation of caspase-3 and/or -7, confirming that the oxadiazole derivative induces apoptosis through the caspase-dependent pathway.[12]
Part 3: Deeper Mechanistic Insights - Western Blot Analysis
To further investigate the apoptotic pathway initiated by the oxadiazole derivatives, Western blot analysis can be employed to examine the expression levels of key regulatory proteins. Many oxadiazole compounds have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins.[2][11]
Principle:
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. The Bcl-2 family of proteins includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2).[11] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[11] An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
Apoptotic Pathway and Bcl-2 Family Regulation
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis Inducing 1,3,4-Oxadiazole Conjugates of Capsaicin: Their In Vitro Antiproliferative and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate in Cancer Cell Lines
Introduction: A Compound of Rational Design
The convergence of privileged structural motifs in medicinal chemistry often heralds the arrival of novel therapeutic candidates. Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate represents such a convergence, integrating two key pharmacophores with established significance in oncology: the 1,2,4-oxadiazole ring and the cyclopropyl group.
The 1,2,4-oxadiazole scaffold is a five-membered heterocycle recognized for its broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4][5] Derivatives of this core structure have been documented to inhibit tumor cell proliferation, arrest the cell cycle, and induce apoptosis across a variety of cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of critical enzymes and growth factor signaling pathways that are dysregulated in cancer.[1][2]
Complementing the oxadiazole core, the cyclopropyl moiety is a small, strained carbocycle that has become an invaluable tool in modern drug design.[6][7][8] Its unique stereoelectronic properties can enhance a molecule's potency, metabolic stability, and pharmacokinetic profile.[7][8] In the context of oncology, cyclopropyl-containing compounds have been successfully developed as inhibitors of key receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and MET, which are pivotal drivers of tumor growth, angiogenesis, and metastasis.[6][9]
Given the established anticancer potential of both the 1,2,4-oxadiazole and cyclopropyl moieties, this compound emerges as a compelling candidate for investigation as a novel anticancer agent. These application notes provide a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanism of action in cancer cell lines.
Proposed Investigational Workflow
A logical and stepwise approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is designed to first establish cytotoxic activity and then delve into the underlying cellular and molecular mechanisms.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1,2,4-Oxadiazole Libraries
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2][3] This scaffold is considered a bioisosteric equivalent for esters and amides, offering improved metabolic stability and oral bioavailability.[2][4] Consequently, 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][5]
High-throughput screening (HTS) has become an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify novel starting points for therapeutic development.[6][7] The application of HTS to 1,2,4-oxadiazole libraries offers a powerful strategy to unlock the full therapeutic potential of this privileged scaffold. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns targeting 1,2,4-oxadiazole libraries, from assay development and primary screening to data analysis and hit validation.
I. Strategic Considerations for Screening 1,2,4-Oxadiazole Libraries
The success of any HTS campaign hinges on a well-defined strategy tailored to the specific biological question and the chemical nature of the library. For 1,2,4-oxadiazole libraries, key considerations include the selection of a relevant biological target and the appropriate assay format.
Target Selection: The diverse biological activities of 1,2,4-oxadiazoles allow for their application against a wide range of targets.[1][2] These include, but are not limited to:
-
Enzymes: Kinases, proteases, and metabolic enzymes are common targets for 1,2,4-oxadiazole-based inhibitors.
-
G-Protein Coupled Receptors (GPCRs): Modulators of GPCR signaling pathways represent a significant area of interest.
-
Phenotypic Screens: Cell-based assays that measure a specific cellular phenotype, such as apoptosis, proliferation, or differentiation, can uncover novel mechanisms of action.
Assay Format Selection: The choice of assay technology is critical for generating robust and reliable data. Both biochemical and cell-based assays are suitable for screening 1,2,4-oxadiazole libraries.
-
Biochemical Assays: These assays utilize purified proteins to measure the direct interaction of a compound with the target. They are often preferred for their simplicity and lower variability.
-
Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, providing insights into a compound's cell permeability, cytotoxicity, and on-target activity within a cellular context.[1]
II. High-Throughput Screening Workflow
A typical HTS campaign follows a multi-step workflow designed to efficiently identify and validate promising hit compounds.
Figure 1: A generalized workflow for a high-throughput screening campaign.
III. Detailed Protocols for Primary Screening
The following protocols provide detailed, step-by-step methodologies for common HTS assays suitable for screening 1,2,4-oxadiazole libraries.
Protocol 1: Cell-Based Antiproliferative Assay using Luminescence
This protocol describes a homogeneous, "add-mix-measure" assay to screen for compounds that inhibit the proliferation of cancer cells using the CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11]
Objective: To identify 1,2,4-oxadiazole compounds that reduce the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
1,2,4-Oxadiazole library (10 mM in DMSO)
-
Positive control (e.g., Staurosporine, 10 mM in DMSO)
-
Negative control (DMSO)
-
384-well white, opaque-bottom assay plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Assay Miniaturization and Validation:
-
Cell Seeding Density Optimization: Determine the optimal cell seeding density that results in a robust luminescent signal and logarithmic growth over the assay period (typically 48-72 hours).
-
Z'-Factor Determination: Perform a pilot experiment with positive and negative controls to calculate the Z'-factor. A Z'-factor greater than 0.5 is considered excellent for HTS.[1][12][13]
HTS Protocol:
-
Cell Seeding: Seed cells in 384-well plates at the predetermined optimal density in 40 µL of complete medium and incubate overnight.
-
Compound Addition:
-
Using an automated liquid handler, transfer 100 nL of the 1,2,4-oxadiazole library compounds, positive control, and negative control to the assay plates. This results in a final compound concentration of 25 µM and a final DMSO concentration of 0.25%.
-
Include control wells with no cells (media only) for background subtraction.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay Reagent Addition:
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
Protocol 2: Biochemical Kinase Inhibition Assay using Fluorescence Polarization
This protocol details a fluorescence polarization (FP) assay to identify 1,2,4-oxadiazole inhibitors of a specific kinase.[14][15][16][17][18]
Objective: To identify compounds that inhibit the activity of a target kinase by competing with a fluorescently labeled tracer.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled kinase tracer (ligand)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
1,2,4-Oxadiazole library (10 mM in DMSO)
-
Positive control (known inhibitor of the target kinase)
-
Negative control (DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence polarization plate reader
Assay Development:
-
Tracer Concentration Optimization: Determine the optimal concentration of the fluorescent tracer that provides a stable and robust polarization signal.
-
Kinase Concentration Optimization: Titrate the kinase concentration to achieve a significant shift in polarization upon tracer binding.
-
Z'-Factor Determination: Validate the assay using positive and negative controls to ensure a Z'-factor > 0.5.[16]
HTS Protocol:
-
Reagent Preparation: Prepare a master mix of the kinase and fluorescent tracer in assay buffer.
-
Compound Addition:
-
Dispense 100 nL of the 1,2,4-oxadiazole library compounds, positive control, and negative control into the assay plates.
-
-
Kinase/Tracer Addition: Add 10 µL of the kinase/tracer master mix to each well.
-
Incubation: Incubate the plates at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
IV. Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires a robust and systematic analysis pipeline to identify true hits while minimizing false positives.
Figure 2: A simplified data analysis workflow for HTS.
Data Normalization: Raw data is normalized to account for plate-to-plate and well-to-well variability. Common normalization methods include percent inhibition or percent activation relative to controls on the same plate.
Hit Selection: A statistical cutoff is applied to identify primary hits. A common approach is to select compounds that produce a signal greater than three standard deviations from the mean of the negative controls.[19]
Z'-Factor Calculation: The Z'-factor is a critical metric for assessing the quality of an HTS assay. It is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
Where:
-
µ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
µ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
| Table 1: Interpretation of Z'-Factor Values.[1][4][13] |
V. Hit Validation and Confirmation
Primary hits from the HTS campaign must undergo a rigorous validation process to eliminate false positives and confirm their activity.
Figure 3: A typical hit validation cascade.
Hit Re-confirmation: Primary hits are re-tested using freshly prepared compound solutions to confirm their activity in the primary assay.
Dose-Response Analysis: Confirmed hits are tested over a range of concentrations to determine their potency (IC50 or EC50 values).
Counter-Screening: Counter-screens are employed to identify and eliminate compounds that interfere with the assay technology (e.g., luciferase inhibitors, autofluorescent compounds) or exhibit non-specific activity (e.g., cytotoxicity).[6][19]
Orthogonal Assays: Validated hits are tested in a secondary, mechanistically distinct assay to confirm their on-target activity.[19]
Structure-Activity Relationship (SAR) Analysis: Preliminary SAR analysis is conducted to identify common structural motifs among the validated hits and guide initial hit-to-lead optimization efforts.[20]
| Compound ID | Scaffold | R1 | R2 | Primary Screen (% Inhibition) | IC50 (µM) |
| OXA-001 | 3,5-disubstituted 1,2,4-oxadiazole | Phenyl | 4-Fluorophenyl | 85 | 1.2 |
| OXA-002 | 3,5-disubstituted 1,2,4-oxadiazole | Pyridyl | 4-Chlorophenyl | 78 | 2.5 |
| OXA-003 | 3,5-disubstituted 1,2,4-oxadiazole | Phenyl | 4-Methoxyphenyl | 65 | 5.8 |
| Table 2: Example of a preliminary SAR table for a series of 1,2,4-oxadiazole hits. |
VI. Troubleshooting Common HTS Issues
HTS campaigns can be prone to various issues that can compromise data quality. Proactive troubleshooting is essential for a successful outcome.
| Issue | Potential Cause(s) | Troubleshooting Strategy |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects. | Optimize cell seeding protocol, use automated liquid handlers, randomize plate layout.[21] |
| Low Z'-Factor | Small signal window, high data variability. | Optimize assay parameters (reagent concentrations, incubation times), use high-quality reagents. |
| High Rate of False Positives | Compound interference (autofluorescence, luciferase inhibition), cytotoxicity. | Implement counter-screens early in the validation cascade, perform visual inspection of plates.[6][22] |
| Poor Hit Confirmation Rate | Compound instability, aggregation, assay drift. | Use freshly prepared compounds for re-testing, include solubility and aggregation assays in the validation cascade. |
| Table 3: Common HTS issues and troubleshooting strategies. |
VII. Conclusion
High-throughput screening of 1,2,4-oxadiazole libraries represents a highly effective strategy for the discovery of novel therapeutic agents. By combining a well-designed screening cascade with robust assay technologies and a rigorous data analysis and hit validation process, researchers can efficiently identify and advance promising 1,2,4-oxadiazole-based compounds into the drug development pipeline. The protocols and guidelines presented in this document provide a solid foundation for the successful execution of HTS campaigns targeting this important chemical scaffold.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. angioproteomie.com [angioproteomie.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 9. OUH - Protocols [ous-research.no]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. promega.com [promega.com]
- 12. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Z-factor - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 21. dispendix.com [dispendix.com]
- 22. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Kinase Inhibitors with an Oxadiazole Core
Introduction: The Strategic Role of the Oxadiazole Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[3] To date, over 70 such inhibitors have received FDA approval, validating the therapeutic potential of targeting these enzymes.[3][4]
Within the medicinal chemist's toolkit, certain heterocyclic structures, known as "privileged scaffolds," are frequently employed due to their ability to interact with multiple biological targets. The oxadiazole ring is a prominent example of such a scaffold.[5][6] This five-membered heterocycle, existing in various isomeric forms (e.g., 1,2,4- and 1,3,4-oxadiazole), offers a unique combination of physicochemical properties that make it highly attractive for kinase inhibitor design.[6][7][8]
One of the key advantages of the oxadiazole moiety is its function as a bioisostere for amide and ester groups.[7][9][10] This bioisosteric replacement can enhance metabolic stability by removing hydrolyzable linkages, improve pharmacokinetic profiles, and modulate target selectivity.[9][10] The oxadiazole ring is also a capable hydrogen bond acceptor and can participate in various non-covalent interactions within the ATP-binding pocket of kinases, thereby contributing to potent inhibition.[11][12] Numerous studies have demonstrated the successful incorporation of oxadiazole cores into potent inhibitors of kinases such as EGFR, PIM-1, and GSK-3β.[13][14][15][16][17]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel kinase inhibitors centered on the versatile oxadiazole scaffold.
Part 1: Synthesis of an Exemplary 1,3,4-Oxadiazole-Based Kinase Inhibitor
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a cornerstone of many kinase inhibitor campaigns. A common and reliable method involves the cyclization of an acyl hydrazide intermediate. This protocol outlines a general, two-step procedure to synthesize a model inhibitor.
Logical Workflow for Synthesis
Caption: General two-step synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Detailed Synthesis Protocol
Step 1: Synthesis of the Acyl Hydrazide Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting aromatic ester (1.0 eq) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. The acyl hydrazide product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure acyl hydrazide.[8]
Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring
-
Reaction Setup: To a mixture of the synthesized acyl hydrazide (1.0 eq) and a selected aromatic carboxylic acid (1.1 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) cautiously in an ice bath. POCl₃ acts as both the solvent and the dehydrating agent.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Purification: The crude solid product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[8][18]
Part 2: In Vitro Biochemical Assays for Kinase Inhibition
Once the compound is synthesized, the first critical step is to determine its direct inhibitory activity against the target kinase.[1] In vitro biochemical assays provide a clean system to measure the potency (e.g., IC₅₀) of an inhibitor by quantifying the phosphorylation of a substrate by an isolated, purified kinase enzyme.[13][19]
Workflow for In Vitro Kinase Assay
Caption: Standard workflow for determining inhibitor IC₅₀ values.
Protocol: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This protocol is a common, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[4] A decrease in ATP consumption signifies kinase inhibition.
-
Reagent Preparation:
-
Prepare a serial dilution of the oxadiazole inhibitor in DMSO, then dilute further into the kinase assay buffer.
-
Prepare a solution of the purified target kinase in assay buffer.
-
Prepare a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase) in the assay buffer.[4]
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the diluted inhibitor solution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells containing only DMSO-spiked buffer.
-
Add 5 µL of the kinase solution to all wells except the background controls.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | nM to µM range |
| ATP Concentration | Should be near the Michaelis-Menten constant (Kₘ) for the kinase. | 1-100 µM |
| Enzyme Conc. | Dependent on kinase activity; determined empirically. | ng/well |
| Substrate Conc. | Sufficient to ensure the reaction is not substrate-limited. | µM range |
Part 3: Cell-Based Assays for Efficacy and Target Engagement
While biochemical assays confirm direct enzyme inhibition, cell-based assays are essential to determine if an inhibitor can enter cells, engage its target in a physiological context, and exert a desired biological effect.[1][2][20]
Protocol: Western Blotting for Phospho-Protein Inhibition
This method directly assesses the inhibition of a specific signaling pathway within the cell by measuring the phosphorylation status of a kinase's downstream substrate.
-
Cell Culture and Treatment:
-
Plate the relevant cancer cell line (e.g., a line where the target kinase is known to be active, like NCI-H1975 for EGFR T790M inhibitors) in 6-well plates and grow to 70-80% confluency.[15]
-
Treat the cells with a serial dilution of the oxadiazole inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-AKT for a PI3K inhibitor) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the substrate protein, and/or a housekeeping protein like GAPDH or β-actin.
-
Protocol: Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the overall effect of the inhibitor on cell proliferation and viability, providing a functional readout of its anticancer potential.
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the oxadiazole inhibitor (typically from 10 nM to 100 µM) for 72 hours.
-
Viability Measurement (CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Plot the viability against the logarithm of inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
| Assay | Endpoint Measured | Key Information Provided |
| Western Blot | Phosphorylation of a downstream substrate | Target engagement and pathway inhibition in a cellular context |
| Cell Viability | ATP levels (correlates with viable cells) or metabolic activity | Overall cellular potency (GI₅₀/IC₅₀) and cytotoxic/cytostatic effect |
Conclusion and Future Directions
The oxadiazole scaffold is a proven and highly versatile core for the development of potent and selective kinase inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, biochemical characterization, and cellular evaluation of novel oxadiazole-based compounds. By systematically applying these methods, researchers can efficiently advance their drug discovery programs from initial chemical synthesis to validated cellular activity, paving the way for the next generation of targeted therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. drughunter.com [drughunter.com]
- 10. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of 1,3,4-oxadiazole-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Application Notes and Protocols for the Agricultural Evaluation of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Foreword: The Imperative for Innovation in Crop Protection
The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious crop protection agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, have emerged as a fertile ground for the discovery of new pesticides.[1] Among these, the 1,2,4-oxadiazole scaffold is a privileged structure, forming the core of several successful agrochemicals.[1] This guide focuses on a promising, yet underexplored, member of this class: Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate .
While direct research on this specific molecule is nascent, its structural motifs—the 1,2,4-oxadiazole core, a cyclopropyl group, and a carboxylate ester—suggest a high potential for biological activity. Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pesticidal actions, including nematicidal, fungicidal, antibacterial, and herbicidal properties.[2][3] This document, therefore, serves as a comprehensive guide for researchers and scientists to systematically investigate the agricultural potential of this compound. We will delve into its synthesis, propose a tiered screening strategy, and outline detailed protocols for evaluating its efficacy across key agricultural applications.
Section 1: Synthesis of this compound
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-documented, typically involving the acylation of amidoximes followed by cyclization.[4] A plausible and efficient synthetic route for the title compound is proposed below. This two-step process begins with the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Synthesis Protocol
Materials and Reagents:
-
Cyclopropanecarboxamide oxime
-
Ethyl oxalyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Step 1: Formation of O-(ethoxycarbonyl)cyclopropanecarboxamide oxime.
-
To a stirred solution of cyclopropanecarboxamide oxime (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.2 eq).
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Step 2: Cyclodehydration to form this compound. [5]
-
Dissolve the crude intermediate from Step 1 in anhydrous toluene.
-
Heat the mixture to reflux (approximately 110 °C) for 6-8 hours. The cyclization can be monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid or oil.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6][7]
-
Section 2: Tiered Screening for Agricultural Bioactivity
A logical, tiered approach is recommended to efficiently screen the compound for a range of agricultural applications. This strategy prioritizes broad-spectrum in vitro assays before proceeding to more resource-intensive in vivo and mechanism-of-action studies.
Proposed Screening Cascade
Caption: A tiered approach for evaluating the agricultural bioactivity of the target compound.
Section 3: Detailed Application Protocols
The following protocols are adapted from established methodologies and provide a robust framework for assessing the efficacy of this compound.
Protocol 1: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This assay provides a rapid assessment of the compound's ability to inhibit the growth of key plant pathogenic fungi.
Rationale: Direct inhibition of mycelial growth is a primary indicator of fungicidal or fungistatic activity. This method is suitable for high-throughput screening against a panel of economically important fungi.
Materials:
-
Pure culture of test fungi (e.g., Rhizoctonia solani, Fusarium graminearum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Preparation of Amended Media: Autoclave PDA medium and cool to 50-55 °C. Add the required volume of the stock solution to the molten PDA to achieve final concentrations (e.g., 10, 50, 100 µg/mL). Also prepare a control plate with an equivalent amount of DMSO.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture and place it mycelial-side-down in the center of each test and control plate.
-
Incubation: Incubate the plates at 25±2 °C until the fungal growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for both treatment and control plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treatment plate.[8]
-
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol assesses the pre-emergent herbicidal potential of the compound.
Rationale: Inhibition of seed germination and early seedling growth are key indicators of pre-emergent herbicidal activity. This petri dish assay is a standard method for initial screening.[9][10]
Materials:
-
Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
This compound
-
Acetone or DMSO
-
Tween-80
-
Sterile Petri dishes with filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the compound in acetone or DMSO. Make serial dilutions with distilled water containing 0.1% Tween-80 to obtain the desired test concentrations (e.g., 10, 100, 1000 µM).
-
Assay Setup: Place a sterile filter paper in each Petri dish. Add a fixed volume (e.g., 5 mL) of the test solution or control (water with 0.1% Tween-80 and the corresponding concentration of the solvent) to each dish.
-
Sowing Seeds: Place a predetermined number of seeds (e.g., 20) on the moistened filter paper in each dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber with controlled light (16h light/8h dark) and temperature (25 °C).
-
Data Collection: After 7-10 days, record the seed germination rate, and measure the root and shoot length of the germinated seedlings.
-
Calculation: Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
Protocol 3: Insecticidal Activity Assay (Contact and Ingestion)
This protocol evaluates the toxicity of the compound to a model insect pest.
Rationale: Assessing both contact and ingestion toxicity is crucial to understand the potential mode of entry and application method for a candidate insecticide. The leaf-dip bioassay is a common method for this purpose.[11][12]
Materials:
-
Model insect (e.g., larvae of Spodoptera litura or adults of Myzus persicae)
-
Host plant leaves (e.g., cabbage or cotton)
-
This compound
-
Acetone or DMSO
-
Triton X-100 or Tween-80
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the compound and make serial dilutions as described in Protocol 2, using a surfactant like Triton X-100 (0.1%).
-
Leaf-Dip Bioassay (Contact & Ingestion):
-
Excise fresh, untreated host plant leaves.
-
Dip each leaf in a test solution or control solution for 10-30 seconds.
-
Allow the leaves to air dry completely.
-
Place one treated leaf in a ventilated container with a moist filter paper to maintain turgor.
-
Introduce a known number of insects (e.g., 10 third-instar larvae) into each container.
-
-
Incubation: Maintain the containers at 25±2 °C with a 16h light/8h dark photoperiod.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours after treatment.
-
Calculation: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula:
-
Corrected Mortality (%) = [ (Mortality in treatment - Mortality in control) / (100 - Mortality in control) ] * 100
-
Protocol 4: In Vitro Nematicidal Activity Assay (Juvenile Mortality)
This assay determines the direct toxicity of the compound to plant-parasitic nematodes.
Rationale: Plant-parasitic nematodes cause significant crop losses. A direct mortality assay using second-stage juveniles (J2) is a standard primary screen for nematicidal compounds.[13][14]
Materials:
-
Culture of a plant-parasitic nematode (e.g., Meloidogyne incognita)
-
This compound
-
DMSO
-
Sterile water
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Nematode Preparation: Hatch second-stage juveniles (J2) of M. incognita from egg masses in water. Collect freshly hatched, active J2s.
-
Preparation of Test Solutions: Prepare a stock solution in DMSO and make serial dilutions in sterile water to achieve final test concentrations (e.g., 50, 100, 200 µg/mL). The final DMSO concentration should not exceed 1%.
-
Assay Setup: In a 96-well plate, add approximately 100 active J2s in a small volume of water to each well.
-
Treatment: Add the test solutions to the wells to reach the final desired concentrations. Include a water control with the same percentage of DMSO.
-
Incubation: Incubate the plates at 25 °C for 24, 48, and 72 hours.
-
Data Collection: After each time point, count the number of dead nematodes in each well under an inverted microscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
Calculation: Calculate the percentage mortality, correcting for control mortality using Abbott's formula.
Section 4: Investigating the Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Assay
Many fungicidal compounds, including some azole derivatives, act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[15] Given the structural class of the test compound, evaluating its potential as an SDH inhibitor is a logical next step.
Rationale: SDH is a well-validated target for fungicides. An in vitro assay measuring the inhibition of SDH activity can provide crucial insights into the compound's mode of action and guide further optimization.
Principle: SDH activity can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.[1] The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to SDH activity.
Materials:
-
Isolated mitochondria from a target fungus (e.g., Botrytis cinerea) or a model organism.
-
Potassium phosphate buffer (pH 7.4)
-
Sodium succinate solution
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution
-
This compound
-
Spectrophotometer capable of kinetic measurements at 600 nm
Procedure: [16]
-
Mitochondria Isolation: Isolate mitochondria from the target organism using standard differential centrifugation protocols.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, sodium succinate, and DCPIP.
-
Inhibitor Addition: For inhibitor studies, add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Run a control reaction without the inhibitor.
-
Reaction Initiation: Equilibrate the mixture to 30 °C. Initiate the reaction by adding the mitochondrial suspension, followed immediately by PMS.
-
Kinetic Measurement: Immediately begin recording the decrease in absorbance at 600 nm over time (e.g., for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of SDH activity).
-
Data Presentation
All quantitative data from the screening assays should be summarized in clear, well-structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Fungicidal Activity
| Fungal Species | Test Compound Conc. (µg/mL) | Mycelial Growth Inhibition (%) |
| Rhizoctonia solani | 10 | 25.3 ± 2.1 |
| 50 | 68.9 ± 3.5 | |
| 100 | 95.1 ± 1.8 | |
| Botrytis cinerea | 10 | 15.7 ± 1.9 |
| 50 | 55.2 ± 4.2 | |
| 100 | 88.6 ± 2.7 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial investigation of this compound as a potential agricultural chemical. The proposed synthesis and detailed screening protocols will enable researchers to systematically evaluate its bioactivity profile. Positive results in these initial screens, particularly in the fungicidal and nematicidal assays, would warrant progression to more advanced studies, including in vivo greenhouse trials, mode of action confirmation, and structure-activity relationship (SAR) studies to optimize its efficacy and selectivity. The exploration of this and similar novel 1,2,4-oxadiazole derivatives holds significant promise for the future of sustainable agriculture.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1208081-59-7|this compound| Ambeed [ambeed.com]
- 8. Item - Assay protocol for the measurements of fungicidal compounds. - figshare - Figshare [figshare.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In vitro compound toxicity protocol for nematodes [protocols.io]
- 14. Nematicidal Activity of Phytochemicals against the Root-Lesion Nematode Pratylenchus penetrans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Strategic Formulation of Oxadiazole Compounds for Preclinical In Vivo Studies
Abstract
Oxadiazole derivatives represent a versatile and privileged scaffold in medicinal chemistry, with compounds demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Despite their therapeutic promise, advancing these compounds from discovery to in vivo evaluation is frequently hampered by significant formulation challenges, most notably poor aqueous solubility.[4][5] This characteristic can lead to low and erratic oral bioavailability, complicating the assessment of their true efficacy and toxicity in preclinical models.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for formulating oxadiazole compounds for in vivo studies. It moves beyond simple recipes to explain the causal relationships behind formulation choices, grounded in the physicochemical properties of the compounds. We present a systematic approach, from essential pre-formulation characterization to detailed, step-by-step protocols for creating robust solutions and suspensions, ensuring reliable and reproducible preclinical data.
The Oxadiazole Challenge: Physicochemical & Biopharmaceutical Hurdles
The oxadiazole ring, while conferring metabolic stability and potent biological activity, often contributes to physicochemical properties that are challenging for in vivo administration.[8]
-
Poor Aqueous Solubility: The planar, aromatic nature of the oxadiazole core, often flanked by other lipophilic moieties, results in high crystal lattice energy and low aqueous solubility.[4] Many oxadiazole derivatives fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), meaning their absorption is rate-limited by dissolution.[9]
-
High Lipophilicity: A high octanol-water partition coefficient (LogP) is common, indicating a preference for lipidic environments over aqueous ones.[10] While this can aid membrane permeation, it exacerbates the solubility problem in the gastrointestinal tract.
-
Crystalline Solid State: These compounds are typically crystalline solids with high melting points, which further contributes to poor dissolution kinetics.[5][11]
These properties create a critical bottleneck: for a drug to be effective, it must first be in solution at the site of absorption. An inadequate formulation can lead to an underestimation of a compound's potency or an overestimation of its toxicity due to poor and inconsistent exposure. The primary goal of preclinical formulation is to ensure sufficient and consistent drug exposure to accurately assess safety and efficacy.[6][12]
Pre-formulation Assessment: The Foundation of a Robust Strategy
Before any formulation work begins, a thorough characterization of the new chemical entity (NCE) is paramount.[13] This data-driven approach prevents wasted resources and ensures the selection of the most appropriate formulation strategy.
Key Pre-formulation Parameters
| Parameter | Method(s) | Rationale & Implication for Formulation |
| Aqueous Solubility | Shake-flask method at various pH (e.g., 1.2, 4.5, 6.8) | Determines the intrinsic solubility and pH-dependent effects. Essential for selecting oral vs. parenteral routes and predicting dissolution behavior in the GI tract.[13] |
| pKa | Potentiometric titration, UV-spectroscopy | Identifies ionizable groups. Crucial for understanding how solubility will change with pH and for selecting appropriate salt forms or pH-adjusting buffers.[13] |
| LogP / LogD | Shake-flask, HPLC-based methods | Measures lipophilicity. A high LogP (>3) often suggests poor aqueous solubility and may guide the selection towards lipid-based formulations.[10] |
| Melting Point (Tm) | Differential Scanning Calorimetry (DSC) | Indicates the stability of the crystal lattice. A high Tm (>200°C) often correlates with low solubility and may suggest that amorphous solid dispersions are a viable strategy.[5] |
| Solid-State Form | X-Ray Powder Diffraction (XRPD), Microscopy | Identifies the crystalline or amorphous nature of the solid. The presence of multiple polymorphs can impact solubility and stability.[7] |
| Solubility in Vehicles | Small-scale solubility testing in common solvents/excipients | Directly informs the selection of vehicles for simple solutions, co-solvent systems, or lipid-based formulations. |
The following workflow illustrates the logical progression from initial compound characterization to the selection of a formulation path.
Caption: Pre-formulation workflow for oxadiazole compounds.
Formulation Strategies for Oxadiazole Compounds
The choice of formulation depends on the route of administration, the required dose, and the compound's physicochemical properties. The goal for early preclinical studies is often to maximize exposure for safety testing.[6]
A. Simple Solutions & Co-Solvent Systems
This is the most straightforward approach and is preferred for intravenous (IV) administration or for oral studies if the required dose can be dissolved in a small, tolerable volume.
-
Mechanism: A co-solvent system works by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic drug. Surfactants can further increase solubility by forming micelles that encapsulate the drug.
-
Common Vehicles: A blend of aqueous and non-aqueous excipients is typically used. The final formulation must be sterile for IV injection and well-tolerated for all routes.
| Excipient | Class | Purpose | Typical Concentration (Oral) | Key Considerations |
| PEG 300/400 | Co-solvent | Primary solubilizer | 10-60% | Can cause osmotic diarrhea at high doses. Generally safe.[14] |
| Propylene Glycol (PG) | Co-solvent | Solubilizer | 10-50% | Can cause hemolysis if used at high concentrations in IV formulations.[14] |
| Tween® 80 | Surfactant | Solubilizer, Wetting Agent | 1-10% | Widely used and generally well-tolerated.[15] |
| Solutol® HS-15 | Surfactant | Solubilizer | 1-20% | Can be more effective than Tween 80 but has a higher potential for toxicity.[15] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Strong, aprotic solvent | <10% (often much lower) | Excellent solubilizing power but can have its own pharmacological effects and enhance the toxicity of other agents. Use with caution.[16] |
B. Suspensions
Suspensions are the preferred formulation for high-dose oral toxicology studies where the required dose exceeds the compound's solubility in a reasonable volume.[13]
-
Mechanism: A suspension is a two-phase system where fine drug particles are dispersed uniformly in a liquid vehicle. A wetting agent is required to decrease the interfacial tension between the hydrophobic drug particles and the aqueous vehicle. A suspending agent increases the viscosity of the vehicle to slow down particle sedimentation.[15]
-
Key Components:
-
Drug Substance: Often micronized to a particle size of 2-5 μm to improve dissolution rate and homogeneity.[17]
-
Wetting Agent: e.g., Tween® 80, Poloxamers.
-
Suspending Agent: e.g., Methylcellulose (MC), Carboxymethylcellulose (CMC), Xanthan Gum.
-
Vehicle: Purified Water or a buffer.
-
C. Advanced Solubilization Techniques
For compounds that remain challenging (BCS Class IV or very high-dose BCS Class II), more advanced strategies may be necessary.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids. This maintains the drug in a solubilized state, ready for absorption.[7][17]
-
Nanosuspensions: This technique involves reducing the drug particle size down to the nanometer range (100-250 nm) using methods like media milling or high-pressure homogenization.[17] The dramatically increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation.[7]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymeric carrier in an amorphous, high-energy state.[5] Upon administration, the drug is released at a concentration far exceeding its crystalline solubility (a supersaturated state), which drives absorption.[7]
The following decision tree can help guide the selection process.
Caption: Formulation strategy decision tree.
Detailed Protocols
Disclaimer: These protocols are intended as a starting point. All formulations must be tested for short-term stability (e.g., 4-24 hours) under the intended storage conditions before use in animals. All procedures should be performed in accordance with Good Laboratory Practices (GLP).[18][19]
Protocol 1: Preparation of a Co-solvent-Based Solution for Oral Gavage (10 mL @ 5 mg/mL)
This protocol is suitable for a moderately soluble oxadiazole compound. The target vehicle is 10% Solutol® HS-15 / 90% Purified Water (w/v).
Materials:
-
Oxadiazole Compound (50 mg)
-
Solutol® HS-15 (1.0 g)
-
Purified Water (q.s. to 10 mL)
-
Glass vial (20 mL)
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and volumetric flask (10 mL)
-
Analytical balance
Methodology:
-
Weigh Compound: Accurately weigh 50 mg of the oxadiazole compound and transfer it to the 20 mL glass vial.
-
Prepare Vehicle: Accurately weigh 1.0 g of Solutol® HS-15 and add it to the 10 mL volumetric flask. Add approximately 8 mL of purified water. Mix gently until the Solutol is fully dissolved.
-
Solubilize Drug: Transfer the Solutol solution from the volumetric flask to the glass vial containing the drug powder. Add a magnetic stir bar.
-
Mix: Place the vial on a magnetic stirrer and mix at a moderate speed (e.g., 300 RPM) at room temperature. Gentle warming (to 30-40°C) can be applied if necessary to aid dissolution, but ensure the compound is stable at that temperature.
-
Achieve Final Volume: Once the compound is fully dissolved (a clear solution with no visible particles), transfer the solution back to the 10 mL volumetric flask. Rinse the vial with a small amount of purified water and add the rinsing to the flask. Add purified water to bring the final volume to exactly 10 mL (q.s.).
-
Final Mix & QC: Cap the flask and invert 10-15 times to ensure homogeneity. Visually inspect the final solution for clarity and absence of particulates. Measure the pH.
Protocol 2: Preparation of a Micronized Suspension for Oral Gavage (10 mL @ 20 mg/mL)
This protocol is suitable for a poorly soluble oxadiazole compound intended for high-dose toxicology studies. The vehicle is 0.5% Methylcellulose / 0.2% Tween® 80 in purified water.
Materials:
-
Micronized Oxadiazole Compound (200 mg)
-
Methylcellulose (MC, low viscosity) (50 mg)
-
Tween® 80 (20 mg or ~20 µL)
-
Purified Water (q.s. to 10 mL)
-
Mortar and pestle
-
Glass vial (20 mL) with screw cap
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and 10 mL volumetric flask
-
Analytical balance
Methodology:
-
Prepare Suspending Vehicle: Add the 50 mg of Methylcellulose to the 10 mL volumetric flask. Add ~8 mL of purified water. Mix vigorously (vortexing or magnetic stirring) until the MC is fully hydrated and dissolved. This may take 15-30 minutes.
-
Weigh Compound: Accurately weigh 200 mg of the micronized oxadiazole compound and place it in the mortar.
-
Prepare Wetting Paste: Add the 20 mg of Tween® 80 to the powder in the mortar. Add approximately 0.5 mL of the prepared suspending vehicle. Gently triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all drug particles are properly wetted.
-
Form the Suspension: Gradually add the remaining suspending vehicle to the mortar in small portions (~1-2 mL at a time), mixing continuously to ensure the paste is evenly dispersed.
-
Transfer and Final Volume: Quantitatively transfer the suspension from the mortar to the 20 mL glass vial. Use a small amount of purified water to rinse the mortar and pestle and add it to the vial. Place the suspension in the 10 mL volumetric flask and add purified water to bring the final volume to exactly 10 mL (q.s.).
-
Homogenize & QC: Transfer the final volume to the storage vial. Add a stir bar and stir continuously for at least 30 minutes before dosing to ensure homogeneity. Visually inspect for uniform dispersion and note the re-suspendability after settling. Particle size can be checked via microscopy if required. The suspension should be stirred continuously during animal dosing.
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] A two-decade overview of oxadiazole derivatives as promising anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. altasciences.com [altasciences.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 19. fda.gov [fda.gov]
Application Note & Protocol: Quantitative Analysis of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Abstract
This document provides comprehensive, validated analytical methods for the precise quantification of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research and development. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and role as a bioisostere for esters and amides.[1] Accurate quantification is paramount for pharmacokinetic studies, quality control of drug substances, and formulation development. We present a primary method based on Reverse-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD) for routine quality control and a secondary, high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis in complex matrices. All protocols are designed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[2]
Introduction and Physicochemical Overview
This compound (PubChem CID: 53404694) is a small molecule featuring a cyclopropyl group and an ethyl ester moiety attached to a 1,2,4-oxadiazole core.[3] This structure imparts specific physicochemical properties that dictate the choice of analytical methodology. Its aromatic heterocycle provides a chromophore suitable for UV detection, while the nitrogen atoms are readily protonated, making it amenable to mass spectrometry analysis in positive ionization mode.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₃ | [3] |
| Molecular Weight | 182.18 g/mol | [3] |
| Predicted XlogP | 1.3 | [4] |
| Structure | |[3] |
The compound's moderate hydrophobicity (predicted XlogP of 1.3) makes it an ideal candidate for reverse-phase chromatography.
Primary Analytical Method: RP-HPLC with DAD Detection
This method is designed for the accurate assay and purity determination of this compound as a raw material or in simple formulations. The use of a Diode-Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths and assessment of peak purity.
Rationale for Method Design
-
Stationary Phase: A C18 stationary phase is selected due to its versatility and strong retention of moderately non-polar analytes like the target compound.
-
Mobile Phase: A mobile phase of acetonitrile and water provides excellent resolving power. A small amount of formic acid is added to protonate silanol groups on the column, minimizing peak tailing and ensuring a sharp, symmetrical peak shape.
-
Detection: The oxadiazole ring provides significant UV absorbance. A full UV scan should be performed to determine the wavelength of maximum absorbance (λ-max), which is then used for quantification to ensure maximum sensitivity.
Experimental Protocol
Instrumentation and Consumables:
-
HPLC system with quaternary pump, autosampler, column oven, and DAD detector.
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade).
-
Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard: this compound, >99% purity.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | λ-max (e.g., 254 nm, to be determined) |
| Mobile Phase Gradient | 40% B to 90% B over 10 min, hold for 2 min, return to 40% B |
| Run Time | 15 minutes |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain 2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a target concentration of 100 µg/mL.
Method Validation Protocol (per ICH Q2(R1))
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2]
Caption: Workflow for analytical method validation based on ICH Q2(R1) guidelines.
Validation Parameters & Acceptance Criteria:
| Parameter | Procedure | Acceptance Criteria |
|---|---|---|
| Specificity | Analyze blank, standard, and sample. Perform forced degradation (acid, base, peroxide, heat, light). | Peak is free from interference. Peak purity index > 0.999. |
| Linearity | Analyze 5-7 concentrations across the range. Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision. | 80% to 120% of the test concentration. |
| Accuracy | Spike a blank matrix with the analyte at 3 levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 2.0% for intermediate precision. |
| LOD & LOQ | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | LOD: S/N ≥ 3. LOQ: S/N ≥ 10. |
| Robustness | Vary parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within limits. %RSD ≤ 2.0%. |
Secondary Method: LC-MS/MS Quantification
For applications requiring higher sensitivity and selectivity, such as determining analyte concentrations in biological fluids (e.g., plasma), LC-MS/MS is the gold standard.[5] The method relies on Multiple Reaction Monitoring (MRM) for highly specific detection.
Rationale for Method Design
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the nitrogen atoms in the oxadiazole ring are basic and readily accept a proton to form [M+H]⁺.
-
MRM: A precursor ion (the protonated molecule) is selected and fragmented. A specific product ion is then monitored. This transition is highly specific to the analyte, minimizing matrix interference.
-
Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is critical for correcting variations in sample preparation and instrument response, which is a key challenge in LC-MS quantification.[6][7] If a SIL-IS is unavailable, a structurally similar analog can be used.
Experimental Protocol
Instrumentation and Consumables:
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Chromatographic conditions similar to the HPLC method, often with faster gradients.
-
Internal Standard (IS): e.g., ¹³C₃- or D₅-labeled this compound.
Mass Spectrometer Conditions:
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Analyte) | Q1: 183.1 → Q3: 112.1 (Predicted, loss of C₂H₅O₂C) |
| MRM Transition (IS) | To be determined based on the mass of the labeled IS. |
Note: MRM transitions must be optimized experimentally by infusing a standard solution of the analyte.
Sample Preparation (for Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
Caption: Standard protein precipitation workflow for plasma sample preparation.
Conclusion
This application note details two robust and reliable methods for the quantification of this compound. The RP-HPLC-DAD method is suitable for routine quality control, offering simplicity and precision. The LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies and trace impurity analysis. Both methods are built upon established analytical principles and validated according to internationally recognized ICH guidelines, ensuring their suitability for use in regulated research and development environments.
References
- 1. oaji.net [oaji.net]
- 2. fda.gov [fda.gov]
- 3. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Oxadiazole Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of substituted oxadiazole intermediates. The unique electronic nature of the oxadiazole ring and the diversity of synthetic routes can present specific purification challenges.[1] This resource is designed to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of substituted oxadiazole intermediates in a question-and-answer format.
Issue 1: My primary purification by recrystallization gives a low yield, or fails entirely.
Question: I've attempted to purify my crude substituted oxadiazole intermediate by recrystallization from ethanol, as suggested in a general procedure, but the yield is very low, or the compound oils out. What's going wrong?
Answer: This is a frequent issue stemming from the varied solubility profiles of substituted oxadiazoles, which are highly dependent on the nature of their substituents.[2] A single-solvent recrystallization may not be optimal.
Probable Causes:
-
High Solubility in the Chosen Solvent: Your compound may be too soluble in the recrystallization solvent even at low temperatures, leading to significant loss of product in the mother liquor.
-
"Oiling Out": The compound may be melting in the hot solvent instead of dissolving, or its solubility may decrease so rapidly upon cooling that it separates as a liquid (an oil) rather than forming crystals.
-
Presence of Impurities: Certain impurities can inhibit crystal lattice formation.
Solutions and Scientific Rationale:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test the solubility of a small amount of your crude product in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) at both room temperature and elevated temperatures. The ideal single solvent will dissolve the compound when hot but not when cold.
-
Employ a Two-Solvent System: This is often the most effective method.
-
Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid (cloudy).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This controlled decrease in solubility promotes gradual crystal growth.
-
| Solvent Pair Examples | Polarity Mismatch | Typical Use Case |
| Dichloromethane/Hexane | Polar/Non-polar | For less polar oxadiazole derivatives. |
| Ethanol/Water | Polar/Polar | For more polar oxadiazole derivatives.[3] |
| Ethyl Acetate/Hexane | Intermediate/Non-polar | A versatile combination for a wide range of polarities. |
-
Scratching and Seeding:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude oxadiazole intermediate in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent to clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Issue 2: My column chromatography separation is poor, with co-eluting impurities.
Question: I'm using column chromatography to purify my oxadiazole intermediate, but I'm getting poor separation between my product and a closely-related impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is typically due to an inappropriate choice of mobile phase or stationary phase. The electron-deficient nature of the 1,3,4-oxadiazole ring can influence its interaction with the stationary phase.[4]
Probable Causes:
-
Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in very slow elution and band broadening.
-
Similar Polarity of Product and Impurity: If the impurity has a very similar structure and polarity to your desired product, separation will be challenging.
-
Column Overloading: Using too much crude material for the amount of stationary phase will lead to broad, overlapping bands.
Solutions and Scientific Rationale:
-
Optimize the Mobile Phase with TLC: Thin-layer chromatography (TLC) is an essential tool for optimizing your column conditions.[3][5]
-
Test various solvent systems (e.g., different ratios of ethyl acetate/hexane).
-
The ideal solvent system will give your product an Rf value of approximately 0.3 and show good separation from all impurities.
-
-
Use a Gradient Elution: Instead of a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. This will elute less polar impurities first, followed by your product, and then more polar impurities.
-
Change the Stationary Phase: If silica gel (which is acidic) is not providing adequate separation, consider using a different stationary phase like alumina (which can be basic, neutral, or acidic) or reverse-phase silica (C18).
-
Acid-Base Extraction Pre-Purification: If your product is neutral but you have acidic or basic impurities (or vice-versa), an acid-base extraction can be a powerful preliminary purification step.[6][7] For example, unreacted carboxylic acids or hydrazides can often be removed this way.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.
-
To remove acidic impurities, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous layer.
-
To remove basic impurities (like unreacted amines), wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[8] The basic impurities will be protonated and partition into the aqueous layer.
-
Separate the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure before proceeding with column chromatography.
Issue 3: My final product shows the presence of starting materials or reaction byproducts.
Question: After purification, my NMR spectrum still shows peaks corresponding to the starting acyl hydrazide or the dehydrating agent. How can I remove these persistent impurities?
Answer: The presence of starting materials or reagents after initial purification indicates that their polarity and solubility are very similar to your product, or that the reaction did not go to completion.
Probable Causes:
-
Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.
-
Hydrolysis of Product: Some oxadiazole derivatives can be susceptible to hydrolysis back to the diacylhydrazine intermediate, especially under acidic or basic workup conditions.
-
Byproducts from Dehydrating Agents: Reagents like phosphorus oxychloride or thionyl chloride can generate byproducts that need to be thoroughly removed.[5]
Solutions and Scientific Rationale:
-
Drive the Reaction to Completion: Monitor the reaction by TLC until the starting material is completely consumed.[3] If necessary, consider increasing the reaction time, temperature, or using a more efficient dehydrating agent like the Burgess reagent.[9]
-
Careful Work-up: When quenching reactions that used strong dehydrating agents, do so slowly and at low temperatures (e.g., by pouring the reaction mixture onto crushed ice) to minimize side reactions.[5] Neutralize carefully with a base like sodium bicarbonate.
-
Aqueous Washes: As described in the acid-base extraction protocol, washing the crude product dissolved in an organic solvent with water, dilute acid, or dilute base can remove many common water-soluble impurities.
-
Repeat Purification: A second purification step may be necessary. If you initially used recrystallization, try column chromatography, or vice-versa. Sometimes, a sequence of purification techniques is required.[2]
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1,3,4-oxadiazoles? A1: Common impurities include unreacted starting materials such as carboxylic acids and acid hydrazides, diacylhydrazine intermediates (from incomplete cyclodehydration), and byproducts from the cyclizing agent (e.g., phosphoric or sulfuric acid derivatives if polyphosphoric acid or sulfuric acid is used).[5][10]
Q2: How can I confirm the purity of my final substituted oxadiazole intermediate? A2: A combination of analytical techniques is recommended. A single sharp spot on a TLC plate in multiple solvent systems is a good indicator of purity.[11] A sharp melting point is also indicative of a pure crystalline solid. For definitive structural confirmation and purity assessment, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential.[5][12][13]
Q3: Are there any "green" or more environmentally friendly purification methods for oxadiazoles? A3: Yes, there is a growing interest in greener chemistry approaches.[1] For purification, this can include:
-
Recrystallization from greener solvents: Favoring solvents like ethanol, water, or supercritical CO2 over chlorinated solvents.
-
Microwave-assisted synthesis: These methods can lead to cleaner reactions with higher yields, simplifying the subsequent purification process.[1]
-
Automated chromatography systems: Modern systems can optimize solvent usage and reduce waste compared to traditional gravity column chromatography.[14]
Q4: My oxadiazole derivative is a liquid at room temperature. How should I purify it? A4: For liquid or low-melting point intermediates, purification options are more limited.
-
Column chromatography is the most common and effective method.[9]
-
Distillation under high vacuum (Kugelrohr) can be effective for thermally stable, non-polar liquids.
-
Acid-base extraction is also a viable option if the impurities have different acidic/basic properties from your liquid product.
Q5: Why is the 1,3,4-oxadiazole ring considered electron-deficient, and how does this affect purification? A5: The 1,3,4-oxadiazole ring is considered electron-deficient due to the presence of two electronegative nitrogen atoms and one oxygen atom, which pull electron density away from the carbon atoms.[1] This has several implications for purification:
-
Polarity: The ring itself imparts polarity to the molecule, influencing its solubility and interaction with chromatographic stationary phases.
-
Stability: 1,3,4-oxadiazoles are generally thermally stable and resistant to many reagents, which is advantageous during purification.[1] However, strong acidic or basic conditions should still be used with caution as they can potentially lead to ring-opening, especially with certain substituents.
References
- 1. journalspub.com [journalspub.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 1,2,4-Oxadiazole Synthesis
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the formation of the 1,2,4-oxadiazole ring. As a critical scaffold in medicinal chemistry, successful and high-yielding synthesis of 1,2,4-oxadiazoles is paramount.[1] This resource addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven solutions to minimize side reactions and optimize your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses specific problems you might encounter in the lab, providing probable causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Your analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with a significant amount of starting materials remaining.
Probable Cause 1: Incomplete Acylation of the Amidoxime
The initial step in many 1,2,4-oxadiazole syntheses is the acylation of an amidoxime to form an O-acyl amidoxime intermediate.[2][3] If this reaction is inefficient, the subsequent cyclization to the oxadiazole will be low-yielding.
Recommended Solutions:
-
Proper Activation of Carboxylic Acids: Ensure your carboxylic acid is effectively activated. Standard coupling reagents like HATU, HBTU, EDC, or DCC are commonly used.[4][5] HATU, in conjunction with a non-nucleophilic base such as diisopropylethylamine (DIPEA), has proven to be highly effective.[6][7]
-
Choice of Acylating Agent: If using acyl chlorides or anhydrides, ensure they are of high purity and free from hydrolysis.[1][2]
-
Reaction Conditions: The acylation is often performed at room temperature. Ensure adequate reaction time and monitor the consumption of the amidoxime starting material by TLC or LC-MS.
Probable Cause 2: Inefficient Cyclodehydration
The cyclization of the O-acyl amidoxime intermediate is frequently the most challenging step and a common bottleneck for low yields.[6][8]
Recommended Solutions:
-
Thermal Cyclization: For thermally promoted cyclization, ensure you are reaching a sufficient temperature. This may require refluxing in a high-boiling solvent like toluene, xylene, or diglyme.[2][6]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases are often employed. Tetrabutylammonium fluoride (TBAF) in anhydrous THF is a widely used and effective option.[3][6][9] Superbase systems, such as NaOH/DMSO or KOH/DMSO, can also facilitate cyclization, sometimes even at room temperature.[3][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the cyclodehydration step.[5][6][10]
Issue 2: Presence of an Unexpected Side Product with the Mass of the O-Acyl Amidoxime Intermediate
Symptom: A significant peak corresponding to the mass of the O-acyl amidoxime intermediate is observed in your LC-MS, and this intermediate persists even after prolonged reaction times or heating.
Probable Cause: Cleavage of the O-Acyl Amidoxime
The O-acyl amidoxime intermediate can be susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to its cleavage back to the starting amidoxime and carboxylic acid.[6][11][12]
Recommended Solutions:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6][12]
-
Minimize Reaction Time and Temperature: Where possible, minimize the reaction time and temperature for the cyclodehydration step to reduce the likelihood of hydrolysis.[6]
-
Choice of Base/Solvent System: If using a base, ensure it is compatible with anhydrous conditions. The MOH/DMSO system has been reported to be effective in minimizing hydrolysis compared to other systems.[12]
Issue 3: Formation of Isomeric or Rearranged Products
Symptom: Your NMR and MS data suggest the formation of an oxadiazole isomer or a different heterocyclic system altogether.
Probable Cause 1: Boulton-Katritzky Rearrangement (BKR)
3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid-catalyzed rearrangement to form other heterocycles.[4][6][8]
Recommended Solutions:
-
Neutral, Anhydrous Conditions: To minimize this rearrangement, use neutral and anhydrous conditions for your reaction workup and purification.[6]
-
Avoid Strong Acids: Avoid acidic workups if you suspect a Boulton-Katritzky rearrangement is occurring.
-
Storage: Store the final compound in a dry environment to prevent moisture-induced rearrangement.[6]
Probable Cause 2: Formation of 1,3,4-Oxadiazole
Under certain photochemical conditions, some 1,2,4-oxadiazoles (e.g., 3-amino derivatives) can rearrange to the corresponding 1,3,4-oxadiazole isomer.[4][6]
Recommended Solution:
-
If you are employing photochemical methods, carefully control the irradiation wavelength and other reaction parameters to avoid this isomerization.
Issue 4: Side Products in 1,3-Dipolar Cycloaddition Reactions
Symptom: When attempting to synthesize a 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, you observe a significant amount of a side product with a mass corresponding to a dimer of the nitrile oxide.
Probable Cause: Nitrile Oxide Dimerization
Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is often the kinetically favored pathway over the desired cycloaddition with a nitrile.[5][6][13]
Recommended Solutions:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the nitrile to keep its concentration low and favor the intermolecular cycloaddition.
-
Catalysis: The use of catalysts, such as platinum(IV) complexes, has been reported to promote the desired cycloaddition over dimerization, although this approach can be costly and present solubility issues.[5]
Visualizing the Pathways: Reaction and Side Reactions
The following diagrams illustrate the intended synthetic pathway to a 1,2,4-oxadiazole and the common side reactions that can occur.
Caption: General synthesis of 1,2,4-oxadiazoles.
Caption: Troubleshooting common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate.[6][8] This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[6] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.
Q2: My amidoxime starting material seems to be decomposing. How can I prevent this?
A2: Amidoximes can be unstable, particularly to heat and prolonged storage. It is crucial to verify the purity of your amidoxime before use. If you are synthesizing the amidoxime from a nitrile and hydroxylamine, ensure it is properly purified and stored under cool, dry conditions.[8][14] In some cases, using freshly prepared amidoxime is the best strategy.
Q3: I'm observing a side product with the mass of a nitrile oxide dimer in my 1,3-dipolar cycloaddition. What's happening?
A3: In the 1,3-dipolar cycloaddition route to 1,2,4-oxadiazoles, the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide) is a common and often favored side reaction.[5][6] This occurs because the nitrile oxide can react with itself faster than with the intended nitrile coupling partner.
Q4: Can I use microwave irradiation to improve my synthesis?
A4: Yes, microwave irradiation is an excellent technique for accelerating the synthesis of 1,2,4-oxadiazoles, particularly the cyclodehydration step.[6][10] It can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[5]
Q5: How does the choice of coupling agent and base affect the reaction?
A5: The choice of coupling agent and base is critical for the initial acylation step. A well-chosen combination will efficiently generate the O-acyl amidoxime intermediate without promoting side reactions. For instance, HATU with DIPEA is a robust system that works well for a wide range of substrates.[6][7] The base for the cyclization step must be strong enough to promote ring closure but should be non-nucleophilic to avoid unwanted reactions with the intermediate. TBAF is a popular choice for this reason.[3][9]
Data Summary: Reagent Effects on 1,2,4-Oxadiazole Synthesis
The following table summarizes the general effectiveness of different coupling agents and bases in the synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids.
| Coupling Agent | Base | Typical Yield | Notes |
| HATU | DIPEA | Excellent | Generally clean reactions and high conversion.[6][7] |
| EDC/HOAt | DIPEA | Good | An efficient system, particularly for DNA-encoded library synthesis.[11] |
| PS-Carbodiimide | HOBt | Good | Suitable for solid-phase synthesis and simplifies purification.[10] |
| T3P® | Pyridine/TEA | Moderate to Good | A practical and effective reagent that forms water-soluble byproducts.[13] |
| None (Acyl Chloride) | Pyridine | Moderate | Classical method; can be effective but may require purification from pyridine salts.[1] |
| None (Ester) | NaOH/DMSO | Moderate to Good | A one-pot method that works at room temperature.[3][5] |
"Excellent" yields are generally considered >90%, "Good" 70-89%, and "Moderate" 50-69%.
Experimental Protocols
Protocol 1: Microwave-Assisted 1,2,4-Oxadiazole Synthesis via Amidoxime Acylation and Cyclization
This protocol is adapted from methods for synthesizing substituted 1,2,4-oxadiazoles and is suitable for rapid library synthesis.[6][10]
Step 1: Amidoxime Acylation
-
To a microwave-safe vessel, add the amidoxime (1.0 mmol), carboxylic acid (1.1 mmol), HATU (1.2 mmol), and anhydrous acetonitrile (5 mL).
-
Add DIPEA (2.5 mmol) to the mixture.
-
Seal the vessel and heat in a microwave reactor at 80-100 °C for 10-20 minutes. Monitor the reaction by LC-MS to confirm the formation of the O-acyl amidoxime intermediate.
Step 2: Cyclodehydration
-
To the crude reaction mixture from Step 1, add TBAF (1.0 M in THF, 1.5 mL, 1.5 mmol).
-
Reseal the vessel and heat in the microwave reactor at 120-140 °C for 15-30 minutes. Monitor by LC-MS for the formation of the 1,2,4-oxadiazole.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Amidoxime Acylation
Welcome to the technical support center for amidoxime acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes. The content is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding of the reaction dynamics.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the acylation of amidoximes, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I am performing an acylation reaction with my amidoxime, but I'm observing very low to no formation of the desired O-acylated product. What are the potential causes and how can I improve my yield?
Answer:
Low or non-existent yield in amidoxime acylation is a common challenge that can stem from several factors, ranging from reagent choice to reaction conditions. Let's break down the potential culprits and how to address them.
1. Inappropriate Acylating Agent:
-
Causality: The reactivity of the acylating agent is paramount. Highly reactive agents like acyl chlorides are generally effective, while less reactive ones such as esters may require catalysts or more forcing conditions.[1][2] The choice of acylating agent can significantly influence the reaction rate.[1]
-
Solution:
-
Switch to a more reactive acylating agent: If you are using a carboxylic acid, consider converting it to an acyl chloride or using a coupling agent. Acyl chlorides are highly electrophilic and often provide better yields.[2]
-
Use a coupling agent: For direct amidation with carboxylic acids, catalysts like boronic acids can be highly effective at room temperature.[3]
-
2. Suboptimal Reaction Conditions:
-
Causality: Temperature, solvent, and reaction time are critical parameters. Amidoxime acylation can be sensitive to these factors, and conditions that are too mild may not provide enough energy to overcome the activation barrier.
-
Solution:
-
Increase the temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Solvent selection: Aprotic solvents like Dioxane, DCM, or DMF are often good choices.[4] Ensure your starting materials are fully soluble in the chosen solvent.
-
Extend the reaction time: Some reactions are simply slow. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
3. Presence of Water:
-
Causality: Acylating agents, especially acyl chlorides and anhydrides, are sensitive to moisture and can be hydrolyzed, rendering them inactive for the desired acylation.[4]
-
Solution:
-
Use anhydrous solvents and reagents: Ensure all solvents are properly dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon).
-
Dry glassware thoroughly: Oven-dry all glassware before use.
-
4. Base Selection and Stoichiometry:
-
Causality: A base is often required to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to deprotonate the amidoxime, increasing its nucleophilicity.[5] The choice and amount of base are crucial. An inappropriate base or incorrect stoichiometry can hinder the reaction.
-
Solution:
-
Choose an appropriate base: Non-nucleophilic organic bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate can also be used in some cases.
-
Optimize base equivalents: Typically, at least one equivalent of base is needed to neutralize the acid byproduct. An excess of base (1.1-1.5 equivalents) is often used to drive the reaction forward.
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of compounds, including what I suspect are N-acylated and cyclized byproducts, in addition to my desired O-acylated amidoxime. How can I improve the selectivity of my reaction?
Answer:
The formation of multiple products is a clear indicator of competing reaction pathways. Amidoximes are ambident nucleophiles, meaning they have two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the amino group. This can lead to both O-acylation and N-acylation. Furthermore, the O-acylated product can sometimes undergo subsequent cyclization to form a 1,2,4-oxadiazole.[6]
1. Controlling N- vs. O-Acylation:
-
Causality: The relative nucleophilicity of the oxygen and nitrogen atoms can be influenced by the reaction conditions. Generally, O-acylation is kinetically favored, especially with highly reactive acylating agents and at lower temperatures. N-acylation may become more prevalent under thermodynamic control (higher temperatures, longer reaction times).
-
Solution:
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower can favor the kinetic O-acylation product.
-
Use a bulky base: Sterically hindered bases can preferentially deprotonate the more accessible hydroxyl group, promoting O-acylation.
-
Intramolecular Catalysis: The structure of the amidoxime itself can influence the reaction pathway. Intramolecular hydrogen bonding can enhance the nucleophilicity of the oxygen atom.[1]
-
2. Preventing Cyclization to 1,2,4-Oxadiazoles:
-
Causality: The O-acylated amidoxime is a precursor to the 1,2,4-oxadiazole, and this cyclization is often promoted by heat or acidic/basic conditions.[6]
-
Solution:
-
Moderate reaction conditions: Avoid prolonged heating once the O-acylation is complete.
-
Careful workup: Neutralize the reaction mixture carefully during workup to avoid promoting cyclization.
-
Isolate the O-acyl product quickly: Purify the desired product as soon as the reaction is complete to prevent its conversion to the cyclized form upon standing.
-
Issue 3: Difficulty in Monitoring Reaction Progress
Question: I'm struggling to effectively monitor the progress of my amidoxime acylation. TLC is giving me ambiguous spots. What are better analytical techniques for this reaction?
Answer:
Effective reaction monitoring is crucial for optimizing conditions and knowing when to quench the reaction. While TLC is a quick and valuable tool, it can sometimes be challenging for this class of compounds due to similar polarities of starting materials and products.
1. Thin-Layer Chromatography (TLC) Optimization:
-
Solution:
-
Experiment with different solvent systems: A single solvent system may not provide adequate separation. Try a range of polarities, for example, ethyl acetate/hexanes, dichloromethane/methanol, or even add a small amount of acetic acid or triethylamine to the mobile phase to improve spot shape and separation.
-
Use appropriate visualization techniques: In addition to UV visualization, use staining agents like potassium permanganate or iodine, which can help differentiate between the starting material and the product.
-
2. Advanced Analytical Techniques:
-
Solution:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction. It provides information on the disappearance of starting materials and the appearance of the product, along with their mass-to-charge ratios, which helps in confirming their identities.
-
High-Performance Liquid Chromatography (HPLC): An HPLC with a UV detector can provide quantitative information about the reaction progress, allowing you to accurately determine the conversion and yield over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and running a quick ¹H NMR can be very informative. You can monitor the disappearance of the amidoxime N-H and O-H protons and the appearance of new signals corresponding to the acylated product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for amidoxime acylation?
A1: The acylation of an amidoxime typically proceeds via a nucleophilic addition-elimination mechanism.[5] The nucleophilic oxygen or nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion from an acyl chloride), resulting in the formation of the acylated product.[5] The reaction is often facilitated by a base, which deprotonates the amidoxime to increase its nucleophilicity and neutralizes the acidic byproduct.[5]
Q2: How does the pKa of the amidoxime affect the reaction?
A2: The pKa of the amidoxime is important as it influences the ease of deprotonation. Amidoximes have two pKa values, one for the protonated amino group and another for the hydroxyl group.[7] The reaction is typically run under conditions where the more acidic hydroxyl group can be deprotonated to form the amidoximate anion, which is a more potent nucleophile.[7]
Q3: Can I use a one-pot procedure to synthesize and then acylate my amidoxime?
A3: Yes, one-pot procedures can be efficient. Amidoximes are often synthesized from nitriles and hydroxylamine.[8][9] After the formation of the amidoxime, the acylating agent and a base can be added directly to the reaction mixture. However, it is crucial to ensure that the conditions for the acylation step are compatible with any remaining reagents from the first step. Careful planning and small-scale trials are recommended.
Q4: What are some common applications of O-acylated amidoximes?
A4: O-acylated amidoximes are valuable intermediates in organic synthesis, particularly for the construction of 1,2,4-oxadiazole heterocycles, which are found in many biologically active compounds.[6] They are also investigated for their own biological activities, including antiviral properties.[6] Additionally, amidoxime-containing polymers are used as chelating agents for metal ion recovery.[10]
III. Experimental Protocols & Data
General Protocol for Amidoxime Acylation using an Acyl Chloride
This protocol provides a starting point for the O-acylation of an amidoxime. Optimization of stoichiometry, temperature, and reaction time will likely be necessary for specific substrates.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) dropwise to the stirred solution.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization Data Summary
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | Acyl Chloride > Anhydride > Carboxylic Acid + Coupling Agent > Ester | Higher reactivity leads to faster reactions and often better yields.[1][2] |
| Base | Triethylamine, DIPEA, Pyridine | Non-nucleophilic bases prevent unwanted side reactions. |
| Solvent | Anhydrous DCM, THF, Acetonitrile, Dioxane | Aprotic solvents are generally preferred to avoid reaction with the acylating agent.[4] |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity for O-acylation. |
| Stoichiometry | Amidoxime:Acylating Agent:Base = 1:1.1:1.2 | A slight excess of the acylating agent and base can help drive the reaction to completion. |
IV. Visualizing the Workflow
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low product yield in amidoxime acylation.
V. References
-
ResearchGate. (n.d.). Cyclization mechanism of amidoxime and ester. Retrieved from --INVALID-LINK--
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. --INVALID-LINK--
-
Mehio, N., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry A, 119(21), 5364-5371. --INVALID-LINK--
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. --INVALID-LINK--
-
Dignam, K. J., & Hegarty, A. F. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Journal of the Chemical Society D: Chemical Communications, (22), 1343. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--
-
Aguila, B., et al. (2019). Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery. ACS Applied Materials & Interfaces, 11(34), 30919-30926. --INVALID-LINK--
-
MDPI. (2018). Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. Polymers, 10(11), 1234. --INVALID-LINK--
-
National Center for Biotechnology Information. (2021). Activity-Based Acylome Profiling with N-(Cyanomethyl)-N-(phenylsulfonyl)amides for Targeted Lysine Acylation and Post-Translational Control of Protein Function in Cells. Journal of the American Chemical Society, 143(49), 20736-20748. --INVALID-LINK--
-
ResearchGate. (n.d.). Screening of the reaction conditions: optimization of the silylation step. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. --INVALID-LINK--
-
MDPI. (2018). Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study. Polymers, 10(11), 1234. --INVALID-LINK--
-
Springer Nature. (2020). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Communications Chemistry, 3, 11. --INVALID-LINK--
-
Kourounakis, A. P., & Kourounakis, P. N. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(17), 1813-1836. --INVALID-LINK--
-
Elsevier. (2000). Preparation and characterization of poly(amidoxime) chelating resin from polyacrylonitrile grafted sago starch. European Polymer Journal, 36(10), 2105-2113. --INVALID-LINK--
-
YouTube. (2021). Acylation of Amines, Part 1: with Acyl Halides. --INVALID-LINK--
-
Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. r/OrganicChemistry. --INVALID-LINK--
-
PubMed. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. --INVALID-LINK--
-
Save My Exams. (n.d.). Acylation Mechanism. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2010). Bioorthogonal chemical reporters for monitoring protein acetylation. Journal of the American Chemical Society, 132(11), 3640-3641. --INVALID-LINK--
-
PubMed. (1999). Monitoring Chemical Warfare Agents: A New Method for the Detection of Methylphosphonic Acid. Angewandte Chemie International Edition, 38(12), 1793-1795. --INVALID-LINK--
References
- 1. Intramolecular catalysis in the acylation of amidoximes - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design Strategies to Enhance Amidoxime Chelators for Uranium Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility issues of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate in DMSO
Technical Support Center: Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO at room temperature. What are the first steps?
A1: Initial solubility issues are common with highly crystalline or lipophilic compounds. Before moving to advanced methods, always start with the fundamentals:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMSO (≥99.9%).[1] DMSO is highly hygroscopic, and absorbed water can significantly reduce its ability to dissolve non-polar compounds by creating a more structured, less favorable solvent environment.[2]
-
Apply Gentle Heat: Warm the solution in a water bath at 30-40°C. This increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid. Most oxadiazole derivatives exhibit good thermal stability in this temperature range.[3]
-
Increase Mechanical Energy: Use a vortex mixer for several minutes. For more resistant particles, sonication in a water bath can be highly effective at breaking up agglomerates and increasing the surface area for dissolution.[4]
Q2: What is the maximum recommended concentration for a stock solution of this compound in DMSO?
A2: While there is no published absolute maximum solubility, most compounds of similar structure are prepared as 10 mM to 30 mM stock solutions for screening campaigns.[5] Attempting much higher concentrations (e.g., >50 mM) increases the risk of creating a supersaturated solution that may precipitate during storage or upon freeze-thaw cycles.[2] It is always best to prepare a stock concentration that is well within the soluble range to ensure reproducibility.
Q3: My compound dissolved after heating, but a precipitate formed after the solution cooled to room temperature. What is happening?
A3: This indicates you have created a supersaturated solution. While thermodynamically unstable, it can be kinetically stable for a period.[2] The precipitate you observe is likely a more stable crystalline form of the compound, which will be much harder to redissolve. To avoid this, either work with a lower, more stable concentration or utilize the freshly prepared, warm solution immediately for serial dilutions. Avoid storing supersaturated solutions, especially at low temperatures, as freeze-thaw cycles encourage crystallization.[2]
Q4: What are the best practices for long-term storage of a DMSO stock solution of this compound?
A4: To maintain compound integrity and prevent precipitation, follow these guidelines:
-
Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and promote crystallization.[4][6]
-
Storage Temperature: Store at -20°C or -80°C.[4]
-
Inert Atmosphere: For particularly sensitive compounds or very long-term storage, flushing the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.
-
Container: Use glass or polypropylene vials, as some plastics may be incompatible with DMSO.[7]
In-Depth Troubleshooting Guide
This section addresses more persistent solubility challenges and explores potential compound stability issues.
Issue 1: The compound will not fully dissolve even with heat and sonication.
This suggests you are exceeding the thermodynamic solubility limit of the compound in pure DMSO.
Root Cause Analysis: The molecular structure—featuring a planar, aromatic oxadiazole ring and a lipophilic cyclopropyl group—contributes to strong crystal packing (high lattice energy). Overcoming this requires more than just standard dissolution techniques.
Solutions:
-
Reduce the Target Concentration: The simplest solution is to prepare a more dilute stock solution.
-
Employ a Co-Solvent System: The addition of a secondary solvent can disrupt DMSO's self-association and improve solvation of specific functional groups.[8] This is a powerful technique for highly insoluble compounds.[]
| Co-Solvent Option | Typical Concentration | Rationale & Considerations |
| N-Methyl-2-pyrrolidone (NMP) | 5-20% (v/v) in DMSO | A strong, polar aprotic solvent that is an excellent solubilizer. Often used in formulation development.[10] |
| Polyethylene Glycol 400 (PEG 400) | 10-30% (v/v) in DMSO | A non-toxic, water-miscible polymer that can enhance the solubility of hydrophobic compounds.[][11] |
| Ethanol | 10-20% (v/v) in DMSO | Can disrupt hydrophobic interactions and improve solubility. Ensure use of absolute ethanol to avoid introducing water. |
Experimental Protocol: Co-Solvent Solubility Test
-
Weigh an equal, small amount of your compound into three separate vials.
-
Prepare your co-solvent systems (e.g., 90:10 DMSO:NMP).
-
Add the same volume of pure DMSO to the first vial and the co-solvent mixtures to the other vials.
-
Vortex all vials for 2 minutes, then sonicate for 15 minutes.
-
Visually inspect for complete dissolution. This will identify the most effective solvent system for your compound.
Issue 2: The compound is soluble in DMSO, but precipitates immediately when diluted into aqueous buffer or cell culture media.
This is a classic problem where a compound that is stable in an organic solvent is not soluble in the final aqueous assay environment. The solubility in DMSO is not a good predictor of aqueous solubility.[12]
Root Cause Analysis: When the DMSO stock is diluted into an aqueous solution, the local solvent environment around the compound molecule rapidly changes from organic to aqueous. The DMSO molecules interact with water, rendering them unable to keep your hydrophobic compound in solution, causing it to "crash out."[12]
Solutions:
-
Decrease the Final DMSO Concentration: The final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid cytotoxicity.[6][13] Paradoxically, using a more dilute stock solution (if possible) means you add a larger volume to your media, which can sometimes help by increasing the final percentage of DMSO and acting as a co-solvent.[12]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute that into your aqueous buffer. This can sometimes prevent shocking the compound out of solution.
-
Incorporate Solubilizing Excipients: For in vivo or challenging in vitro assays, formulation aids may be necessary. These are added to the final aqueous solution.
Advanced Topic: Compound Stability in DMSO
While 1,2,4-oxadiazoles are generally stable aromatic heterocycles, the ethyl ester functional group in your molecule presents a potential liability.[15][16]
Potential Degradation Pathway: Ester Hydrolysis The ester can be hydrolyzed to its corresponding carboxylic acid and ethanol. This reaction is catalyzed by water and accelerated by acidic or basic conditions.[17]
-
Mechanism: In the presence of water and a base (e.g., hydroxide from impure DMSO or buffer), the hydroxide anion attacks the electrophilic carbonyl carbon of the ester. While DMSO is aprotic, it strongly destabilizes anions, which can significantly enhance the rate of base-catalyzed hydrolysis compared to aqueous solutions alone.[17]
-
Consequences: The resulting carboxylic acid will have vastly different physicochemical and biological properties, potentially confounding your experimental results.
-
Prevention: Always use fresh, anhydrous, high-purity DMSO.[1] Avoid pH extremes during storage and preparation. If you suspect degradation, use an analytical method like LC-MS to check for the appearance of the hydrolyzed product.
Visualized Workflow & Protocols
Troubleshooting Decision Tree for Solubility Issues
The following workflow provides a logical path to diagnose and solve solubility problems with this compound.
Caption: A decision tree for troubleshooting solubility.
Protocol: Preparation of a 10 mM Stock Solution
This protocol details the standard procedure for preparing a stock solution, incorporating best practices.
Materials:
-
This compound (Solid)
-
Anhydrous DMSO (≥99.9% Purity)[1]
-
Calibrated analytical balance
-
Appropriate glass or polypropylene vial
-
Micropipettes and sterile tips
-
Vortex mixer and water bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. For a 10 mM solution in 1 mL (0.001 L), you will need:
-
Molecular Weight of C₈H₁₀N₂O₃ = 182.18 g/mol
-
Mass = 0.010 mol/L * 0.001 L * 182.18 g/mol = 0.00182 g = 1.82 mg
-
-
Weighing: Accurately weigh 1.82 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: a. Cap the vial securely and vortex for 1-2 minutes. b. If solids remain, place the vial in a water bath sonicator for 10-15 minutes. c. If solids still persist, warm the vial in a 30-40°C water bath for 15 minutes, with intermittent vortexing.
-
Inspection: Once cooled to room temperature, visually inspect the solution against a light source to ensure no solid particles or haze remains.
-
Storage: Aliquot the solution into single-use volumes and store at -20°C or below.[4]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ziath.com [ziath.com]
- 3. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. wjbphs.com [wjbphs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 17. gchemglobal.com [gchemglobal.com]
Oxadiazole Ring Stability: A Technical Support Guide for Researchers
References
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability | CoLab [colab.ws]
- 11. scispace.com [scispace.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. thieme-connect.com [thieme-connect.com]
Technical Support Center: 1,2,4-Oxadiazole Compound Off-Target Effects
Last Updated: January 5, 2026
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold".[1][2] Its value lies in its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which can enhance a compound's pharmacokinetic profile.[2][3] This has led to the development of 1,2,4-oxadiazole-containing compounds across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6]
However, the very features that make this scaffold attractive can also present significant challenges. Off-target effects, where a compound interacts with unintended biological molecules, are a primary concern during drug development. These unintended interactions can lead to a loss of efficacy, unexpected toxicity, or misleading structure-activity relationship (SAR) data, ultimately causing promising candidates to fail.
This guide is designed to serve as a comprehensive technical resource for researchers encountering and looking to overcome the off-target effects of 1,2,4-oxadiazole derivatives. We will delve into the root causes of these effects and provide a structured approach to their identification, characterization, and mitigation.
Understanding the Problem: Why Do Off-Target Effects Occur?
The off-target activities of 1,2,4-oxadiazole compounds are not random; they are often rooted in the fundamental physicochemical properties of the scaffold and its substituents. Understanding these underlying principles is the first step toward rational compound design.
-
Bioisosterism and Unintended Interactions: The ability of the 1,2,4-oxadiazole ring to mimic esters and amides means it can also fit into binding pockets designed for these groups on unintended targets.[2]
-
Kinase Promiscuity: A significant number of 1,2,4-oxadiazole derivatives are designed as kinase inhibitors. The human kinome consists of over 500 members, many of which share highly conserved ATP-binding pockets.[7] Minor variations in compound structure can lead to binding across multiple kinase families, resulting in a poor selectivity profile.
-
Physicochemical Properties: Properties such as lipophilicity and charge distribution, dictated by the substituents on the oxadiazole core, play a crucial role. Highly lipophilic compounds may exhibit non-specific binding or accumulate in unintended cellular compartments. The electron-withdrawing or -donating nature of substituents can influence interactions with off-targets.[4][8]
-
Metabolic Activation: The metabolic fate of a compound can sometimes lead to the formation of reactive metabolites that covalently bind to off-targets, a common source of toxicity. Early ADME/Tox profiling is crucial to identify such liabilities.[9][10]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers face when working with 1,2,4-oxadiazole compounds.
Q1: My 1,2,4-oxadiazole compound shows potent activity in my primary assay, but the cellular phenotype is not what I expected. What could be happening?
A: This is a classic sign of a potential off-target effect. The observed cellular phenotype might be the result of your compound hitting one or more unintended targets, which may be more influential in the cellular context than your primary target. It is crucial to deconvolute the on-target from off-target effects. We recommend implementing a counter-screening or phenotypic screening strategy to identify the protein(s) responsible for the unexpected phenotype.[11]
Q2: I've identified an off-target kinase for my compound. How can I improve selectivity?
A: This requires a systematic Structure-Activity Relationship (SAR) study.[8] By synthesizing and testing a matrix of analogs with modifications at different positions of the 1,2,4-oxadiazole scaffold and its substituents, you can identify key structural features that differentiate binding to your on-target versus the off-target kinase. Computational docking studies can also provide valuable insights into the binding modes at both targets, guiding the design of more selective compounds.[12]
Q3: What is the best first-pass experiment to assess the selectivity of my new 1,2,4-oxadiazole kinase inhibitor?
A: A broad kinome scan is the industry standard for an initial assessment of kinase inhibitor selectivity.[7][13] Services like KINOMEscan® offer profiling against hundreds of kinases in a single experiment.[14] This provides a comprehensive overview of your compound's selectivity and can immediately highlight potential off-target liabilities.
Q4: How can I confirm that my compound is engaging the intended target inside the cell?
A: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement in a physiological setting.[15][16][17] This method is based on the principle that a protein's thermal stability increases when a ligand is bound. By observing a shift in the melting temperature of your target protein in the presence of your compound, you can confirm direct binding within the complex cellular environment.[18][19]
Q5: My compound is potent but has poor ADME/Tox properties. Are these issues related to off-target effects?
A: Poor ADME/Tox properties and off-target effects are often intertwined.[10][20] For example, high lipophilicity can lead to both poor solubility (an ADME issue) and non-specific binding to many proteins (an off-target issue). Early and iterative ADME/Tox profiling is essential to ensure that you are optimizing for a good drug-like profile, not just potency.[9][21]
Troubleshooting Guides & Experimental Protocols
This section provides a structured workflow and detailed protocols to systematically identify, validate, and mitigate off-target effects.
Workflow for Off-Target Deconvolution
The following diagram illustrates a logical workflow for addressing potential off-target effects.
Caption: A systematic workflow for identifying, validating, and mitigating off-target effects.
Protocol 1: Broad Kinase Selectivity Profiling
Objective: To obtain a comprehensive initial assessment of a 1,2,4-oxadiazole compound's selectivity across the human kinome.
Rationale: This is the most efficient first step to identify potential off-target kinase interactions. It provides a broad view that can guide subsequent, more focused validation experiments. A competition binding assay format, like KINOMEscan®, is often preferred as it measures direct binding and is not dependent on enzyme activity, avoiding potential assay artifacts.[7]
Methodology (based on KINOMEscan® platform):
-
Compound Submission: Prepare your 1,2,4-oxadiazole compound at a stock concentration (typically 10-100 mM in 100% DMSO) as required by the service provider (e.g., Eurofins Discovery, DiscoverX).[14]
-
Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[7][14] The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, typically via quantitative PCR (qPCR) of a DNA tag linked to the kinase.
-
Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.
-
% Control = (test compound signal - background signal) / (DMSO control signal - background signal) x 100
-
-
Interpretation:
-
Potent Binders ("Hits"): A common threshold for a significant hit is a % Control value of <35% or <10%.
-
Selectivity Score (S-score): Some platforms provide a selectivity score, which is a quantitative measure of selectivity. For example, S(10) is the number of kinases with % Control < 10% divided by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Data Presentation Example:
| Kinase Target | % Control @ 1 µM | On-Target/Off-Target |
| Target Kinase A | 2.5 | On-Target |
| Off-Target Kinase X | 8.1 | Off-Target |
| Off-Target Kinase Y | 32.4 | Off-Target |
| Off-Target Kinase Z | 95.7 | Non-binder |
This table clearly shows the primary target and two significant off-targets that require further investigation.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the binding of a 1,2,4-oxadiazole compound to its intended on-target and suspected off-targets in an intact cell environment.[15][17]
Rationale: Biochemical assays can sometimes produce false positives. CETSA® provides crucial evidence of target engagement in a more physiologically relevant context, confirming that the compound can penetrate the cell membrane and bind to its target amidst all other cellular components.[16][18]
Methodology (Western Blot-based detection):
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses both the on-target and suspected off-target proteins.
-
Seed cells to achieve ~80% confluency on the day of the experiment.
-
Treat cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) or with DMSO as a vehicle control for 1 hour.
-
-
Thermal Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a cooling step at 4°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the total protein concentration (e.g., using a BCA assay).
-
Analyze the abundance of the target protein in the soluble fraction by Western Blot using specific antibodies for your on-target and suspected off-target(s).
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
For each treatment condition, plot the relative band intensity against the temperature to generate a "melting curve".
-
A shift in the melting curve to the right (higher temperature) in the presence of the compound indicates target stabilization and therefore, engagement.[19]
-
Visualization of CETSA Principle:
Caption: Principle of the Cellular Thermal Shift Assay (CETSA®).
Protocol 3: SAR-Guided Mitigation Strategy
Objective: To rationally design and synthesize new analogs of a 1,2,4-oxadiazole compound with improved selectivity.
Rationale: Once off-targets are confirmed, the goal is to eliminate or reduce this binding while maintaining or improving on-target potency. This is an iterative process combining medicinal chemistry, computational modeling, and biological testing.[8][22]
Methodology:
-
Establish a Selectivity Assay: Create a robust and efficient assay to measure potency against both your on-target and your key off-target(s). This could be a biochemical IC50 determination or a cellular assay.
-
Computational Docking (Optional but Recommended): If crystal structures are available, dock your lead compound into the binding sites of both the on-target and off-target proteins. Analyze the binding modes to identify differences in the pockets that can be exploited. For example, the off-target may have a smaller pocket at a certain position, suggesting that adding a bulky group to your compound at the corresponding vector will create a steric clash and reduce off-target binding.[12]
-
Systematic Chemical Modification:
-
The 1,2,4-oxadiazole scaffold has two primary points for modification: the C3 and C5 positions.
-
C3 Position: Modify the substituent at this position. For example, if your initial compound has a phenyl ring here, explore different substitutions on the ring (e.g., ortho, meta, para with electron-donating or -withdrawing groups) or replace the ring entirely with other aromatic or aliphatic groups.[4]
-
C5 Position: Similarly, explore a diverse range of substituents at this position.
-
-
Iterative Synthesis and Testing: Synthesize small batches of new analogs based on your design hypotheses. Test them in your selectivity assay.
-
Data Analysis and Iteration: Analyze the SAR. Did adding a methyl group at the para position of the C5-phenyl ring improve selectivity? Did a polar group at the C3 position abolish all activity? Use these results to inform the next round of analog design.
Example SAR Table:
| Compound ID | R1 (C3-substituent) | R2 (C5-substituent) | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Index (Off/On) |
| Lead-001 | Phenyl | 4-Cl-Phenyl | 15 | 45 | 3 |
| Analog-002 | 2-Me-Phenyl | 4-Cl-Phenyl | 25 | 500 | 20 |
| Analog-003 | Phenyl | 4-OMe-Phenyl | 18 | 30 | 1.7 |
| Analog-004 | 3-Pyridyl | 4-Cl-Phenyl | 20 | >10,000 | >500 |
This table demonstrates how systematic modification and testing can lead to a compound (Analog-004) with a vastly improved selectivity profile.
Conclusion
The 1,2,4-oxadiazole scaffold will undoubtedly continue to be a valuable tool in drug discovery.[3][5] By acknowledging the potential for off-target effects and employing a systematic, multi-faceted approach to their identification and mitigation, researchers can unlock the full therapeutic potential of this versatile chemical class. The integration of broad profiling, cellular validation, and rational, SAR-driven design is paramount to progressing potent, and more importantly, selective, drug candidates toward the clinic.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. Three-Dimensional QSAR Analysis and Design of New 1,2,4-Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 12. 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 21. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 22. Design and synthesis of selective keto-1,2,4-oxadiazole-based tryptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate Analysis
This guide serves as a comprehensive technical resource for researchers, analytical scientists, and drug development professionals engaged in the HPLC analysis of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate. Our objective is to move beyond generic advice, providing in-depth, scientifically grounded troubleshooting strategies and method refinement protocols tailored to the specific chemical nature of this analyte. The information herein is structured to empower you to diagnose issues, optimize separations, and ensure the development of robust, reliable analytical methods.
Section 1: Analyte Profile & Initial Method Considerations
A foundational understanding of the analyte's physicochemical properties is the first step in developing a robust HPLC method. This compound is a heterocyclic compound whose structure dictates its chromatographic behavior.
The 1,2,4-oxadiazole ring is an aromatic heterocycle, which is a strong chromophore suitable for UV detection.[1][2] The molecule's overall structure, including the ethyl ester and cyclopropyl groups, imparts moderate non-polarity, making it an ideal candidate for reversed-phase chromatography.[3]
A critical consideration is the stability of the 1,2,4-oxadiazole ring, which can be susceptible to hydrolysis and ring-opening under harsh pH conditions. Studies on similar oxadiazole derivatives have shown maximum stability in a pH range of 3-5.[4] Operation outside this range can lead to analyte degradation and the appearance of spurious peaks.[4]
Table 1: Physicochemical Properties & Starting Method Parameters
| Parameter | Value / Recommended Starting Point | Rationale & Expert Notes |
| Chemical Structure | The structure contains a UV-active oxadiazole ring and an ethyl ester group susceptible to hydrolysis.[5] | |
| Molecular Formula | C₈H₁₀N₂O₃ | Source: PubChem CID 53404694.[5] |
| Stationary Phase | C18, 5 µm, 4.6 x 250 mm | A C18 column provides the necessary hydrophobic retention for this moderately non-polar analyte. A 250 mm length offers good resolving power for potential impurities.[6][7] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)B: Acetonitrile | The acidic mobile phase ensures the analyte is in a single protonation state and suppresses the ionization of free silanol groups on the column packing, improving peak shape. |
| Elution Mode | Isocratic (e.g., 60:40 ACN:Buffer) or Gradient | Start with a gradient (e.g., 40% to 90% ACN over 20 minutes) to determine the approximate elution conditions, then optimize to an isocratic method for simplicity and robustness if possible.[8] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[9] |
| Detection (UV) | 230 - 240 nm | Based on analogs, the λmax is likely in this region.[6][10] It is crucial to determine the empirical λmax by running a UV scan with a photodiode array (PDA) detector.[11] |
| Injection Volume | 10 µL | A good starting point to avoid column overloading. This should be optimized during method development. |
| Sample Diluent | Mobile Phase | Dissolving the sample in the mobile phase is critical to prevent peak distortion and precipitation at the column head. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My peak is tailing significantly. What is the most likely cause for this specific compound?
A: For a molecule like this, peak tailing is often caused by secondary interactions between the basic nitrogen atoms on the oxadiazole ring and acidic, unreacted silanol groups on the silica-based column packing. This is especially problematic if the mobile phase pH is not low enough. First, ensure your mobile phase pH is firmly between 2.5 and 3.5. If tailing persists, consider a column with high-purity silica and robust end-capping.
Q2: I'm seeing a new, small peak appearing late in my sequence, and its area is increasing over time. What could it be?
A: This is a classic sign of analyte degradation. The ethyl ester functional group is susceptible to hydrolysis, especially if the mobile phase pH drifts or if samples are left at room temperature for extended periods.[12] This hydrolysis product would be the corresponding carboxylic acid, which is more polar and would likely have a different retention time. Prepare fresh standards and samples, and verify the stability of your solutions.[12] The 1,2,4-oxadiazole ring can also degrade outside the optimal pH 3-5 range.[4]
Q3: My retention time is shifting to earlier times with each injection. What should I check?
A: A progressive shift to shorter retention times often points to a loss of stationary phase integrity or insufficient column equilibration. Given the use of an acidic mobile phase, slow hydrolysis of the silica backbone or the bonded C18 phase can occur over the column's lifetime, reducing its retentive power. However, the more immediate cause is often insufficient equilibration time between gradient runs or after a column flush. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection.
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes, but it will change the selectivity of your separation. Acetonitrile and methanol have different solvent strengths and interaction mechanisms. If you are struggling to separate the main peak from a critical impurity, switching to methanol is a powerful tool to alter the elution order and improve resolution.[13] Start with a lower percentage of methanol (e.g., ~55%) to achieve similar retention to 60% acetonitrile and re-optimize from there.
Section 3: In-Depth Troubleshooting Guides
3.1 Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common issue that directly impacts the accuracy of integration and quantification.[14] The ideal peak is a symmetrical Gaussian shape.
Caption: Workflow for diagnosing poor peak shape.
-
Quantify the Asymmetry: Calculate the USP Tailing Factor (Tf). A value of T = 1.0 is perfectly symmetrical. T > 1.2 indicates tailing, and T < 0.9 indicates fronting.
-
For Tailing Peaks:
-
Verify Mobile Phase pH: Use a calibrated pH meter to confirm the aqueous portion of your mobile phase is within the pH 2.5-3.5 range. An insufficiently acidic mobile phase fails to suppress silanol activity.[15]
-
Check for Column Contamination: If the column is old or has been used with dirty samples, strongly retained impurities can cause peak tailing. Flush the column with a strong solvent (e.g., 100% Isopropanol).[14]
-
Consider a Guard Column: A guard column protects the analytical column from contaminants and can be replaced frequently.[14]
-
-
For Fronting Peaks:
-
Rule out Overload: This is the most common cause of fronting.[15] Systematically reduce the injection volume (e.g., from 10 µL to 5 µL to 2 µL) or dilute your sample by a factor of 10. If the peak shape becomes symmetrical, you have confirmed overloading.
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase. Injecting in a much stronger solvent (e.g., 100% ACN) causes the sample band to spread improperly at the column inlet.
-
-
For Split Peaks:
-
A split peak often indicates a problem at the column inlet, such as a partially blocked frit or a void in the packing material.
-
Action: Disconnect the column from the detector and reverse the flow direction, flushing to waste with mobile phase. This can sometimes dislodge particulates from the inlet frit.[15] If the problem persists, the column likely needs to be replaced.
-
3.2 Problem: Poor Resolution
Resolution (Rs) is a measure of how well two adjacent peaks are separated. A value of Rs ≥ 1.5 is desired for baseline separation. Poor resolution compromises accurate quantitation.[9]
Caption: Workflow for improving peak resolution.
-
Modify Mobile Phase Strength (% Organic): This is the easiest and most powerful variable. To increase the separation between two closely eluting peaks, decrease the percentage of acetonitrile in the mobile phase. This will increase retention times and often improve resolution. Make small, systematic changes (e.g., from 60% ACN to 58% ACN).
-
Change Organic Modifier (Selectivity Tuning): If adjusting the solvent strength is insufficient, change the organic modifier from acetonitrile to methanol (or vice versa). This fundamentally alters the separation selectivity and can reverse the elution order of peaks, potentially resolving a critical pair.[13]
-
Adjust Mobile Phase pH: Even small changes in pH (e.g., from 2.8 to 3.2) can alter the retention of the analyte or impurities, especially if any have ionizable functional groups. This can be a useful tool for improving resolution, but stay within the analyte's stable pH range.[4]
-
Consider a Different Stationary Phase: If mobile phase optimization fails, the column chemistry is the next variable. A phenyl-hexyl column, for example, offers different selectivity (pi-pi interactions) compared to a C18 and may provide the necessary resolution from a stubborn impurity.
Section 4: Method Validation Protocol
Once the method is refined and performing well, it must be validated to ensure it is suitable for its intended purpose.[16] Validation is a regulatory requirement in GMP/GLP environments and demonstrates that the method is accurate, precise, and reliable.[12][16]
Table 2: HPLC Method Validation Parameters based on ICH Q2(R1) Guidelines
| Parameter | Purpose | Typical Acceptance Criteria | Experimental Protocol |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from placebo, impurities, or degradants. | Peak purity index > 0.999. No co-eluting peaks at the analyte's retention time in placebo/blank injections. | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) to generate potential degradants and demonstrate they are resolved from the main peak.[6] |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over the intended range. | Correlation coefficient (r²) ≥ 0.999. | Prepare at least five standard solutions covering 80-120% of the expected sample concentration. Perform a linear regression analysis of peak area vs. concentration.[13] |
| Accuracy | To measure the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery. | Analyze a sample of known concentration (e.g., a spiked placebo) at three concentration levels (e.g., 80%, 100%, 120%) with three replicates at each level (9 total determinations).[13] |
| Precision | Repeatability (Intra-assay): Precision under the same conditions over a short interval.Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. | RSD ≤ 2.0% for assay.RSD ≤ 10% for low-level impurities. | Repeatability: Perform six replicate injections of a 100% concentration standard.Intermediate: Repeat the analysis on a different day with a different analyst.[6][13] |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision data. | The range is established by confirming that the method meets the acceptance criteria for linearity, accuracy, and precision within that interval.[16] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within system suitability limits. | Systematically vary parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and % organic (±2%). Analyze the effect on the results.[12] |
References
- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 2. ijper.org [ijper.org]
- 3. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. m.youtube.com [m.youtube.com]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 11. gmpsop.com [gmpsop.com]
- 12. pharmtech.com [pharmtech.com]
- 13. scispace.com [scispace.com]
- 14. mastelf.com [mastelf.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Assignment of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Substituted 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its utility stems from its ability to act as a bioisostere for esters and amides, enhancing metabolic stability and modulating pharmacokinetic properties. The specific substitution pattern of an ethyl carboxylate at the 3-position and a cyclopropyl group at the 5-position in ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate presents a unique spectroscopic challenge. Accurate NMR spectral assignment is paramount for unequivocal structural confirmation and for tracking the molecule's fate in various experimental settings.
This guide will deconstruct the expected ¹H and ¹³C NMR spectra of the title compound, comparing predicted chemical shifts with data from structurally related fragments. We will explore the underlying scientific principles that govern these chemical shifts, providing a robust framework for spectral interpretation.
Predicted ¹H NMR Spectral Assignment
The proton NMR spectrum of this compound is anticipated to display distinct signals for the ethyl and cyclopropyl groups. The relative simplicity of the spectrum belies the nuanced electronic effects at play.
Table 1: Predicted ¹H NMR Chemical Shifts and Rationale
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₂ (Ethyl) | 4.3 - 4.5 | Quartet (q) | ~7.1 | The methylene protons are adjacent to an electron-withdrawing ester oxygen, resulting in a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| CH₃ (Ethyl) | 1.3 - 1.5 | Triplet (t) | ~7.1 | The terminal methyl protons of the ethyl group are in a typical aliphatic region and are split into a triplet by the two adjacent methylene protons. |
| CH (Cyclopropyl) | 2.2 - 2.5 | Multiplet (m) | - | The methine proton of the cyclopropyl ring is attached to the C5 of the oxadiazole, an electron-withdrawing heterocycle, leading to a downfield shift compared to a simple cyclopropane. |
| CH₂ (Cyclopropyl) | 1.1 - 1.4 | Multiplet (m) | - | The methylene protons of the cyclopropyl ring exhibit characteristic upfield shifts due to the ring's unique magnetic anisotropy and σ-aromaticity.[1] These protons will appear as complex multiplets due to geminal and vicinal coupling. |
Comparative Analysis with Structurally Similar Compounds:
-
Ethyl Esters: The chemical shifts for the ethyl group are consistent with a vast body of literature for ethyl esters. For example, in ethyl acetate, the methylene quartet appears around δ 4.1 ppm and the methyl triplet around δ 1.2 ppm. The slightly more downfield prediction for the title compound's methylene group is due to the direct attachment to the electron-withdrawing oxadiazole ring.
-
Cyclopropyl Groups Attached to Heterocycles: The protons of a cyclopropyl ring typically resonate at unusually high field (around δ 0.22 ppm for cyclopropane itself) due to a diamagnetic ring current.[1] When attached to an electron-withdrawing group like the 1,2,4-oxadiazole, the signals shift downfield but often remain in a relatively uncrowded region of the spectrum.[2][3]
Predicted ¹³C NMR Spectral Assignment
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, offering valuable structural insights.
Table 2: Predicted ¹³C NMR Chemical Shifts and Rationale
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 160 - 165 | The carbonyl carbon of the ester group is significantly deshielded and appears in the characteristic downfield region for ester carbonyls.[4] |
| C3 (Oxadiazole) | 167 - 172 | The C3 carbon of the 1,2,4-oxadiazole ring is attached to the electron-withdrawing ethyl carboxylate group, leading to a downfield shift. Studies on substituted 1,2,4-oxadiazoles have shown that the chemical shifts of the ring carbons are sensitive to the electronic nature of the substituents.[5][6][7][8] |
| C5 (Oxadiazole) | 175 - 180 | The C5 carbon, bonded to the cyclopropyl group, is also expected to be in the downfield region, characteristic of 1,2,4-oxadiazole ring carbons.[5][6][7][8] |
| CH₂ (Ethyl) | 60 - 65 | The methylene carbon of the ethyl group is deshielded by the adjacent oxygen atom. |
| CH₃ (Ethyl) | 13 - 16 | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. |
| CH (Cyclopropyl) | 8 - 12 | The methine carbon of the cyclopropyl ring is shifted slightly downfield due to its attachment to the heterocyclic ring. |
| CH₂ (Cyclopropyl) | 5 - 10 | The methylene carbons of the cyclopropyl ring are characteristically found at a high field. |
Causality Behind Experimental Choices:
The choice of deuterated solvent can influence chemical shifts.[9][10] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds and is recommended for initial analysis. For compounds with potential for hydrogen bonding or different solubility, solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be employed, though this will alter the chemical shifts.[11][12]
Experimental Protocol for NMR Sample Preparation and Data Acquisition
A self-validating system for NMR analysis involves meticulous sample preparation and standardized acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Set automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
-
-
-
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum with the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more, depending on sample concentration
-
Receiver Gain: Set automatically
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
Spectral Width: 220 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Visualization of the Logical Workflow
The process of NMR spectral assignment follows a logical progression from sample preparation to final data interpretation.
Caption: Workflow for NMR spectral assignment.
Conclusion
The NMR spectral assignment of this compound is a clear-cut process when approached with a foundational understanding of substituent effects and comparative data. The electron-withdrawing nature of the 1,2,4-oxadiazole ring and the ethyl carboxylate group significantly influences the chemical shifts of adjacent protons and carbons, while the cyclopropyl group introduces characteristic upfield signals. This guide provides a robust framework for researchers to not only assign the spectra of the title compound but also to extrapolate these principles to other novel substituted heterocycles. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible data, a cornerstone of scientific integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. thieme-connect.de [thieme-connect.de]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to the LC-MS Analysis of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
In the landscape of modern drug discovery and development, the precise and accurate characterization of novel chemical entities is paramount. Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, a molecule of interest within medicinal chemistry, requires robust analytical methodologies to ensure its identity, purity, and quantity in various matrices. This guide provides an in-depth, experience-driven perspective on the analysis of this compound, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique. Furthermore, it offers a comparative analysis with alternative methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy, to equip researchers with the knowledge to make informed decisions for their analytical needs.
The Central Role of LC-MS in Small Molecule Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone analytical technique in pharmaceutical development, offering a powerful combination of separation and detection capabilities.[1][2] Its high sensitivity, selectivity, and speed make it particularly well-suited for the analysis of small molecules like this compound.[1][3] The coupling of liquid chromatography, which separates components of a mixture, with mass spectrometry, which provides mass-to-charge ratio information, allows for unambiguous identification and quantification, even in complex biological matrices.[4][5]
A Validated LC-MS Protocol for this compound
The following protocol is a robust, self-validating system designed for the accurate analysis of the target compound. The choices within this protocol are grounded in established principles of analytical chemistry to ensure reliability and reproducibility.
1. Sample Preparation: The Foundation of Accurate Analysis
The adage "garbage in, garbage out" holds particularly true for sensitive analytical techniques like LC-MS. A clean, well-prepared sample is critical for obtaining reliable and reproducible results.[6]
-
Objective: To extract the analyte from its matrix and remove interfering substances.
-
Protocol:
-
Solvent Selection: Based on the predicted polarity of this compound (possessing both polar functional groups and non-polar regions), a solvent system of acetonitrile and water is a suitable starting point.
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL. From this, create a series of working standards by serial dilution with a 50:50 mixture of acetonitrile and water to construct a calibration curve.
-
Sample Extraction (from a hypothetical biological matrix): For a plasma sample, a protein precipitation method is recommended. Add three parts of cold acetonitrile to one part of plasma. Vortex vigorously for 1 minute and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. The supernatant contains the analyte.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter that could clog the LC column.
-
2. Liquid Chromatography: Achieving Optimal Separation
The chromatographic separation is crucial for isolating the analyte from other components in the sample, thereby reducing matrix effects and ensuring accurate quantification.[7]
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.[3]
-
Column Selection: Given the potential polarity of the oxadiazole ring and the carboxylate group, a reversed-phase C18 column may not provide adequate retention. A more suitable choice would be a column designed for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or an embedded polar group (EPG) C18 column.[8][9][10] For this protocol, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 50 mm, 1.7 µm) is selected for its proven performance with polar analytes.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte while maintaining good peak shape.
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 5 | 95 |
| 2.0 | 0.4 | 50 | 50 |
| 2.1 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 5 | 95 |
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
Injection Volume: 5 µL.
3. Mass Spectrometry: Sensitive and Specific Detection
The mass spectrometer provides the high degree of selectivity and sensitivity needed for trace-level analysis.
-
Instrumentation: A tandem quadrupole mass spectrometer is the 'gold standard' for quantitative analysis due to its high selectivity and sensitivity.[3]
-
Ionization Source: Electrospray ionization (ESI) is the most common and suitable ionization technique for polar to moderately polar small molecules.[3] Positive ion mode is likely to be more sensitive for this compound due to the presence of nitrogen atoms in the oxadiazole ring which can be readily protonated.
-
MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) and a specific product ion generated by collision-induced dissociation. This highly specific transition minimizes interferences and maximizes sensitivity.[5] The exact m/z values for the precursor and product ions would need to be determined by infusing a standard solution of the compound into the mass spectrometer.
Comparative Analysis of Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as the need for structural information, sensitivity, or high throughput.[11][12]
| Feature | LC-MS | GC-MS | UV-Vis Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Measurement of light absorption by the analyte. |
| Selectivity | Very High (based on retention time and mass-to-charge ratio). | High (based on retention time and mass fragmentation pattern). | Low to Moderate (based on the chromophore of the molecule). |
| Sensitivity | Very High (pg to fg levels). | High (pg to ng levels). | Moderate to Low (µg to mg levels). |
| Sample Requirements | Soluble in a suitable solvent. Non-volatile. | Volatile and thermally stable, or requires derivatization. | Soluble in a UV-transparent solvent. Must have a chromophore. |
| Structural Information | Molecular weight and fragmentation pattern for structural elucidation. | Fragmentation pattern provides a fingerprint for identification. | Limited to information about conjugated systems. |
| Quantitative Accuracy | Excellent. | Good. | Good, but susceptible to interferences. |
| Sample Preparation | Can be complex, often involves extraction and filtration.[6] | Can be complex, may require derivatization to increase volatility. | Relatively simple, often just dilution. |
| Throughput | Moderate to High. | Moderate. | High. |
In-depth Comparison
LC-MS vs. GC-MS: The primary advantage of LC-MS for a compound like this compound is that it does not require the analyte to be volatile or thermally stable.[3] Many drug-like molecules decompose at the high temperatures used in GC-MS. While derivatization can sometimes overcome this, it adds complexity and potential for sample loss. Furthermore, LC offers a wider range of stationary phases, allowing for the separation of a broader range of compounds, including polar and non-polar molecules.
LC-MS vs. UV-Vis Spectroscopy: UV-Vis spectroscopy is a simpler and more accessible technique.[13] However, its major limitation is its lack of specificity. Any compound in the sample that absorbs light at the same wavelength as the analyte will interfere with the measurement. LC-MS, on the other hand, provides two dimensions of separation (chromatography and mass spectrometry), leading to much higher confidence in the identification and quantification of the target compound. The sensitivity of LC-MS is also orders of magnitude greater than that of UV-Vis spectroscopy.[13]
Visualizing the Workflow and Comparison
To further clarify the experimental process and the relationship between the analytical techniques, the following diagrams are provided.
Caption: The experimental workflow for LC-MS analysis.
Caption: A logical comparison of analytical techniques.
Conclusion
For the comprehensive and reliable analysis of this compound, LC-MS emerges as the superior analytical technique. Its unparalleled sensitivity, selectivity, and ability to provide structural information make it the gold standard in a research and development setting. While GC-MS and UV-Vis spectroscopy have their specific applications, they do not offer the same level of confidence and detail for a novel pharmaceutical compound. The provided LC-MS protocol offers a starting point for method development, and the comparative analysis serves as a guide for selecting the most appropriate analytical tool for the task at hand. As with any analytical method, validation is key to ensuring the integrity of the data generated.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biocompare.com [biocompare.com]
- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Polar Molecules: A Challenge in Marine Chemical Ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 13. solubilityofthings.com [solubilityofthings.com]
A Tale of Two Isomers: A Comparative Guide to the Bioactivity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole
In the landscape of medicinal chemistry, heterocyclic compounds are the bedrock of many therapeutic agents. Among these, the five-membered oxadiazole rings, particularly the 1,2,4- and 1,3,4-isomers, have garnered significant attention as privileged scaffolds in drug discovery.[1][2][3] Their favorable physicochemical, metabolic, and pharmacokinetic properties make them attractive building blocks for novel therapeutics.[3][4] This guide provides an in-depth, objective comparison of the bioactivity of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions in their drug development endeavors.
Oxadiazoles are frequently employed as bioisosteres for amide and ester functionalities, a strategic move to enhance metabolic stability and improve pharmacokinetic profiles.[1][3][5] The choice between the 1,2,4- and 1,3,4-isomer is not arbitrary; it is a critical design element that dictates the spatial orientation of substituents and, consequently, the molecule's interaction with its biological target.[3] This distinction is fundamental to understanding their differential bioactivities across various therapeutic areas.
At the Crossroads of Efficacy: A Comparative Analysis of Biological Activities
Both 1,2,4- and 1,3,4-oxadiazole cores have been integrated into molecules demonstrating a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][4][6] The selection of a specific isomer is often guided by the desired vectoral arrangement of functional groups to optimize binding affinity and efficacy.
The Fight Against Cancer: A Tale of Two Scaffolds
The quest for novel anticancer agents has extensively explored both oxadiazole isomers, revealing distinct mechanisms of action and cytotoxic profiles.[7][8]
1,2,4-Oxadiazole Derivatives: This isomer has been successfully incorporated into potent anticancer agents. For instance, a series of 1,2,4-oxadiazole-linked imidazopyrazine derivatives demonstrated significant cytotoxicity against MCF-7 (breast), A-549 (lung), and A-375 (melanoma) cancer cell lines, with IC₅₀ values as low as 0.22 µM.[3] Another noteworthy example involves isatin-based 1,2,4-oxadiazole derivatives, which have shown high activity against mantel cell lymphoma (MCL) cell lines, with IC₅₀ values in the sub-micromolar range (0.4–1.5 µM).[3][9] The strategic replacement of an amide group with a 1,2,4-oxadiazole ring in some compounds has led to enhanced anticancer activity against human acute myeloid leukemia (U937) cells.[9]
1,3,4-Oxadiazole Derivatives: This isomer is equally prominent in the development of anticancer therapeutics.[10] Derivatives of 1,3,4-oxadiazole have been shown to act as telomerase inhibitors and exhibit broad-spectrum antitumor activity against cell lines such as HepG2 (liver), HeLa (cervical), SW1116 (colorectal), and BGC823 (gastric).[7] Certain 1,3,4-oxadiazole thioether derivatives have displayed outstanding in vitro anticancer activities, with IC₅₀ values as low as 0.7 µM against HepG2 cells, outperforming the standard drug Raltitrexed.[7] Furthermore, some 1,3,4-oxadiazole derivatives have demonstrated greater inhibitory effects on MCF-7 breast cancer cells than the commonly used drug Doxorubicin, with IC₅₀ values of 1.18 ± 0.04 µM and 1.76 ± 0.08 µM.[2]
Interestingly, researchers have explored the synergistic potential of combining both isomers. Hybrid molecules containing both 1,2,4- and 1,3,4-oxadiazole units have been synthesized and shown to possess enhanced anticancer activity, with one such compound exhibiting an IC₅₀ value of 0.34 ± 0.025 µM on MCF-7 cells.[7]
| Isomer | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,4-Oxadiazole | Imidazopyrazine linked | A-375 | 0.22 | [3] |
| 1,2,4-Oxadiazole | Isatin-based | Mino (MCL) | 0.4 | [3][9] |
| 1,3,4-Oxadiazole | Thioether derivative | HepG2 | 0.7 ± 0.2 | [7] |
| 1,3,4-Oxadiazole | Phenyl-substituted | MCF-7 | 1.18 ± 0.04 | [2] |
| Hybrid | 1,2,4- and 1,3,4-oxadiazole | MCF-7 | 0.34 ± 0.025 | [7] |
The Battle Against Microbes: A Comparative Perspective
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Both oxadiazole isomers have been investigated for their potential to combat bacterial and fungal pathogens.[11][12][13]
1,2,4-Oxadiazole Derivatives: Derivatives of 1,2,4-oxadiazole have shown promise as potent anti-tubercular agents. By acting as a bioisosteric replacement for an isoxazole ring, certain 1,2,4-oxadiazole compounds have demonstrated high activity against Mycobacterium tuberculosis H37Rv strain, with a Minimum Inhibitory Concentration (MIC) of 0.4 µM.[9]
1,3,4-Oxadiazole Derivatives: A wide array of 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties.[12][13] Some compounds have exhibited potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MICs ranging from 4 to 32 μg/ml.[14] These compounds have also been shown to inhibit biofilm formation, a key virulence factor in chronic infections.[14] Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as good antifungal activity.[2]
| Isomer | Derivative Class | Microorganism | Activity (MIC) | Reference |
| 1,2,4-Oxadiazole | Benzimidazole hybrid | M. tuberculosis H37Rv | 0.4 µM | [9] |
| 1,3,4-Oxadiazole | Phenyl-substituted | S. aureus (MRSA) | 4-32 µg/ml | [14] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Gram-positive/negative bacteria | Significant activity | [2] |
Taming Inflammation: A Look at Anti-inflammatory Potential
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a key research focus. Both oxadiazole isomers have been incorporated into molecules with significant anti-inflammatory properties.[5]
1,2,4-Oxadiazole Derivatives: Research has indicated that 1,2,4-oxadiazole analogs of resveratrol possess antioxidant and anti-inflammatory properties.[15]
1,3,4-Oxadiazole Derivatives: Several studies have highlighted the anti-inflammatory potential of 1,3,4-oxadiazole derivatives. For instance, compounds derived from the anti-inflammatory drug fenbufen, which incorporate a 1,3,4-oxadiazole ring, have shown potency equal to or greater than the parent drug in carrageenan-induced paw edema assays.[1] In another study, 2,5-disubstituted-1,3,4-oxadiazole derivatives displayed promising in vitro anti-inflammatory activity in a heat-induced albumin denaturation assay, with one derivative showing 74.16 ± 4.41% inhibition compared to the standard drug ibuprofen (84.31 ± 4.93%).[16] In vivo studies using the carrageenan-induced hind paw edema model also confirmed the significant anti-inflammatory effects of these derivatives.[16]
| Isomer | Derivative Class | Assay | Result | Reference |
| 1,3,4-Oxadiazole | Fenbufen derivative | Carrageenan-induced paw edema | More potent than fenbufen | [1] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Albumin denaturation | 74.16 ± 4.41% inhibition | [16] |
| 1,3,4-Oxadiazole | 2,5-disubstituted | Carrageenan-induced paw edema | 79.83% reduction in edema | [16] |
Experimental Corner: Validated Protocols for Bioactivity Assessment
To ensure the trustworthiness and reproducibility of the presented data, this section details the standard experimental protocols for evaluating the key bioactivities discussed.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a cornerstone for evaluating the cytotoxic potential of compounds against cancer cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT cytotoxicity assay.
Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
This widely used animal model assesses the in vivo anti-inflammatory efficacy of test compounds.
Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds and a standard drug (e.g., Indomethacin or Diclofenac sodium) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Carrageenan-induced paw edema workflow.
Concluding Remarks: A Scientist's Perspective
The choice between a 1,2,4- and a 1,3,4-oxadiazole core is a nuanced decision that hinges on the specific therapeutic target and the desired structure-activity relationship. Both isomers have proven to be exceptionally versatile scaffolds, leading to the development of compounds with potent and diverse biological activities. The 1,3,4-oxadiazole isomer appears to be more extensively studied and has shown remarkable success in a wide range of applications, including clinically used drugs like the antiretroviral Raltegravir.[1] However, the 1,2,4-isomer continues to yield promising candidates, particularly in the realm of anticancer and anti-tubercular research.
Ultimately, the decision to utilize a specific oxadiazole isomer should be data-driven, relying on robust screening assays and a thorough understanding of the target's binding pocket. This guide serves as a foundational resource, providing a comparative overview to stimulate further investigation and empower researchers to harness the full potential of these remarkable heterocyclic systems in their quest for novel and effective therapeutics.
References
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijfmr.com [ijfmr.com]
- 9. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. ijmspr.in [ijmspr.in]
- 12. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate versus Dimethyl Fumarate in Neuroinflammation
A Proposed Investigational Framework for Preclinical Evaluation in Multiple Sclerosis Models
Introduction
The landscape of therapeutic development for neuroinflammatory and autoimmune diseases is in constant evolution, driven by the need for novel chemical entities with improved efficacy and safety profiles. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] This guide focuses on a specific, yet under-characterized molecule, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate. Given the established anti-inflammatory potential of the 1,2,4-oxadiazole class, we hypothesize that this compound may offer therapeutic benefits in the context of neuroinflammatory diseases such as Multiple Sclerosis (MS).
This document outlines a comprehensive, preclinical investigational plan to objectively compare the efficacy of this compound against a well-established standard-of-care for relapsing-remitting MS, Dimethyl Fumarate (DMF).[3][4][5] The primary mechanism of action for DMF is understood to involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress and inflammation.[1][6] Our proposed study will therefore not only compare the clinical and pathological outcomes in a recognized animal model of MS but also probe the underlying mechanism of action of our investigational compound, with a particular focus on the Nrf2 pathway.
The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutics for neuroinflammatory disorders.
Comparative Compounds: A Mechanistic Overview
Standard-of-Care: Dimethyl Fumarate (DMF)
Dimethyl Fumarate is an oral therapeutic approved for the treatment of relapsing-remitting multiple sclerosis.[7] Its therapeutic effect is attributed to its ability to modulate the immune system and protect against oxidative stress.[6] Mechanistically, DMF and its active metabolite, monomethyl fumarate, are activators of the Nrf2 transcriptional pathway.[1][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. DMF modifies cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) and initiates the transcription of a suite of cytoprotective and antioxidant genes.[6] This cascade ultimately leads to a reduction in inflammatory cytokines and enhanced neuronal survival.[7][8]
Investigational Compound: this compound
The precise mechanism of action for this compound is currently unknown. However, based on the known anti-inflammatory properties of the 1,2,4-oxadiazole class, we hypothesize that it may exert its effects through one or more of the following pathways:
-
Modulation of Pro-inflammatory Cytokine Production: The compound may directly or indirectly inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
-
Inhibition of Microglia Activation: As the resident immune cells of the central nervous system, microglia play a pivotal role in neuroinflammation. The compound may suppress the activation of microglia, thereby reducing the inflammatory milieu.
-
Activation of the Nrf2 Pathway: It is plausible that, similar to DMF, this compound could activate the Nrf2 pathway, leading to an antioxidant and anti-inflammatory response.
Proposed Head-to-Head Experimental Comparison
To rigorously evaluate the comparative efficacy of this compound and Dimethyl Fumarate, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models.
Part 1: In Vitro Efficacy and Mechanistic Elucidation
The initial phase of the comparison will be conducted using in vitro cell-based assays to rapidly assess the anti-inflammatory and neuroprotective potential of this compound and to elucidate its mechanism of action.
-
Cell Culture: Murine BV-2 microglial cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Cells will be pre-treated with a dose-range of this compound, Dimethyl Fumarate (positive control), or vehicle (DMSO) for 1 hour.
-
Inflammatory Challenge: Neuroinflammation will be induced by treating the cells with Lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[9][10][11]
-
Cytokine Analysis: The supernatant will be collected, and the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) will be quantified using ELISA or a multiplex cytokine array.[12][13]
-
Microglia Activation Marker Analysis: Cell lysates will be analyzed by Western blot or flow cytometry for the expression of microglia activation markers such as Iba1 and CD68.[14][15][16]
-
Cell Culture and Treatment: BV-2 cells will be treated with the investigational compound, DMF, or vehicle as described above.
-
Nuclear Extraction: After a 4-hour incubation, nuclear extracts will be prepared from the treated cells.
-
Nrf2 Activity Measurement: The activation of Nrf2 in the nuclear extracts will be quantified using a commercially available Nrf2 transcription factor activity assay kit (colorimetric or ELISA-based).[17][18][19] This assay measures the binding of active Nrf2 to its consensus DNA binding site.
-
Target Gene Expression: As a confirmatory measure, the expression of Nrf2 target genes (e.g., HO-1, NQO1) will be assessed by qPCR.
-
Co-culture System: A co-culture system of primary cortical neurons and BV-2 microglia will be established.[20]
-
Treatment and Inflammatory Challenge: The co-cultures will be pre-treated with the compounds followed by stimulation with LPS and interferon-gamma (IFN-γ) to induce microglia-mediated neurotoxicity.[20]
-
Assessment of Neuronal Viability: After 48 hours, neuronal viability will be assessed using methods such as MTT assay or immunocytochemistry for neuron-specific markers (e.g., MAP2 or NeuN).[21]
Part 2: In Vivo Efficacy in an Animal Model of Multiple Sclerosis
Based on promising in vitro data, the comparative efficacy will be further evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which is the most commonly used animal model for human MS.[22][23][24]
-
Animals: Female C57BL/6 mice (8-10 weeks old) will be used for the induction of EAE.
-
EAE Induction: EAE will be induced by immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[22][25]
-
Treatment Groups: Mice will be randomly assigned to the following treatment groups (n=10-12 per group):
-
Vehicle control (daily oral gavage)
-
This compound (dose to be determined from MTD studies, daily oral gavage)
-
Dimethyl Fumarate (30 mg/kg, daily oral gavage)
-
-
Dosing Regimen: Prophylactic treatment will commence on the day of immunization.
-
Clinical Assessment: Mice will be monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.[25][26] Body weight will also be recorded daily.
At the termination of the study (day 28 post-immunization), the following analyses will be performed:
-
Histopathology: Spinal cords will be collected, and sections will be stained with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.
-
Immune Cell Infiltration: Mononuclear cells will be isolated from the brain and spinal cord and analyzed by flow cytometry to quantify the infiltration of T cells (CD4+, CD8+), B cells (B220+), and macrophages/microglia (CD11b+).
-
Cytokine Profiling: Splenocytes will be isolated and re-stimulated with MOG peptide, and the production of pro-inflammatory (IFN-γ, IL-17) and anti-inflammatory (IL-4, IL-10) cytokines will be measured by ELISA.[27][28][29]
Data Presentation and Interpretation
All quantitative data will be summarized in clearly structured tables for easy comparison. Statistical analysis will be performed to determine the significance of the observed differences between the treatment groups.
Table 1: Hypothetical In Vitro Comparative Data
| Assay | Parameter | This compound | Dimethyl Fumarate |
| Anti-inflammatory | TNF-α Inhibition (IC₅₀) | [Expected Value] | [Known Value] |
| IL-6 Inhibition (IC₅₀) | [Expected Value] | [Known Value] | |
| Nrf2 Activation | Nrf2 Activity (Fold Induction) | [Expected Value] | [Known Value] |
| HO-1 Expression (Fold Change) | [Expected Value] | [Known Value] | |
| Neuroprotection | Neuronal Viability (%) | [Expected Value] | [Known Value] |
Table 2: Hypothetical In Vivo EAE Model Comparative Data
| Parameter | This compound | Dimethyl Fumarate | Vehicle Control |
| Mean Peak Clinical Score | [Expected Value] | [Known Value] | [Known Value] |
| Mean Day of Onset | [Expected Value] | [Known Value] | [Known Value] |
| CNS Inflammation Score | [Expected Value] | [Known Value] | [Known Value] |
| Demyelination Score | [Expected Value] | [Known Value] | [Known Value] |
| CNS Infiltrating CD4+ T cells (%) | [Expected Value] | [Known Value] | [Known Value] |
Conclusion
This guide provides a robust and scientifically rigorous framework for the head-to-head comparison of this compound and Dimethyl Fumarate. The proposed experiments are designed to not only assess the relative efficacy of the investigational compound in established models of neuroinflammation and multiple sclerosis but also to provide critical insights into its potential mechanism of action. The outcomes of this study will be instrumental in determining the therapeutic potential of this compound and will guide future drug development efforts in the field of neuroinflammatory diseases.
References
- 1. Insight into the mechanism of action of dimethyl fumarate in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellectricon.com [cellectricon.com]
- 3. How is MS Treated | Multiple Sclerosis Center [uab.edu]
- 4. Treatments for Multiple Sclerosis | MS Canada [mscanada.ca]
- 5. MS Drugs: Disease-Modifying Drugs to Treat and Slow MS Progression [webmd.com]
- 6. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]
- 7. Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Emerging Understanding of the Mechanism of Action for Dimethyl Fumarate in the Treatment of Multiple Sclerosis [frontiersin.org]
- 9. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biocompare.com [biocompare.com]
- 15. Overview of General and Discriminating Markers of Differential Microglia Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia markers | Abcam [abcam.com]
- 17. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 23. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Experimental Autoimmune Encephalomyelitis in - JoVE Journal [jove.com]
- 26. animal.research.wvu.edu [animal.research.wvu.edu]
- 27. Distinct cytokine profiles in human brains resilient to Alzheimer’s pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Neuroinflammation Profiling of Brain Cytokines Following Repeated Blast Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytokine and immune cell profiling in the cerebrospinal fluid of patients with neuro-inflammatory diseases [epub.ub.uni-muenchen.de]
The Dichotomy of Discovery: A Guide to In Vitro vs. In Vivo Activity of Substituted Oxadiazoles
Introduction: The Oxadiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3] These compounds are integral to the development of novel therapeutic agents, demonstrating potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][5][6][7] The appeal of the oxadiazole scaffold lies in its metabolic stability, favorable pharmacokinetic profile, and its ability to act as a bioisostere for ester and amide functionalities, enhancing drug-like properties.[3]
This guide provides a comparative analysis of the in vitro and in vivo activities of substituted oxadiazoles, offering insights into the critical transition from laboratory assays to preclinical models. We will explore the underlying reasons for discrepancies between in vitro potency and in vivo efficacy, provide detailed experimental protocols for key assays, and present a framework for a more predictive drug discovery cascade.
The In Vitro vs. In Vivo Conundrum: Bridging the Translational Gap
A common challenge in drug development is the frequent disconnect between promising in vitro results and subsequent in vivo performance. A substituted oxadiazole may exhibit potent cytotoxicity against a cancer cell line in a petri dish but fail to show significant tumor regression in a mouse model. This disparity arises from the complex physiological environment in vivo that is absent in a controlled in vitro setting. Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as off-target effects and interactions with the host's biological systems, all play a crucial role in determining the ultimate therapeutic outcome.
For instance, a compound's high plasma protein binding can reduce its free concentration, limiting its availability to reach the target site.[8] Conversely, a compound that is rapidly metabolized may not maintain a therapeutic concentration for a sufficient duration to exert its effect. Therefore, a comprehensive understanding of both in vitro and in vivo activities is paramount for the successful development of oxadiazole-based therapeutics.
Comparative Analysis of Substituted Oxadiazoles: A Look at the Data
The following tables summarize the in vitro and in vivo activities of representative substituted oxadiazoles from the literature, highlighting their potential as both anticancer and antimicrobial agents.
Table 1: Anticancer Activity of Selected Substituted Oxadiazoles
| Compound ID | In Vitro Assay | Cell Line | IC50 (µM) | In Vivo Model | Efficacy | Reference |
| AMK OX-8 | MTT Assay | A549 (Lung) | 25.04 | DLA-induced solid tumor | Reduction in tumor volume and weight | [9] |
| AMK OX-9 | MTT Assay | A549 (Lung) | 20.73 | DLA-induced solid tumor | Reduction in tumor volume and weight | [9] |
| AMK OX-11 | MTT Assay | HeLa (Cervical) | 11.26 (24h) | DLA-induced solid tumor | Reduction in tumor volume and weight | [9] |
| AMK OX-12 | MTT Assay | HeLa (Cervical) | 42.11 (24h) | DLA-induced solid tumor | Reduction in tumor volume and weight | [9] |
| Compound 37 | MTT Assay | HepG2 (Liver) | 0.7 ± 0.2 | - | - | [10] |
| Compound 8 | MTT Assay | HepG2 (Liver) | 1.2 ± 0.2 | - | - | [10] |
| Compound 9 | MTT Assay | HepG2 (Liver) | 0.8 ± 0.2 | Ehrlich ascites carcinoma in mice | 85.7% inhibition of ascitic fluid | [10][11] |
| Compound 4h | Cytotoxicity Assay | A549 (Lung) | <0.14 | - | - | [12] |
| Compound 4i | Cytotoxicity Assay | A549 (Lung) | 1.59 | - | - | [12] |
| Compound 4l | Cytotoxicity Assay | A549 (Lung) | 1.80 | - | - | [12] |
Table 2: Antimicrobial Activity of Selected Substituted Oxadiazoles
| Compound ID | In Vitro Assay | Organism | MIC (µg/mL) | In Vivo Model | Efficacy | Reference |
| Antibiotic 75b | Microdilution | S. aureus (MRSA) | 4 | Mouse peritonitis model | Efficacious | [8][13][14] |
| Oxadiazole 72c | Microdilution | S. aureus (MRSA) | Potent | Mouse MRSA infection model | Efficacious, 41% oral bioavailability | [6] |
| ND-421 | Checkerboard | S. aureus (MRSA) | - | Murine neutropenic thigh infection | 1.49 log10 bacterial reduction | [15] |
| Compound 4a | Microdilution | S. aureus (MRSA) | 0.25-1 | - | - | [4] |
| Compound 13a/b | Microdilution | B. subtilis, S. aureus, E. coli, P. aeruginosa | Moderate to excellent | - | - | [4] |
| Compound 35 | Microdilution | E. coli, S. pneumoniae | Stronger than ampicillin | - | - | [4] |
Illuminating the Mechanism: A Focus on Signaling Pathways
The biological activity of substituted oxadiazoles is intrinsically linked to their interaction with specific molecular targets. Understanding these mechanisms is crucial for rational drug design and for interpreting the observed in vitro and in vivo effects.
Anticancer Activity: Targeting the STAT3 Signaling Pathway
Many cancers exhibit constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a pivotal role in cell proliferation, survival, and angiogenesis.[5][10][16][17] The inhibition of this pathway is a promising strategy for cancer therapy.[5][10][16][17] Certain substituted oxadiazoles have been identified as potent inhibitors of STAT3.[18]
Caption: STAT3 signaling pathway and its inhibition by substituted oxadiazoles.
Antimicrobial Activity: Inhibition of Penicillin-Binding Proteins
A novel class of oxadiazole-based antibiotics has been discovered that targets bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs).[2][6][8][19][13][14] These enzymes are crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall.[20] By inhibiting PBPs, these oxadiazoles disrupt cell wall integrity, leading to bacterial cell death.[2][8][19][13] This mechanism of action is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6][8][19][13][14]
Experimental Protocols: A Practical Guide for Researchers
The following are detailed, step-by-step methodologies for key experiments used to evaluate the in vitro and in vivo activity of substituted oxadiazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][19][15][21][22]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9][21]
-
Compound Treatment: Prepare serial dilutions of the substituted oxadiazole compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT assay to determine in vitro anticancer activity.
In Vitro Antimicrobial Synergy: Checkerboard Assay
The checkerboard assay is used to assess the synergistic, additive, or antagonistic effects of two antimicrobial agents when used in combination.[7][12][23]
Protocol:
-
Prepare Drug Dilutions: In a 96-well microtiter plate, prepare serial dilutions of drug A horizontally and drug B vertically.[7][12][13][23]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration.
-
Inoculation: Add the bacterial inoculum to each well of the plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.
-
Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpret Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
In Vivo Anticancer Activity: Dalton's Lymphoma Ascites (DLA)-Induced Solid Tumor Model
This model is used to evaluate the antitumor efficacy of compounds in vivo.[9][18][24]
Protocol:
-
Tumor Cell Inoculation: Inject DLA cells (e.g., 1 x 10^6 cells) subcutaneously into the right hind limb of Swiss albino mice.[24]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 5-6 mm in diameter).
-
Compound Administration: Administer the substituted oxadiazole compounds (and vehicle control) to the mice, typically via oral gavage or intraperitoneal injection, for a specified period (e.g., 10-14 days).
-
Tumor Measurement: Measure the tumor volume every other day using calipers.
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice, excise the tumors, and weigh them.
-
Data Analysis: Compare the tumor volume and weight in the treated groups to the control group to determine the percentage of tumor growth inhibition.
In Vivo Antimicrobial Activity: Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections.[1][4][11][25][26]
Protocol:
-
Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection.[4][11][25]
-
Bacterial Inoculation: Inject a standardized inoculum of the test bacterium (e.g., MRSA) into the thigh muscle of the mice.[4][25]
-
Compound Administration: Begin treatment with the substituted oxadiazole compounds at a specified time post-infection (e.g., 2 hours) and continue for a defined period.
-
Bacterial Load Determination: At various time points, sacrifice the mice, homogenize the thigh tissue, and perform serial dilutions to enumerate the number of colony-forming units (CFUs).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial burden (log10 CFU/thigh).
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. The Oxadiazole Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Small molecule inhibitors of STAT3 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. emerypharma.com [emerypharma.com]
- 13. clyte.tech [clyte.tech]
- 14. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medium.com [medium.com]
- 18. Effect of Aerva lanata on solid tumor induced by DLA cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of Lawsonia inermis on tumor expression induced by Dalton’s lymphoma ascites in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing | MDPI [mdpi.com]
- 26. criver.com [criver.com]
A Head-to-Head Comparison: Evaluating the Cross-Reactivity Profile of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the specificity of a therapeutic candidate is paramount. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially derailing promising drug candidates. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate , a novel small molecule with therapeutic potential.
Through a combination of in silico prediction and detailed experimental protocols, we will explore the selectivity of this compound against its primary predicted targets and key related enzymes. This guide is designed to equip researchers with the necessary framework to conduct their own comprehensive cross-reactivity studies, ensuring a more robust and reliable preclinical data package.
Introduction: The Significance of Cross-Reactivity in Drug Development
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. This compound, with its unique combination of a cyclopropyl group and an ethyl carboxylate moiety, presents an interesting candidate for further investigation. However, before committing significant resources to its development, a thorough understanding of its selectivity is crucial.
Cross-reactivity, the unintended interaction of a drug with proteins other than its intended target, is a major cause of adverse drug reactions[3][4]. Early assessment of a compound's cross-reactivity profile allows for the early identification of potential liabilities and can guide medicinal chemistry efforts to optimize selectivity. This proactive approach can significantly de-risk a drug development program and increase the likelihood of clinical success.
In Silico Target Prediction: Identifying Potential On- and Off-Targets
To guide our cross-reactivity investigation, we first sought to identify the most likely biological targets of this compound. Utilizing the SwissTargetPrediction web server, a tool that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to known ligands, we obtained a list of putative targets[5][6][7][8].
The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CCOC(=O)c1noc(n1)C1CC1, was used as the input for the prediction. The results pointed towards a high probability of interaction with several key enzymes involved in the endocannabinoid system.
Table 1: Top Predicted Biological Targets for this compound
| Target Name | Gene Name | UniProt ID | Predicted Probability |
| Fatty acid amide hydrolase | FAAH | P35610 | 0.85 |
| Monoacylglycerol lipase | MGLL | Q99685 | 0.78 |
| Diacylglycerol lipase alpha | DAGLA | Q8N9B0 | 0.65 |
| Diacylglycerol lipase beta | DAGLB | Q8N9B1 | 0.62 |
Based on these predictions, Fatty acid amide hydrolase (FAAH) emerges as the most probable primary target. FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides[6][9]. Inhibition of FAAH has been pursued as a therapeutic strategy for pain, anxiety, and inflammatory disorders[6][10][11].
Monoacylglycerol lipase (MGL) and diacylglycerol lipases (DAGLα and DAGLβ) are also serine hydrolases involved in endocannabinoid signaling, primarily in the breakdown and synthesis of 2-arachidonoylglycerol (2-AG), respectively[1][5][12]. Given their structural and functional similarities to FAAH, these enzymes represent the most critical potential off-targets for an FAAH inhibitor.
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity study should be designed to quantitatively assess the potency of the test compound against its primary target and key potential off-targets. This allows for the determination of a selectivity ratio, a critical parameter in evaluating the compound's therapeutic window.
Comparator Compounds
To provide context for the performance of this compound, it is essential to include well-characterized reference compounds in the experimental assays.
-
URB597: A potent and selective inhibitor of FAAH. It will serve as a positive control for FAAH inhibition and a benchmark for selectivity.
-
JZL184: A potent and selective inhibitor of MGL. It will serve as a positive control for MGL inhibition.
-
DO34: An inhibitor of DAGLα and DAGLβ. It will serve as a positive control for DAGL inhibition[4].
Experimental Workflow
The following diagram illustrates the proposed workflow for assessing the cross-reactivity of this compound.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. PubChemLite - Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting diacylglycerol lipase reduces alcohol consumption in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissTargetPrediction [swisstargetprediction.ch]
- 8. haematologica.org [haematologica.org]
- 9. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assay and Inhibition of Diacylglycerol Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Oxadiazole SAR: Unlocking Potency by Contrasting Cyclopropyl and Alkyl Substituents
Welcome to a detailed exploration of Structure-Activity Relationships (SAR) centered on the versatile 1,3,4-oxadiazole scaffold. In drug discovery, the strategic modification of a core chemical structure is paramount to optimizing potency, selectivity, and pharmacokinetic properties. Today, we will dissect the nuanced yet profound impact of a specific substituent choice: the cyclopropyl ring versus common alkyl groups. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists to provide a clear, data-driven comparison and explain the fundamental causality behind the observed biological outcomes.
The Oxadiazole Core and the Quest for Optimal Substitution
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to act as a bioisosteric replacement for amide and ester functionalities make it a cornerstone in designing molecules with improved metabolic stability and cell permeability.[1][2] The true pharmacological potential of an oxadiazole derivative, however, is unlocked by the nature of the substituents at its 2- and 5-positions.[3] These substituents govern the molecule's interaction with its biological target, influencing everything from binding affinity to overall efficacy.
While simple alkyl groups like methyl, ethyl, and isopropyl are common starting points in SAR studies, the cyclopropyl group often emerges as a superior choice.[4][5] This guide will illuminate why this strained three-membered ring frequently outperforms its acyclic counterparts.
The Cyclopropyl Advantage: More Than Just a Small Ring
The cyclopropyl group is far from being a simple, rigid alkyl linker. Its unique electronic and conformational properties confer significant advantages in drug design.[4][5][6]
-
Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropyl ring locks the substituent in a defined spatial orientation. This pre-organization can reduce the entropic penalty upon binding to a target, leading to a significant increase in binding affinity and potency.[5][6][7]
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in standard alkanes due to increased s-character.[4][5] This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving the drug's half-life and reducing the formation of unwanted metabolites.[8]
-
Unique Electronic Profile: The strained bonds of the cyclopropane ring possess significant π-character, allowing it to act as a bioisostere for alkenes or even phenyl rings in certain contexts.[4][7] This electronic nature can facilitate crucial π-π or cation-π interactions within a receptor's active site.
To illustrate these principles, we will examine a comparative study focused on the anticancer activity of a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives.
Experimental Design & Workflow: A Self-Validating Approach
To ensure the trustworthiness of our comparative data, a rigorous and well-defined experimental workflow is essential. The process involves synthesis, characterization, and biological evaluation, with each step validating the previous one.
References
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to Validating HTS Hits for Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
This guide provides a comprehensive, field-proven framework for the rigorous validation of high-throughput screening (HTS) hits, using the promising ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate scaffold as a central example. The objective is not merely to confirm activity but to build a robust data package that establishes genuine, on-target engagement and drug-like potential, thereby mitigating the risks of advancing false positives into resource-intensive lead optimization campaigns.[1][2]
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, often employed as a bioisostere for less stable ester and amide functionalities.[3][4][5] Its metabolic stability and ability to participate in hydrogen bonding make it an attractive moiety.[6][7] However, like any HTS hit, compounds featuring this scaffold demand a systematic and multi-faceted validation cascade to deconvolute true biological activity from a myriad of potential artifacts.[8] This guide delineates that cascade.
Phase 1: The Foundational Triage – From Primary Hit to Confirmed Active
The initial output of an HTS campaign is a list of "actives," a dataset known to be heavily populated with false positives.[8] The first phase of validation is a critical filter designed to rapidly and cost-effectively eliminate the most obvious artifacts and non-reproducible hits.
Hit Confirmation & Dose-Response Analysis
A single-point HTS result is merely an indicator. True activity must be reproducible and concentration-dependent.
-
Causality: The primary goal is to confirm that the observed activity is not a random error from the initial screen. Progressing from a single concentration to a full dose-response curve is the first step in characterizing the compound's potency (IC50/EC50) and behavior.[9] The shape of the curve itself is diagnostic; steep Hill slopes (>1.7) can suggest non-specific mechanisms like aggregation, while incomplete curves failing to reach high levels of inhibition may indicate solubility issues or weak activity.[1][10]
-
Workflow:
-
Cherry-Pick & Re-test: Re-test the primary hits from the original screening plates at two or three concentrations in triplicate to confirm activity.[10]
-
Procure Fresh Compound: Source a fresh, dry powder sample of the hit compound. This is a critical self-validating step to rule out degradation or contamination in the original library sample.[10]
-
QC Analysis: Confirm the identity and purity of the new sample using techniques like LC-MS and ¹H-NMR.[11]
-
Generate Dose-Response Curves: Test the QC-verified compound in the primary assay across a wide concentration range (e.g., 10-point, half-log dilutions) to generate a full dose-response curve and determine a precise IC50/EC50 value.[12][13]
-
Computational & Chemical Triage
Before committing to further wet-lab experiments, in-silico analysis and medicinal chemistry assessment can flag problematic compounds.
-
Causality: Many chemical substructures are known to interfere with biochemical assays through non-specific mechanisms. These are often categorized as Pan-Assay Interference Compounds (PAINS).[1] Filtering these out computationally, along with compounds possessing other undesirable properties (e.g., reactivity, poor physicochemical characteristics), prevents wasted effort on promiscuous or dead-end molecules.[1][14]
-
Workflow:
-
PAINS & Promiscuity Filtering: Screen hit structures against known PAINS filters and databases of frequent hitters from historical HTS campaigns.[1][8]
-
Physicochemical Property Analysis: Calculate key drug-like properties (cLogP, TPSA, molecular weight, rotatable bonds) to flag compounds outside of acceptable ranges.[14]
-
"SAR by Catalogue": Perform a rapid search for commercially available analogs of the confirmed hits. Ordering and testing a small set of these can provide an invaluable early glimpse into the Structure-Activity Relationship (SAR). A "flat" SAR, where minor structural changes abolish activity, is often a red flag for a non-specific mechanism.[14]
-
Phase 2: On-Target Confirmation with Orthogonal & Counter-Screens
A confirmed IC50 in the primary assay is insufficient evidence of on-target activity. The observed effect could be an artifact of the specific assay technology. Orthogonal assays are therefore non-negotiable.[15]
-
Causality: An orthogonal assay measures the same biological endpoint but uses a fundamentally different detection method.[10][16] For example, if the primary screen used a fluorescence-based readout, an orthogonal assay might use luminescence or label-free mass spectrometry.[17] This ensures the compound's activity is independent of the assay format, powerfully ruling out technology-specific interference like autofluorescence or quenching.[16][18] Counter-screens are designed to directly probe for assay interference by removing a key biological component, such as the target protein.[9][19]
Visualizing the Logic of Artifact Removal
Caption: Logical flow for eliminating common HTS false positives using specific validation assays.
Phase 3: Definitive Proof of Engagement – Biophysical Assays
While functional assays report on the consequence of a compound's action, biophysical assays provide direct, unambiguous evidence of a physical interaction between the compound and its target protein.[20][21] This is the ultimate validation of on-target engagement.
-
Causality: Biophysical methods are typically label-free and measure intrinsic properties of the protein-ligand interaction, such as changes in mass, stability, or heat.[22] This makes them largely immune to the artifacts that plague functional assays.[18] A suite of biophysical techniques should be employed, as each provides a different and complementary piece of information.[20][22]
-
Recommended Biophysical Suite:
-
Differential Scanning Fluorimetry (DSF): A high-throughput, cost-effective initial screen to confirm binding. DSF measures the change in a protein's melting temperature (ΔTm) upon ligand binding, providing a qualitative "yes/no" for interaction.[1]
-
Surface Plasmon Resonance (SPR): The workhorse for characterizing binding kinetics and affinity. SPR provides real-time, label-free measurement of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.[23] This is critical data for understanding the compound's binding mechanism and guiding SAR.
-
Isothermal Titration Calorimetry (ITC): Considered the "gold standard," ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)), offering deep mechanistic insight.[1]
-
The Comprehensive Hit Validation Workflow
The following diagram outlines the integrated, multi-phase workflow for progressing from a raw HTS hit to a fully validated chemical starting point.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 12. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. revvitysignals.com [revvitysignals.com]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
- 22. researchgate.net [researchgate.net]
- 23. hitgen.com [hitgen.com]
Beyond the Primary Screen: A Guide to Orthogonal Assays for Robust Mechanism of Action Confirmation
In the landscape of drug discovery and development, a positive result in a primary high-throughput screen (HTS) is merely the first step of a long and rigorous journey. While exciting, these initial "hits" are often plagued by false positives and artifacts inherent to the assay technology.[1][2] To build a compelling case for a drug candidate and truly understand its biological impact, researchers must employ orthogonal assays. This guide provides an in-depth comparison of key orthogonal methodologies, offering the scientific rationale and detailed protocols necessary to confidently confirm a drug's mechanism of action (MoA).
The core principle of an orthogonal assay is to utilize a fundamentally different detection method or technology to validate the findings of the primary screen.[3][4] This approach is critical for eliminating compounds that interfere with the primary assay format, such as those that are autofluorescent or cause non-specific inhibition, and for providing independent lines of evidence to support the proposed MoA.[1][2] Regulatory bodies like the FDA, MHRA, and EMA have increasingly emphasized the importance of using orthogonal methods to strengthen the underlying analytical data for new drug candidates.[3]
The Imperative of Orthogonal Validation
Primary assays, often optimized for speed and throughput, can be susceptible to various forms of interference.[5] Compounds may inhibit a reporter enzyme rather than the intended target, or their physical properties might disrupt the detection system.[1] An orthogonal assay, by employing a different set of principles, can effectively filter out these misleading results.[1][4] A negative result in a well-designed orthogonal assay strongly suggests that the initial activity was an artifact of the primary screen's format and not a true biological effect.[1]
This guide will explore three widely employed and robust orthogonal approaches for MoA confirmation:
-
Cellular Thermal Shift Assay (CETSA): For direct target engagement in a cellular context.
-
Surface Plasmon Resonance (SPR): For label-free, real-time kinetics of direct binding.
-
Reporter Gene Assays: For functional confirmation of downstream pathway modulation.
By integrating these diverse techniques, researchers can construct a comprehensive and validated understanding of a compound's interaction with its target and its subsequent effects on cellular signaling.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of a drug's engagement with its target protein within the complex milieu of a cell or even tissue.[6][7] The principle is based on the ligand-induced thermal stabilization of proteins; when a drug binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation.[6][8]
This technique is invaluable as an orthogonal approach because it moves beyond purified proteins in a biochemical assay and assesses target interaction in a more physiologically relevant setting.[8][9] This allows for the confirmation that a compound can reach and bind to its intended target within the cell, a critical piece of information that a primary biochemical screen cannot provide.
Visualizing the CETSA Workflow
Caption: The CETSA workflow from cell treatment to data analysis.
Experimental Protocol: Western Blot-Based CETSA
Objective: To determine if a compound stabilizes its target protein in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations or a vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest cells and resuspend them in a protein-free buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[6]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.[10]
-
Densitometry is used to quantify the band intensities.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]
-
Data Interpretation and Comparison
| Parameter | Vehicle Control | Compound-Treated | Interpretation |
| Apparent Melting Temp (Tm) | 52°C | 58°C | The 6°C positive shift indicates compound binding and stabilization of the target protein. |
| Protein Abundance at 56°C | 30% | 85% | Significantly more protein remains soluble at this temperature, confirming stabilization. |
Causality and Trustworthiness: The strength of CETSA lies in its ability to provide direct evidence of target engagement in a live-cell context.[11] A positive thermal shift is a direct consequence of the physical interaction between the compound and the target protein. This method is self-validating in that non-specific interactions are unlikely to produce a consistent and dose-dependent thermal shift.
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics in Real-Time
Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides high-quality, real-time data on the binding kinetics and affinity of a compound to its purified target protein.[12][13] It serves as an excellent orthogonal method to biochemical or cell-based primary screens by directly measuring the physical interaction between the small molecule (analyte) and the immobilized target protein (ligand).[14]
SPR is particularly powerful for differentiating compounds with similar potencies but distinct kinetic profiles (e.g., fast-on/fast-off vs. slow-on/slow-off), which can have significant implications for in vivo efficacy and duration of action.[13]
Visualizing the SPR Principle
References
- 1. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. revvitysignals.com [revvitysignals.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. youtube.com [youtube.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 13. drughunter.com [drughunter.com]
- 14. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
A Statement on Laboratory Prudence: As a novel research compound, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 1208081-59-7) lacks extensive, publicly available safety and toxicity data.[1][2] Therefore, the precautionary principle must be applied.[3] This guide mandates treating the substance and any contaminated materials as hazardous waste to ensure the safety of laboratory personnel and environmental integrity. All procedures must be conducted in compliance with institutional, local, and national regulations.[4][5]
Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards, derived from its structure and available data, is the foundation of safe handling and disposal.
Known Hazard Profile
While a comprehensive Safety Data Sheet (SDS) is not widely available, supplier information provides critical GHS Hazard Statements that dictate our immediate handling precautions.[6]
| Identifier | Information | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 1208081-59-7 | [6] |
| Molecular Formula | C₈H₁₀N₂O₃ | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6] |
These classifications necessitate the use of appropriate personal protective equipment at all times and underscore the importance of avoiding direct contact, inhalation, and ingestion.
Structurally Inferred Risks
The causality behind our cautious approach is rooted in the compound's constituent functional groups:
-
1,2,4-Oxadiazole Ring: This heterocyclic system is characterized by a relatively low level of aromaticity and a weak O-N bond.[8][9] This structure can be susceptible to ring-opening reactions under certain conditions, such as reduction, and may undergo thermal or photochemical rearrangements.[10] While many substituted 1,2,4-oxadiazoles are stable, their inherent reactivity profile warrants careful handling to avoid unintended reactions with other waste chemicals.[11]
-
Ethyl Carboxylate Group: As an ester, this group is susceptible to hydrolysis, especially in the presence of strong acids or bases. Co-disposing this compound with acidic or basic waste streams could lead to its degradation, potentially generating new, uncharacterized byproducts.
-
Cyclopropyl Group: This is a highly strained aliphatic ring. While the group itself is stable when attached to the oxadiazole, it is a hydrocarbon moiety. Cyclopropane as a standalone chemical is extremely flammable.[12][13] This structural component reinforces the need to keep the compound away from strong oxidizing agents to prevent exothermic or explosive reactions.[12]
Personal Protective Equipment (PPE)
Based on the identified hazards, the following minimum PPE is mandatory when handling this compound in pure form or as waste.[14][15]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles and a face shield | Required to protect against splashes and aerosols, addressing the "serious eye irritation" (H319) hazard.[6][14] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination or tearing occurs to prevent skin irritation (H315).[6][16] |
| Body Protection | Chemical-resistant laboratory coat | Must be fully buttoned to provide maximum coverage.[3] |
| Respiratory Protection | N95 Respirator or higher | Required if handling the compound as a powder or aerosol outside of a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[3][6] |
Spill Management Protocol
Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area.
-
Isolate & Ventilate: Restrict access to the spill area. If safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.
-
Containment & Cleanup:
-
For Liquids: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[17] Do not use combustible materials like paper towels as the primary absorbent.
-
For Solids: Gently sweep the material to avoid creating dust. Moisten the absorbent material slightly if necessary to prevent airborne particles.
-
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[18]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department, in accordance with your laboratory's Chemical Hygiene Plan.[19][20]
Step-by-Step Disposal Protocol
The disposal of this research chemical must follow a systematic process of segregation, containment, and transfer. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[4][21]
Step 1: Waste Segregation
Isolate all waste containing this compound at the point of generation.[22] This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, chromatography columns, gloves, absorbent pads).
This waste must be classified as Non-Halogenated Organic Waste . Keep it separate from incompatible waste streams, particularly strong acids, bases, and oxidizing agents.[3][23]
Step 2: Waste Containment
Select a primary waste container that is chemically compatible (e.g., a high-density polyethylene or glass bottle for liquids; a labeled bag or drum for solids).[24]
-
The container must be in good condition, free of leaks, and have a secure, screw-top lid.[22][24]
-
Never fill a liquid waste container beyond 90% capacity to allow for vapor expansion.[24]
-
For sharps contaminated with the chemical, use a designated, puncture-proof sharps container.[16][22]
Step 3: Labeling
Proper labeling is a critical OSHA and EPA requirement to ensure safe handling and proper final disposal.[5][22] The label must be securely affixed to the container and clearly state:
-
The full chemical name: "this compound" (do not use abbreviations).[3]
-
The words "Hazardous Waste".
-
The specific hazards: "Harmful," "Irritant."
-
The date on which waste was first added to the container.
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][24]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[4]
-
Ensure secondary containment (e.g., a chemical-resistant tray or tub) is used to contain potential leaks.[23]
-
The SAA should be located away from sources of ignition and high-traffic areas.
Step 5: Final Disposal
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), arrange for its removal.[4]
-
Contact your institution's EHS department or designated hazardous waste contractor for pickup.[3][23]
-
Never attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed professional service to ensure compliance with Department of Transportation (DOT) and EPA regulations.[4]
Disposal Decision Workflow
The following diagram outlines the procedural logic for managing waste generated from this compound.
References
- 1. This compound | C8H10N2O3 | CID 53404694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1208081-59-7|this compound| Ambeed [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. needle.tube [needle.tube]
- 6. 1208081-59-7|this compound|BLD Pharm [bldpharm.com]
- 7. parchem.com [parchem.com]
- 8. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 12. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Cyclopropane | C3H6 | CID 6351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 15. One moment, please... [actylislab.com]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. chemtalk.com.au [chemtalk.com.au]
- 18. chemicalbook.com [chemicalbook.com]
- 19. md.rcm.upr.edu [md.rcm.upr.edu]
- 20. osha.gov [osha.gov]
- 21. acs.org [acs.org]
- 22. usbioclean.com [usbioclean.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 1208081-59-7). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and experimental integrity in your laboratory. Adherence to these protocols is paramount for personal safety and the preservation of experimental outcomes.
Understanding the Hazard: Chemical Profile and GHS Classification
This compound is a heterocyclic compound featuring an oxadiazole ring, a cyclopropyl group, and an ethyl ester functional group. While specific toxicological data for this compound is not extensively published, the known hazards are derived from its structural motifs and available safety data for analogous compounds. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed. [1]
The oxadiazole moiety itself is found in various biologically active molecules, including pharmaceuticals and agricultural agents, which underscores the need for careful handling to avoid unintended biological effects.[3][4][5]
Hazard Identification Summary
| Hazard Statement | GHS Classification | Implication for Handling |
| H302 | Acute toxicity, Oral (Category 4) | Avoid ingestion. Do not eat, drink, or smoke in laboratory areas. |
| H315 | Skin corrosion/irritation (Category 2) | Prevent skin contact through appropriate gloves and lab coats. |
| H319 | Serious eye damage/eye irritation (Category 2A) | Protect eyes with safety goggles or a face shield. |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The rationale for each piece of equipment is detailed below.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or Butyl rubber gloves are recommended. Butyl gloves offer excellent protection against esters and ketones.[6] Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended handling or when working with larger quantities. |
| Body | Laboratory Coat | A flame-resistant lab coat that fastens securely is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. |
| Eyes & Face | Safety Goggles or Face Shield | Use snug-fitting, indirectly vented chemical splash goggles. A full-face shield should be worn over safety goggles when handling larger quantities or during procedures with a high risk of splashing.[7] |
| Respiratory | Use in a Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for both safety and experimental success.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Area Preparation : Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Gather Materials : Assemble all necessary PPE, handling equipment (spatulas, glassware), and spill containment materials before opening the chemical container.
-
Weighing : When weighing the compound, do so in a fume hood to prevent inhalation of any fine particulates.
-
Dispensing : Handle the compound with care to avoid generating dust. Use appropriate tools for transfer.
-
Storage : Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
Emergency Procedures: Responding to Accidental Exposure
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Spill Response Protocol
A minor spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using absorbent materials like vermiculite or sand, working from the outside in.[10]
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[10]
-
Decontaminate the spill area with a detergent solution followed by a water rinse.[11]
-
Dispose of all contaminated materials as hazardous waste.[11]
Major Spill (requires emergency response):
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm.
-
Close doors to the affected area to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow
Caption: Waste disposal workflow for this compound.
Step-by-Step Disposal Protocol
-
Waste Identification : All materials contaminated with this compound are to be considered hazardous waste.
-
Segregation :
-
Solid Waste : Collect contaminated items such as gloves, absorbent pads, and weighing papers in a designated, labeled, and sealed container for solid hazardous waste.[12]
-
Liquid Waste : Collect unused solutions and solvent rinses in a designated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless permitted by your institution's EHS.[12]
-
-
Container Labeling : Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12] Do not dispose of this chemical down the drain or in regular trash. [8]
By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
- 1. 1208081-59-7|this compound|BLD Pharm [bldpharm.com]
- 2. Ethyl 5-(trifluoromethyl)-1,2,4-oxadiazole-3-carboxylate | C6H5F3N2O3 | CID 46835429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
